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  • Product: (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid
  • CAS: 60729-80-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid (CAS 60729-80-8)

Executive Summary In the landscape of modern asymmetric synthesis and peptide chemistry, (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid (CAS 60729-80-8) serves as a foundational chiral building block[1]. Also known as (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis and peptide chemistry, (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid (CAS 60729-80-8) serves as a foundational chiral building block[1]. Also known as (S)-N-ethoxycarbonyl-2-phenylglycine, this compound is an N-protected derivative of the non-proteinogenic amino acid (S)-phenylglycine[2]. While it functions effectively as a protected amino acid in solid-phase and solution-phase peptide synthesis, its most critical role lies in its utility as the direct precursor to (S)-(+)-4-phenyl-2-oxazolidinone (CAS 99395-88-7)—one of the premier Evans' chiral auxiliaries used globally in stereoselective drug development[3],[4].

This whitepaper provides an in-depth mechanistic analysis of the compound's properties, its conversion into chiral auxiliaries, and the self-validating protocols required to ensure stereochemical integrity during these transformations.

Physicochemical Properties & Structural Rationale

The structural design of CAS 60729-80-8 is highly intentional. The ethoxycarbonyl (Eoc) group is selected over bulkier protecting groups (like Boc or Fmoc) because it provides the exact stoichiometric requirements for downstream intramolecular cyclization[3]. The ethoxy moiety acts as a built-in leaving group, allowing for highly atom-economical ring closure without the need for external phosgene equivalents.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name (2S)-2-(ethoxycarbonylamino)-2-phenylacetic acid
CAS Registry Number 60729-80-8
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance White to off-white crystalline solid
Purity Standard ≥97% (typically verified via Chiral HPLC)
InChI Key RBYBUHMCHHFGHS-VIFPVBQESA-N
GHS Safety H302, H315, H319, H335 (Warning)
Storage Conditions Ambient temperature; store under inert gas (N₂) to prevent hygroscopic degradation

Data supported by standardized chemical inventories and safety data sheets[1].

Core Application: Synthesis of Evans' Chiral Auxiliary

The most valuable application of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid is its transformation into (S)-(+)-4-phenyl-2-oxazolidinone[3]. This chiral auxiliary is heavily utilized in the pharmaceutical industry, notably as an intermediate in the synthesis of cholesterol absorption inhibitors such as Ezetimibe[4].

Mechanistic Pathway and Causality

The conversion requires a two-phase approach: chemoselective reduction followed by intramolecular cyclization.

  • Chemoselective Reduction: The carboxylic acid must be reduced to an alcohol without cleaving the carbamate protecting group. Using a NaBH₄/I₂ system generates borane (in situ), which is highly electrophilic and selectively attacks the electron-rich carboxylic acid over the electron-deficient carbamate.

  • Intramolecular Cyclization: By applying heat and a mild base, the secondary alcohol attacks the carbamate carbonyl. The ethoxy group is expelled as ethanol, driving the equilibrium toward the thermodynamically stable 5-membered oxazolidinone ring[3].

G A (S)-Phenylglycine B Ethyl Chloroformate (N-Protection) A->B C (S)-2-(ethoxycarbonylamino)- 2-phenylacetic acid (CAS: 60729-80-8) B->C D Chemoselective Reduction (NaBH4 / I2) C->D E (S)-N-ethoxycarbonyl- phenylglycinol D->E F Intramolecular Cyclization (Base, Δ, -EtOH) E->F G (S)-(+)-4-Phenyl- 2-oxazolidinone F->G

Caption: Workflow for synthesizing Evans' auxiliary from CAS 60729-80-8.

Step-by-Step Experimental Protocol (Self-Validating System)

Phase 1: Chemoselective Reduction

  • Setup: Suspend (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid (1.0 eq) in anhydrous THF under a strict N₂ atmosphere.

  • Activation: Cool to 0°C. Slowly add NaBH₄ (2.5 eq), followed by the dropwise addition of a solution of I₂ (1.0 eq) in THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The in situ generated borane selectively reduces the acid.

  • Quench & Isolate: Carefully quench with methanol until effervescence ceases. Concentrate, extract with EtOAc, wash with 1M HCl and brine, and dry over Na₂SO₄.

Validation Checkpoint 1: Analyze the crude product via FTIR. The complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the retention of the carbamate C=O stretch (~1690 cm⁻¹) confirms successful chemoselective reduction without carbamate cleavage.

Phase 2: Intramolecular Cyclization

  • Setup: Dissolve the crude (S)-N-ethoxycarbonyl-phenylglycinol in anhydrous toluene.

  • Catalysis: Add a catalytic amount of anhydrous K₂CO₃ or sodium methoxide (0.1 eq).

  • Cyclization: Heat the mixture to 90–100°C for 2-4 hours. The thermal energy and base catalyze the transesterification, expelling ethanol.

  • Purification: Wash the organic layer with water, dry, and recrystallize the product from EtOAc/Hexanes to yield enantiopure (S)-(+)-4-phenyl-2-oxazolidinone.

Validation Checkpoint 2: Monitor via ¹H NMR. The disappearance of the ethoxy group signals (a triplet near 1.2 ppm and a quartet near 4.1 ppm) confirms ring closure. Crucially, analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column) to verify that the enantiomeric excess (ee) remains >99%, proving that the benzylic stereocenter did not racemize under basic conditions.

Downstream Applications in Drug Development

Once CAS 60729-80-8 is converted into the oxazolidinone auxiliary, it becomes a powerful tool for dictating stereochemistry in complex pharmaceutical syntheses[4]. The auxiliary is N-acylated, and the resulting imide undergoes highly predictable enolization. The steric bulk of the phenyl ring efficiently blocks one face of the enolate, ensuring that subsequent electrophilic additions (such as aldol reactions or alkylations) occur with near-perfect diastereoselectivity. Following the reaction, the auxiliary is cleaved (often via LiOH or NaBH₄) and recovered, leaving behind an enantiopure product[5].

G2 N1 Chiral Auxiliary (S)-4-Phenyl-2-oxazolidinone N2 N-Acylation N1->N2 N3 N-Acyl Oxazolidinone N2->N3 N4 Enolization (Base + Lewis Acid) N3->N4 N5 Chiral Z-Enolate N4->N5 N6 Electrophilic Addition (Aldol/Alkylation) N5->N6 N7 Diastereomerically Pure Adduct N6->N7 N8 Auxiliary Cleavage (LiOH / NaBH4) N7->N8 N9 Enantiopure Product + Recovered Auxiliary N8->N9

Caption: Asymmetric synthesis cycle utilizing the oxazolidinone derived from CAS 60729-80-8.

Utility in Direct Peptide Synthesis

Beyond auxiliary generation, CAS 60729-80-8 is directly utilized in the synthesis of biologically active peptide-based compounds[2]. The ethoxycarbonyl group is particularly useful when synthesizing α-N-protected dipeptide acids via the mixed anhydride method. Because the Eoc group is highly stable to standard acidic deprotection conditions (unlike Boc) and hydrogenation (unlike Cbz), it provides an orthogonal protection strategy when the ethoxycarbonyl moiety is intended to remain as part of the final active pharmaceutical ingredient's pharmacophore.

References

  • Sigma-Aldrich. "(S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid - Sigma-Aldrich". Sigma-Aldrich Product Catalog. 1

  • Molaid. "(S)-N-ethoxycarbonyl-2-phenylglycine | 60729-80-8 - 摩熵化学". Molaid Chemical Database. 2

  • Guidechem. "(S)-(+)-4-Phenyl-2-oxazolidinone 99395-88-7 wiki - Guidechem". Guidechem Chemical Network. 3

  • Lookchem. "Cas 99395-88-7,(S)-(+)-4-Phenyl-2-oxazolidinone | lookchem". Lookchem Database. 4

  • ResearchGate. "Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries". ResearchGate Publications. 5

Sources

Exploratory

An In-depth Technical Guide to (S)-N-ethoxycarbonyl-phenylglycine: A Chiral Building Block for Pharmaceutical Innovation

This guide provides a comprehensive technical overview of (S)-N-ethoxycarbonyl-phenylglycine, a crucial chiral building block in modern drug discovery and development. We will delve into its chemical structure, molecular...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (S)-N-ethoxycarbonyl-phenylglycine, a crucial chiral building block in modern drug discovery and development. We will delve into its chemical structure, molecular properties, synthesis, and characterization, with a focus on the practical insights relevant to researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of (S)-N-ethoxycarbonyl-phenylglycine in Asymmetric Synthesis

(S)-N-ethoxycarbonyl-phenylglycine, a derivative of the non-proteinogenic amino acid (S)-phenylglycine, plays a pivotal role in asymmetric synthesis. Its stereochemically defined structure makes it an invaluable asset in the construction of complex, enantiomerically pure molecules, a critical requirement for the development of safe and effective pharmaceuticals. The ethoxycarbonyl protecting group on the nitrogen atom modulates the reactivity of the amino group, facilitating its use in a variety of coupling reactions while preventing undesirable side reactions. Phenylglycine and its derivatives are integral components of numerous therapeutic agents, including semi-synthetic antibiotics and the anti-cancer drug Paclitaxel (Taxol).[1][2][3]

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of (S)-N-ethoxycarbonyl-phenylglycine is essential for its effective application in research and development.

Chemical Structure and Molecular Formula

The chemical structure of (S)-N-ethoxycarbonyl-phenylglycine, systematically named (S)-2-((ethoxycarbonyl)amino)-2-phenylacetic acid, is characterized by a phenyl group and a carboxyl group attached to a chiral alpha-carbon. The amino group at this chiral center is protected by an ethoxycarbonyl group.

Molecular Formula: C₁₁H₁₃NO₄[4]

The structural representation of (S)-N-ethoxycarbonyl-phenylglycine is depicted below:

Caption: Chemical structure of (S)-N-ethoxycarbonyl-phenylglycine.

Molecular Weight and Physicochemical Data

The precise molecular weight and other key physicochemical properties are summarized in the table below. This data is critical for accurate experimental design, including stoichiometry calculations and analytical method development.

PropertyValueSource
Molecular Weight 223.23 g/mol [4]
CAS Number 60729-80-8[4]
Physical Form Solid[5]
Purity ≥97%[4][5]
Storage Temperature Room Temperature, sealed in dry conditions[5]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of (S)-N-ethoxycarbonyl-phenylglycine is typically achieved through the N-protection of (S)-phenylglycine. The choice of reaction conditions is crucial to ensure the retention of stereochemical integrity at the alpha-carbon.

Experimental Protocol: N-Ethoxycarbonylation of (S)-Phenylglycine

This protocol details a standard laboratory procedure for the synthesis of (S)-N-ethoxycarbonyl-phenylglycine.

Materials:

  • (S)-Phenylglycine

  • Ethyl chloroformate

  • Sodium bicarbonate (or other suitable base)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-phenylglycine in an aqueous solution of sodium bicarbonate. The base is essential to deprotonate the carboxylic acid and to neutralize the HCl generated during the reaction.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to control the exothermicity of the reaction and minimize side reactions.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate to the stirred solution. The slow addition prevents a rapid temperature increase and ensures efficient reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with a non-polar organic solvent like hexane to remove any unreacted ethyl chloroformate.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, making the product soluble in organic solvents.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction to maximize the yield.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure (S)-N-ethoxycarbonyl-phenylglycine.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification start1 (S)-Phenylglycine step1 Dissolve (S)-Phenylglycine in aqueous base start1->step1 start2 Ethyl Chloroformate step3 Slowly add Ethyl Chloroformate start2->step3 start3 Base (e.g., NaHCO3) start3->step1 step2 Cool to 0-5 °C step1->step2 step2->step3 step4 Stir at room temperature step3->step4 step5 Acidify with HCl step4->step5 step6 Extract with organic solvent step5->step6 step7 Dry and concentrate step6->step7 step8 Purify (Recrystallization/Chromatography) step7->step8 product (S)-N-ethoxycarbonyl-phenylglycine step8->product

Caption: Synthetic workflow for (S)-N-ethoxycarbonyl-phenylglycine.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized (S)-N-ethoxycarbonyl-phenylglycine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the phenyl group, the alpha-proton, the methylene and methyl protons of the ethoxy group, and the N-H proton. The chemical shift and coupling patterns of these protons are unique to the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the carbonyl carbons of the carboxyl and ethoxycarbonyl groups, the aromatic carbons, the alpha-carbon, and the carbons of the ethyl group.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is typically observed. Fragmentation of N-alkoxycarbonyl amino acids often involves the loss of the alcohol (ethanol in this case) from the deprotonated molecule.[9] Electron ionization (EI) of derivatized amino acids, such as N-ethoxycarbonyl ethyl esters, also produces characteristic fragments that aid in structural elucidation.[10][11]

Applications in Drug Development and Organic Synthesis

The utility of (S)-N-ethoxycarbonyl-phenylglycine extends across various facets of pharmaceutical and chemical research.

Peptide Synthesis

As a protected amino acid, (S)-N-ethoxycarbonyl-phenylglycine can be incorporated into peptide chains. The ethoxycarbonyl group serves as a robust protecting group for the amine functionality, allowing for the selective formation of peptide bonds at the C-terminus. This is particularly valuable in the synthesis of peptides containing non-proteinogenic amino acids, which can confer unique pharmacological properties.

Chiral Auxiliary in Asymmetric Synthesis

While phenylglycine itself is a well-established chiral auxiliary, its N-protected derivatives can also be employed to control the stereochemical outcome of reactions. The defined stereocenter of (S)-N-ethoxycarbonyl-phenylglycine can direct the approach of reagents to a prochiral center in a substrate, leading to the formation of a desired stereoisomer with high diastereoselectivity.

Synthesis of Bioactive Molecules

(S)-N-ethoxycarbonyl-phenylglycine serves as a key starting material or intermediate in the synthesis of a wide range of bioactive molecules. Its structural motif is found in various pharmaceuticals, and its use allows for the efficient and stereocontrolled construction of these complex targets. The phenylglycine moiety is a known component in natural products and has been incorporated into synthetic molecules with anti-inflammatory and other therapeutic activities.[3][12]

Conclusion

(S)-N-ethoxycarbonyl-phenylglycine is a cornerstone chiral building block for the modern synthetic chemist, particularly within the pharmaceutical industry. Its well-defined stereochemistry, coupled with the versatile ethoxycarbonyl protecting group, provides a reliable and efficient means to introduce the (S)-phenylglycine moiety into complex molecules. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is paramount for its successful implementation in the development of next-generation therapeutics.

References

  • Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry.
  • (S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid. Sigma-Aldrich.
  • (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. MilliporeSigma.
  • Jiaxi Xu, et al. Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions.
  • Electron ionization mass spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine (MW at 219 Da) obtained by GC/MS.
  • (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. MySkinRecipes.
  • N-Ethoxycarbonyl-L-phenylalanine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR.
  • Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry, University of Arizona.
  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC.
  • Fmoc-(S)-phenylglycine (Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-). MedChemExpress.
  • 5 Combination of 1H and 13C NMR Spectroscopy. SpringerLink.
  • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid | C10H11NO4. PubChem.
  • Evaluation of a new base-labile 2-(4-nitrophenylsulphonyl)ethoxycarbonyl (Nsc)-amino acids for solid phase synthesis.
  • Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. PubMed.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • (S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid. BLDpharm.
  • Amino Acids and Peptide Synthesis Resgents. TCI Chemicals.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.
  • Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472. PubChem.
  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.
  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Semantic Scholar.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Prepar
  • A concise synthesis of (S)-N-ethoxycarbonyl-alpha-methylvaline. PubMed.
  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry (RSC Publishing).
  • N-Phenylglycine. DrugFuture.
  • Phenylglycine. Wikipedia.

Sources

Foundational

Stereochemical Divergence in Amino Acid Derivatives: A Technical Guide to (R)- and (S)-N-Ethoxycarbonyl-Phenylglycine

Executive Summary Phenylglycine (Phg) is a non-proteinogenic α-amino acid characterized by a phenyl ring directly attached to the chiral α-carbon. This unique structural feature imparts significant steric bulk and distin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylglycine (Phg) is a non-proteinogenic α-amino acid characterized by a phenyl ring directly attached to the chiral α-carbon. This unique structural feature imparts significant steric bulk and distinct electronic effects, making its derivatives highly valuable in medicinal chemistry and asymmetric synthesis. The N-ethoxycarbonyl (Eoc) protected variant, N-ethoxycarbonyl-phenylglycine, exists as two distinct enantiomers: the (R)-configuration (derived from D-phenylglycine) and the (S)-configuration (derived from L-phenylglycine).

As a Senior Application Scientist, I have structured this whitepaper to explore the mechanistic rationale behind the Eoc protecting group, the divergent industrial applications of the (R) and (S) enantiomers, and field-proven, self-validating protocols for their utilization.

Mechanistic Rationale: The Role of the N-Ethoxycarbonyl (Eoc) Group

Before distinguishing between the enantiomers, it is critical to understand why the N-ethoxycarbonyl (Eoc) group is specifically chosen for phenylglycine.

Phenylglycine is notoriously susceptible to racemization during peptide coupling or carboxyl activation. The direct attachment of the electron-withdrawing phenyl ring to the α-carbon significantly increases the acidity of the α-proton. During standard activation, typical N-acyl protecting groups (e.g., acetyl or benzoyl) facilitate the formation of an oxazolone (azlactone) intermediate. This intermediate rapidly tautomerizes, leading to the racemization of the chiral center.

The Eoc group is a carbamate. The alkoxy oxygen of the ethoxy group donates electron density via resonance into the carbamate carbonyl, drastically reducing its electrophilicity. This resonance stabilization effectively suppresses the intramolecular nucleophilic attack required to form the oxazolone ring, thereby preserving the stereochemical integrity of the phenylglycine core during rigorous synthetic workflows[1].

Eoc_Mechanism Eoc_Phg Eoc-Protected Phenylglycine Activation Carboxyl Activation (Mixed Anhydride) Eoc_Phg->Activation Activation Reagent Oxazolone Oxazolone Formation (Suppressed) Activation->Oxazolone Carbamate resonance prevents attack Coupling Direct Aminolysis (Retention of Chirality) Activation->Coupling Nucleophilic attack by amine

Eoc carbamate protection suppresses oxazolone-mediated racemization during coupling.

Stereochemical Divergence: (R) vs. (S) Enantiomers

The absolute configuration of the α-carbon dictates the downstream utility of the Eoc-Phg-OH molecule. The divergent pathways of these two enantiomers highlight the profound impact of chirality in drug development and synthetic chemistry.

(R)-N-Ethoxycarbonyl-Phenylglycine (D-form)

The (R)-enantiomer, derived from D-phenylglycine, is a foundational building block in the pharmaceutical industry[2]. It is primarily utilized as a side-chain precursor for semi-synthetic β-lactam antibiotics, including ampicillin, cephalexin, and cefaclor[3].

The Causality of Configuration: The D-configuration is biologically critical because it mimics the terminal D-alanyl-D-alanine sequence of bacterial peptidoglycan precursors. This structural mimicry allows the resulting antibiotic to effectively bind and inhibit bacterial Penicillin-Binding Proteins (PBPs)[4]. The Eoc group is often utilized during the synthesis of the corresponding acid chloride or mixed anhydride, which is subsequently coupled to the 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA) nucleus.

(S)-N-Ethoxycarbonyl-Phenylglycine (L-form)

The (S)-enantiomer (CAS: 60729-80-8), derived from L-phenylglycine, serves a vastly different role, primarily functioning as a stereodirecting group in asymmetric synthesis[5][6].

The Causality of Configuration: A prominent application of (S)-Eoc-Phg-OH is its role as a direct precursor to (S)-4-phenyl-2-oxazolidinone[6]. This compound is a classic "Evans chiral auxiliary," used to induce high stereoselectivity in aldol condensations, alkylations, and Diels-Alder reactions. The Eoc group is uniquely advantageous here: it provides the exact carbonyl carbon required for the intramolecular cyclization that forms the oxazolidinone ring after the carboxylic acid is reduced to an alcohol.

R_vs_S_Eoc_Phg Parent N-ethoxycarbonyl-phenylglycine (Eoc-Phg-OH) R_Form (R)-Enantiomer (D-form) Parent->R_Form Chiral Resolution S_Form (S)-Enantiomer (L-form) Parent->S_Form Chiral Resolution BetaLactam Beta-Lactam Antibiotics (Ampicillin, Cephalexin) R_Form->BetaLactam Amide Coupling to 6-APA/7-ADCA Auxiliary Evans Chiral Auxiliaries ((S)-4-phenyl-2-oxazolidinone) S_Form->Auxiliary Reduction & Intramolecular Cyclization

Divergent synthetic pathways of (R) and (S)-N-ethoxycarbonyl-phenylglycine.

Quantitative Data & Comparative Analysis

To streamline the selection process for drug development professionals, the following table summarizes the core differences between the two enantiomeric forms:

Parameter(R)-N-ethoxycarbonyl-phenylglycine(S)-N-ethoxycarbonyl-phenylglycine
Stereochemical Core D-PhenylglycineL-Phenylglycine
Absolute Configuration (R) at α-carbon(S) at α-carbon
CAS Registry Number Derived from 875-74-1 (Core D-Phg)60729-80-8
Primary Downstream Application Semi-synthetic β-lactam antibioticsEvans chiral auxiliaries, Peptides
Target Drug/Molecule Class Ampicillin, Cephalexin, Cefaclor(S)-4-phenyl-2-oxazolidinone
Biological/Chemical Role Mimics D-Ala-D-Ala for PBP inhibitionStereodirecting group in asymmetric synthesis

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure high-fidelity results in the laboratory.

Protocol 1: Synthesis of (S)-4-phenyl-2-oxazolidinone from (S)-Eoc-Phg-OH

This protocol leverages the Eoc group to form a chiral auxiliary[6].

Step-by-Step Methodology:

  • Chemoselective Reduction: Dissolve (S)-Eoc-Phg-OH (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0°C. Dropwise add Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 eq).

    • Causality: BH₃ is highly chemoselective for reducing the carboxylic acid to an alcohol without disturbing the Eoc carbamate group.

  • Quenching & Extraction: After 12 hours at room temperature, quench cautiously with methanol. Concentrate in vacuo, partition between ethyl acetate and 1M HCl, and isolate the resulting (S)-N-ethoxycarbonyl-phenylglycinol.

  • Intramolecular Cyclization: Dissolve the intermediate in anhydrous THF and cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

    • Causality: The strong base deprotonates the newly formed alcohol. The resulting alkoxide undergoes intramolecular nucleophilic acyl substitution at the Eoc carbonyl carbon, expelling ethoxide to form the oxazolidinone ring.

  • Self-Validation System:

    • In-process: Monitor the disappearance of the intermediate via TLC (Hexanes:EtOAc).

    • Post-reaction: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). The enantiomeric excess (ee) must remain >99%, validating that the basic conditions did not epimerize the sensitive α-chiral center.

Protocol 2: Racemization-Free Peptide Coupling

This protocol demonstrates the protective nature of the Eoc group during peptide synthesis[1].

Step-by-Step Methodology:

  • Activation: Dissolve (R)- or (S)-Eoc-Phg-OH (1.0 eq) and an amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to liberate the free amine.

  • Coupling: Add a coupling reagent such as HATU (1.1 eq) at 0°C. Stir for 3 hours, allowing the reaction to warm to room temperature.

    • Causality: The Eoc group's resonance prevents the activated carboxylate from forming an oxazolone, forcing the reaction down the direct aminolysis pathway.

  • Self-Validation System:

    • Post-reaction: Following standard aqueous workup, subject the crude dipeptide to HPLC-ESI-MS analysis. The absence of a second diastereomeric peak in the chromatogram self-validates the stereochemical integrity of the coupling process, proving zero racemization occurred[1].

References

  • Chem-Impex International. "D-Phenylglycine amide hydrochloride". Chem-Impex.
  • NINGBO INNO PHARMCHEM CO.,LTD. "D-Phenylglycine: A Versatile Pharmaceutical Intermediate and Its Role in Custom Synthesis". nbinno.com.
  • ResearchGate. "Synthesis of a - N -protected dipeptidyl urea methyl esters". ResearchGate.
  • Molaid. "(S)-N-ethoxycarbonyl-2-phenylglycine | 60729-80-8". Molaid.com.
  • NIH PMC. "Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system". NIH.gov.
  • ThaiJO. "View of Enantioseparation of Phenylglycine by Ligand Exchange Chromatography". tci-thaijo.org.
  • Chem-Impex International. "L-Phenylglycine". Chem-Impex.

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Exploratory

An In-depth Technical Guide to (S)-2-(Ethoxycarbonylamino)-2-phenylacetic Acid: A Chiral Building Block in Pharmaceutical Synthesis

Introduction In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance. The stereochemistry of a drug molecule c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. This necessitates the use of chiral building blocks, which are molecules with a defined three-dimensional structure that can be incorporated into the synthesis of complex drug molecules to control their stereochemistry. (S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid is a key chiral intermediate that plays a crucial role in the synthesis of a variety of APIs. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, synthesis, applications in drug development, and safety and handling procedures, tailored for researchers, scientists, and drug development professionals.

Nomenclature and Identification

(S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid is a non-natural amino acid derivative. Its systematic IUPAC name is (2S)-2-(ethoxycarbonylamino)-2-phenylacetic acid.

Synonyms:

  • (S)-2-((ethoxycarbonyl)amino)-2-phenylacetic acid[1]

  • N-Ethoxycarbonyl-L-phenylglycine

As a specialized chemical intermediate, this compound is not typically marketed under specific trade names. It is generally identified by its chemical name and CAS number.

Structural Information
IdentifierValue
CAS Number 60729-80-8[1]
Molecular Formula C11H13NO4[1]
Molecular Weight 223.23 g/mol [1]
InChI Key RBYBUHMCHHFGHS-VIFPVBQESA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid is essential for its effective use in synthesis.

PropertyValue
Physical State White to off-white solid
Purity Typically ≥97%[1]
Storage Temperature Ambient

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for specific batches.

Optical Rotation: As a chiral compound with the (S)-configuration, a solution of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid is expected to be optically active, meaning it will rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the compound and can be used as a measure of its enantiomeric purity. The specific rotation is typically measured using a polarimeter at a defined wavelength (usually the sodium D-line, 589 nm), temperature, and concentration in a specified solvent.

Synthesis of (S)-2-(Ethoxycarbonylamino)-2-phenylacetic Acid

The synthesis of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid is a critical process for its application as a chiral building block. The most common and direct method involves the N-acylation of the parent amino acid, (S)-phenylglycine, with an ethoxycarbonylating agent.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product S_Phenylglycine (S)-Phenylglycine Reaction_Vessel Reaction Vessel (0-5 °C) S_Phenylglycine->Reaction_Vessel Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Reaction_Vessel Base Base (e.g., NaOH, NaHCO3) Base->Reaction_Vessel Solvent Solvent (e.g., Water/Dioxane) Solvent->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction Acidification->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product (S)-2-(ethoxycarbonylamino) -2-phenylacetic acid Crystallization->Final_Product

Caption: Generalized workflow for the synthesis of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid.

Detailed Experimental Protocol (Illustrative)

This protocol is based on general procedures for the N-protection of amino acids and should be optimized for specific laboratory conditions.

  • Dissolution of (S)-Phenylglycine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (S)-phenylglycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents) at 0-5 °C. A mixture of water and a co-solvent like dioxane can also be used to improve solubility.

    • Causality: The use of a base is crucial to deprotonate the amino group of the phenylglycine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the ethyl chloroformate. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

  • Addition of Ethyl Chloroformate: While maintaining the temperature at 0-5 °C, add ethyl chloroformate (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

    • Causality: Slow, dropwise addition of the highly reactive ethyl chloroformate prevents localized high concentrations, which could lead to side reactions such as the formation of the corresponding ethyl ester or diacylation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 with a dilute solution of hydrochloric acid while keeping the temperature below 10 °C. This will precipitate the N-protected amino acid.

    • Causality: Acidification protonates the carboxylate group, rendering the product less soluble in the aqueous medium and causing it to precipitate out of the solution.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid.

Applications in Pharmaceutical Synthesis

The primary application of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid is as a chiral building block in the synthesis of more complex, enantiomerically pure pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a protected amine, makes it a versatile intermediate for peptide synthesis and the construction of various heterocyclic systems.

The ethoxycarbonyl group serves as a protecting group for the amine functionality. This protection is essential to prevent the amine from participating in unwanted side reactions during subsequent synthetic transformations that target the carboxylic acid group.

Role in Peptide Synthesis:

In peptide synthesis, the carboxylic acid of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid can be activated and then coupled with the free amino group of another amino acid or peptide to form a new peptide bond. The ethoxycarbonyl protecting group can be removed under specific conditions to reveal the free amine for further chain elongation.

A notable example of a drug that incorporates a similar structural motif is Enalapril , an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. The synthesis of Enalapril involves the coupling of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with L-proline, highlighting the utility of N-ethoxycarbonyl protected amino acid derivatives in the synthesis of complex drug molecules.[2]

The use of this chiral intermediate ensures that the final API is obtained as a single enantiomer, which is critical for its therapeutic efficacy and safety.

Spectroscopic Characterization (Predicted)

While a comprehensive set of publicly available spectra for (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid is limited, its expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a singlet or doublet for the alpha-proton on the chiral center, a quartet and a triplet for the ethyl group of the ethoxycarbonyl moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the alpha-carbon, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretches of the carboxylic acid and the urethane (around 1700-1750 cm⁻¹), the N-H stretch of the urethane (around 3300 cm⁻¹), and the C-H stretches of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol ) and characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid.

GHS Hazard Statements:

Based on data for similar compounds, it may be classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion

(S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid is a valuable and versatile chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry and bifunctional nature make it an important tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its successful application in the development of novel and effective therapeutic agents. As the demand for stereochemically pure drugs continues to grow, the importance of chiral building blocks like (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid in the pharmaceutical industry will undoubtedly increase.

References

  • (S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. MySkinRecipes.

  • (S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid. Sigma-Aldrich.

  • Process for preparing n-/1(s)-ethoxycarbonyl-3-phenylpropyl/-l-alanyl-l-proline. Google Patents.

Sources

Foundational

solubility of (S)-N-ethoxycarbonyl-phenylglycine in water vs organic solvents

An In-depth Technical Guide to the Solubility of (S)-N-ethoxycarbonyl-phenylglycine Introduction: The Critical Role of Solubility in Pharmaceutical Development In the landscape of drug discovery and development, the solu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (S)-N-ethoxycarbonyl-phenylglycine

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its biopharmaceutical behavior. Poor aqueous solubility is a major hurdle, often leading to low bioavailability, challenging formulation development, and ultimately, potential clinical failure. (S)-N-ethoxycarbonyl-phenylglycine is a protected amino acid, a class of molecules frequently used as chiral building blocks in the synthesis of complex pharmaceutical agents. Understanding its solubility profile in both aqueous and organic media is paramount for process chemists and formulation scientists. For process chemists, it governs the choice of solvents for reaction, purification, and crystallization. For formulation scientists, it informs the strategy for developing a dosage form that ensures adequate drug exposure.

This guide provides a detailed analysis of the expected solubility of (S)-N-ethoxycarbonyl-phenylglycine, grounded in fundamental chemical principles and data from closely related structural analogs. We will explore the molecular features governing its solubility, analyze its behavior in water versus a spectrum of organic solvents, and provide a robust, standardized protocol for its experimental determination.

Molecular Structure and Its Physicochemical Implications

The solubility of a molecule is intrinsically linked to its structure. The key to understanding the behavior of (S)-N-ethoxycarbonyl-phenylglycine lies in analyzing its constituent functional groups and how they interact with different solvent environments.

Caption: Molecular Structure of (S)-N-ethoxycarbonyl-phenylglycine.

The molecule possesses three key regions that dictate its solubility:

  • Carboxylic Acid (-COOH): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. Its ionizable nature means that its contribution to aqueous solubility is highly pH-dependent.

  • Phenyl Ring (-C₆H₅): A large, non-polar, and hydrophobic (lipophilic) group. This region promotes solubility in non-polar organic solvents through van der Waals interactions.

  • N-Ethoxycarbonyl Group (-NH-CO-O-CH₂CH₃): This urethane linkage fundamentally alters the molecule compared to its parent amino acid, phenylglycine. The amino group is no longer basic and cannot be protonated under physiological conditions. This eliminates the zwitterionic character that dominates the solubility of free amino acids.[1] The group itself has both polar (the C=O and C-O bonds) and non-polar (the ethyl chain) characteristics, contributing a balanced, or amphiphilic, nature.

The primary consequence of N-protection is the loss of the zwitterionic state. Free amino acids exist as salts (zwitterions) at neutral pH, which often enhances their water solubility.[1][2] By converting the amino group into a neutral amide-like linkage, the molecule's overall polarity is reduced, and its solubility behavior becomes more akin to that of a classic organic acid with a large hydrophobic substituent. We therefore anticipate a significant decrease in aqueous solubility compared to phenylglycine itself, but an increase in solubility in less polar organic solvents.

Analysis of Solubility in Water vs. Organic Solvents

The solubility of Cbz-Phg was determined across a range of solvents at temperatures from 283.15 K to 323.15 K.[3][4] The data demonstrates a clear correlation between solvent polarity and solubility, adhering to the principle of "like dissolves like."

Table 1: Comparative Solubility of N-Carbobenzoxy-l-phenylglycine at 298.15 K (25 °C) and Solvent Properties

Solvent Solvent Type Polarity Index¹ Dielectric Constant (20°C)² Mole Fraction Solubility (x10³) of Cbz-Phg³ Qualitative Solubility Trend
Water Polar Protic 9.0 80.1 ~1.5 Low
Methanol Polar Protic 5.1 32.7 108.7 High
Ethanol Polar Protic 5.2 24.6 57.6 High
n-Propanol Polar Protic 4.0 20.1 33.3 Moderate
Isopropyl Alcohol Polar Protic 3.9 19.9 24.3 Moderate
Acetone Polar Aprotic 5.1 20.7 134.5 Very High
Ethyl Acetate Polar Aprotic 4.4 6.0 95.7 High
Acetonitrile Polar Aprotic 5.8 37.5 60.1 High

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | 3.2 | Low |

¹Data from Sadek, P.C. The HPLC Solvent Guide.[5] ²Data from various sources including Williams, D. Properties of Common Organic Solvents.[6] ³Data calculated from Zhao, Y., et al. J. Chem. Eng. Data 2021.[3][4]

Interpretation of Solubility Data:
  • Low Aqueous Solubility: As predicted, the molecule exhibits low solubility in water. The large, non-polar surface area of the phenyl ring and the N-protecting group dominates the hydrophilic character of the single carboxylic acid group.

  • High Solubility in Polar Protic Solvents (Alcohols): The highest solubility is observed in polar solvents that can engage in hydrogen bonding. Methanol, ethanol, and other alcohols can interact effectively with both the carboxylic acid (as H-bond donors and acceptors) and the urethane group, while also solvating the non-polar phenyl ring. The data shows solubility decreases as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol), which is consistent with the decreasing polarity of the solvent.[7]

  • Excellent Solubility in Polar Aprotic Solvents: The molecule shows very high solubility in solvents like acetone and ethyl acetate. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and effectively solvate the rest of the molecule through dipole-dipole interactions.

  • Influence of Molecular Structure: The parent compound, N-Phenylglycine, is reported to have a water solubility of 55 g/L (approx. 0.36 M).[8] This is significantly higher than the observed solubility for the N-protected analog, confirming that the elimination of the zwitterionic state by the ethoxycarbonyl group markedly reduces aqueous solubility.

For (S)-N-ethoxycarbonyl-phenylglycine, we can confidently predict a similar solubility profile: low in water and non-polar solvents like hexane, but high in polar organic solvents such as alcohols, acetone, and ethyl acetate.

Key Factors Influencing Solubility

Effect of pH

The single most critical factor governing the aqueous solubility of (S)-N-ethoxycarbonyl-phenylglycine is pH. The carboxylic acid group has an estimated pKa in the range of 3-4.

cluster_pH pH-Dependent Ionization Node_Low_pH Low Solubility (S)-R-COOH (Neutral form) Node_High_pH High Solubility (S)-R-COO- (Anionic salt form) Node_Low_pH->Node_High_pH pH > pKa (Deprotonation) Node_High_pH->Node_Low_pH pH < pKa (Protonation)

Caption: pH-dependent equilibrium of (S)-N-ethoxycarbonyl-phenylglycine.

  • At pH < pKa: The molecule exists predominantly in its neutral, protonated form. Its solubility will be low, dictated by the equilibrium between the solid phase and the solvated neutral molecule.

  • At pH > pKa: The carboxylic acid deprotonates to form the carboxylate anion. This charged species has much stronger ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[3]

This behavior is a classic strategy used in pharmaceutical development to enhance solubility for oral or intravenous formulations by creating a salt of the API.[7]

Effect of Temperature

The dissolution of most crystalline solids is an endothermic process. The experimental data for the Cbz-Phg analog confirms that solubility in all tested solvents increases with increasing temperature.[3][4] This relationship suggests that the enthalpy of solution is positive, and the dissolution process is entropy-driven. This is a critical parameter for designing crystallization processes, where controlled cooling is used to achieve the desired yield and crystal form.

Standardized Protocol for Equilibrium Solubility Determination (OECD 105 Shake-Flask Method)

To ensure data is reliable, reproducible, and compliant with regulatory expectations, a standardized protocol such as the OECD Test Guideline 105 is essential.[9][10] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11]

cluster_workflow Shake-Flask Solubility Workflow (OECD 105) A 1. Preparation Add excess solid compound to solvent in a sealed flask. B 2. Equilibration Agitate at constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72h). A->B Constant Agitation C 3. Phase Separation Allow to settle. Centrifuge or filter to separate undissolved solid. B->C Equilibrium Reached E 5. Confirmation Analyze residual solid (e.g., via XRD) to check for phase changes. B->E Residual Solid D 4. Quantification Analyze the concentration of the compound in the clear supernatant using a validated method (e.g., HPLC). C->D Clear Supernatant

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Methodology:
  • Preparation: Add an excess amount of solid (S)-N-ethoxycarbonyl-phenylglycine to a known volume of the test solvent (e.g., purified water, pH-adjusted buffer, or organic solvent) in a flask of suitable size. The excess solid is crucial to ensure that equilibrium with the solid-state is achieved.[2]

  • Equilibration: Seal the flask to prevent solvent evaporation and place it in a thermostatically controlled shaker or agitator (e.g., at 25 °C or 37 °C). Agitate the suspension for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[11][12] Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle at the test temperature. To separate the saturated solution from the excess solid, carefully withdraw a sample of the supernatant. This is typically achieved by centrifugation at the test temperature, followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[12]

  • Analysis and Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Confirmation: It is good practice to recover the excess solid from the flask and analyze its solid form (e.g., using X-ray Powder Diffraction or Differential Scanning Calorimetry) to confirm that no polymorphic or solvate transformations occurred during the experiment.[13]

Conclusion

(S)-N-ethoxycarbonyl-phenylglycine, a key chiral intermediate, is predicted to exhibit a solubility profile characteristic of a moderately lipophilic organic acid. The N-ethoxycarbonyl protecting group eliminates the zwitterionic nature of the parent phenylglycine, resulting in low intrinsic aqueous solubility but high solubility in a range of polar organic solvents , including common alcohols and aprotic solvents like acetone and ethyl acetate. Its aqueous solubility is highly dependent on pH, increasing significantly at pH values above its carboxylic acid pKa. This comprehensive understanding, derived from fundamental principles and analysis of close structural analogs, provides a robust framework for scientists in process development and formulation to make informed decisions regarding solvent selection, purification strategies, and the design of effective drug delivery systems.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Phenylglycine. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96472, Glycine, N-(ethoxycarbonyl)-. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Bionality. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. URL: [Link]

  • King, M. (2025). Biochemical Properties of Amino Acids. The Medical Biochemistry Page. URL: [Link]

  • NIST. (n.d.). N-Phenylglycine. NIST Chemistry WebBook. Retrieved from [Link]

  • Analytice. (2017). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • Datta, A., et al. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. URL: [Link]

  • Ghandi, K., et al. (2025). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. URL: [Link]

  • Jørgensen, C., et al. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.
  • Zhao, Y., et al. (2021). Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K. Journal of Chemical & Engineering Data, 66(7), 2824–2834. URL: [Link]

  • Li, Z., et al. (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm. URL: [Link]

  • Scribd. (n.d.). Solubility Determination Methods in USP. Retrieved from [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • Med simplified. (2020). Physico-Chemical Properties of Amino acids. YouTube. URL: [Link]

  • Jones, J. H., et al. (1973). Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides. PubMed. URL: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating the Physico-Chemical Properties of Amino Acids and Their Analysis by Thin Layer Chromatography. Request PDF. URL: [Link]

  • ResearchGate. (2021). Solubility Behavior of N -Carbobenzoxy- l -2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K. Request PDF. URL: [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99291, L-Phenylglycine. Retrieved from [Link]

  • Fakhree, M. A. A. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. URL: [Link]

  • Yamaden. (n.d.). Table of dielectric constants of substances. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from an organometallics resource website.
  • Williams, D. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from a university chemistry resource page.

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Exploratory

Comprehensive Safety and Handling Whitepaper: (S)-N-ethoxycarbonyl-phenylglycine in Drug Development

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Physicochemical Hazard Causality, Safety Data Sheet (SDS) Interpretation, and Validated Synthetic Workflows Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Physicochemical Hazard Causality, Safety Data Sheet (SDS) Interpretation, and Validated Synthetic Workflows

Executive Summary and Chemical Context

(S)-N-ethoxycarbonyl-phenylglycine (often abbreviated as Eoc-Phg-OH) is a highly specialized, chiral amino acid derivative utilized extensively in the design of peptidomimetics, ureidopeptides, and advanced antibiotic side chains[1]. In peptide synthesis, the ethoxycarbonyl (Eoc) moiety serves as a robust N-protecting group. Unlike the bulky tert-butoxycarbonyl (Boc) or the base-labile fluorenylmethyloxycarbonyl (Fmoc) groups, the Eoc group offers unique steric and electronic properties that are critical for preventing racemization during the activation of the highly sensitive phenylglycine alpha-carbon[2].

However, the unique structural features that make Eoc-Phg-OH synthetically valuable also dictate its specific hazard profile. As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a direct consequence of molecular structure. Understanding why a chemical behaves hazardously allows us to engineer self-validating, inherently safer experimental workflows.

Physicochemical Profiling & Hazard Causality

The safety profile of Eoc-Phg-OH is intrinsically linked to its molecular architecture. The compound features a lipophilic phenyl ring, a polar carbamate (ethoxycarbonyl) linkage, and an acidic carboxylic acid moiety.

Table 1: Physicochemical and Structural Properties

Property Value Structural Implication & Causality
CAS Number 60729-80-8 Unique identifier for the (S)-enantiomer[1].
Molecular Formula C₁₁H₁₃NO₄ Contains multiple hydrogen bond acceptors (4) and donors (2).
Molecular Weight 223.23 g/mol Small enough to traverse biological membranes easily.
LogP (Predicted) ~1.6 Moderate lipophilicity enables partitioning into the lipid-rich stratum corneum of the skin, driving dermal hazards[1].

| Physical State | Solid / Powder | Aerodynamic particulate nature increases the risk of mucosal deposition and inhalation hazards. |

The Causality of the Hazard

Because Eoc-Phg-OH has a LogP of 1.6, it readily penetrates the epidermal barrier. Once absorbed, the free carboxylic acid moiety (pKa ~2.0–2.5) induces localized pH shifts. This acidity denatures epidermal and mucosal proteins, triggering the inflammatory cascade recognized in its Safety Data Sheet (SDS) as severe skin and eye irritation. Furthermore, as a fine crystalline powder, its inhalation bypasses the upper respiratory cilia, depositing directly into the mucosal lining where it dissolves in aqueous lung fluids, causing acute respiratory irritation.

Mechanistic Hazard Characterization (SDS Breakdown)

To safely handle Eoc-Phg-OH, laboratory personnel must map the Global Harmonized System (GHS) statements directly to actionable laboratory responses.

Table 2: GHS Hazard and Precautionary Statements

GHS Code Description Mechanistic Cause Primary Mitigation
H302 Harmful if swallowed Systemic toxicity upon gastrointestinal absorption. Do not eat/drink in lab; wash hands post-handling.
H315 Causes skin irritation Acidic protein denaturation in the stratum corneum. Nitrile gloves (EN 374); lab coat.
H319 Causes serious eye irritation Rapid pH drop in aqueous ocular fluid. Tightly sealed safety goggles.

| H335 | May cause respiratory irritation | Particulate deposition in mucosal membranes. | Handle exclusively in a calibrated fume hood. |

Below is the logical workflow for responding to an exposure event, designed to immediately neutralize the structural mechanisms of the hazard.

HazardResponse Start Exposure Event: Eoc-Phg-OH Contact Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhale Inhalation (H335) Start->Inhale SkinResp Wash with soap & water (P302+P352) Skin->SkinResp EyeResp Rinse cautiously with water (P305+P351+P338) Eye->EyeResp InhaleResp Move to fresh air (P304+P340) Inhale->InhaleResp Med Seek Medical Attention if Irritation Persists SkinResp->Med EyeResp->Med InhaleResp->Med

Fig 1: GHS hazard response pathway for (S)-N-ethoxycarbonyl-phenylglycine exposure.

Advanced Experimental Protocol: Safe Handling & Peptide Coupling

Phenylglycine derivatives are notoriously prone to alpha-carbon epimerization during carboxyl activation. The electron-withdrawing nature of the adjacent phenyl ring increases the acidity of the alpha-proton, making it susceptible to base-catalyzed racemization[2]. To mitigate this, we employ an EDC/HOBt-mediated coupling strategy[3]. HOBt rapidly traps the highly reactive O-acylisourea intermediate formed by EDC, converting it into a less basic, stereochemically stable active ester.

The following protocol is a self-validating system ; every step contains a physical or visual checkpoint to ensure both chemical fidelity and operator safety.

Step-by-Step Methodology

Step 1: Gravimetric Dispensing and PPE Verification

  • Action: Weigh 1.0 eq (typically 1–5 mmol scale) of Eoc-Phg-OH using an analytical balance enclosed within a calibrated, exhausted fume hood.

  • Causality: Aerodynamic dispersion of the powder during transfer poses a severe H335 inhalation risk. Draft control prevents mucosal deposition.

  • Validation Checkpoint: Operator must visually confirm the use of intact nitrile gloves, safety goggles, and a flame-resistant lab coat before opening the reagent bottle.

Step 2: Anhydrous Dissolution

  • Action: Transfer the solid to a flame-dried round-bottom flask purged with Argon. Add anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Causality: The active ester formed in Step 3 is highly susceptible to hydrolysis. Anhydrous conditions are non-negotiable to prevent the generation of hazardous, unreacted chemical waste.

  • Validation Checkpoint: The solution must be optically clear. Turbidity indicates moisture-induced degradation or polymeric impurities, which will arrest coupling efficiency.

Step 3: Stereocontrolled Activation

  • Action: Chill the solution to 0°C using an ice-water bath. Add 1.2 eq of Hydroxybenzotriazole (HOBt) followed by 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Stir for 20 minutes.

  • Causality: Activating at 0°C suppresses the thermal energy required for enolization, preserving the (S)-stereocenter of the phenylglycine[3].

Step 4: Nucleophilic Coupling

  • Action: Dropwise add 1.1 eq of the target amine nucleophile dissolved in 2 mL of solvent, followed immediately by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to slowly warm to room temperature over 12 hours.

  • Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl salt of EDC and driving the nucleophilic attack of the amine onto the OBt ester.

Step 5: Biphasic Quench and Workup

  • Action: Dilute the reaction with excess Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine (1x).

  • Causality: The 1M HCl wash protonates and extracts unreacted amine and the water-soluble EDC urea byproduct. The NaHCO₃ wash safely neutralizes and removes unreacted Eoc-Phg-OH (mitigating its acidic hazard) and free HOBt.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show a single new UV-active spot with the complete disappearance of the baseline HOBt streak.

Step 6: Waste Segregation

  • Action: Dispose of the aqueous layers in designated aqueous acidic/basic waste. If DCM was used, segregate the organic waste into halogenated containers.

  • Causality: Mixing halogenated and non-halogenated waste violates environmental safety protocols and increases exothermic disposal hazards.

SyntheticWorkflow Prep 1. Reagent Prep Weigh Eoc-Phg-OH PPE Safety Gate: PPE & Fume Hood Mitigates H335 Dust Hazard Prep->PPE Dissolve 2. Dissolution Anhydrous THF/DCM PPE->Dissolve Activate 3. Activation (0°C) Add EDC·HCl & HOBt Dissolve->Activate Couple 4. Coupling Add Amine & DIPEA Activate->Couple Quench 5. Workup & Quench Acid/Base Washes Couple->Quench Waste 6. Waste Segregation Halogenated vs Non-Halogenated Quench->Waste

Fig 2: Safe EDC/HOBt peptide coupling workflow integrating Eoc-Phg-OH hazard mitigation.

References

  • Molaid Chemical Database. (S)-N-ethoxycarbonyl-2-phenylglycine | 60729-80-8. Molaid.com. 1

  • ResearchGate. Synthesis of a-N-protected dipeptidyl urea methyl esters. ResearchGate.net. 2

  • MDPI. Development of New Amide Derivatives of Betulinic Acid: Synthetic Approaches and Structural Characterization. MDPI.com. 3

Sources

Foundational

The Metabolic Crossroads of Phenylglycine: A Technical Guide to its Biodegradation and Biotransformation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the metabolic pathways governing the breakdown of phenylglycine and its derivatives. Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways governing the breakdown of phenylglycine and its derivatives. Phenylglycine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of numerous pharmaceuticals, including blockbuster semi-synthetic β-lactam antibiotics.[1] Understanding its metabolic fate is paramount for optimizing biocatalytic production processes, predicting the biotransformation of phenylglycine-containing drugs, and assessing the environmental impact and toxicological profiles of its metabolites. This document synthesizes current knowledge on microbial catabolism, highlights key enzymatic players, and delves into the relevance of these pathways in drug development, offering a comprehensive resource for researchers in synthetic biology, pharmacology, and environmental microbiology.

Introduction: The Significance of Phenylglycine and its Metabolic Scrutiny

Phenylglycine and its hydroxylated counterparts are cornerstones of the pharmaceutical industry, most notably as side chains in antibiotics like ampicillin and amoxicillin.[1] The annual production of D-phenylglycine, for instance, is in the thousands of tons, underscoring its industrial importance.[1] While extensive research has focused on the biosynthesis of these valuable molecules, a comprehensive understanding of their degradation is equally crucial. For drug development professionals, the metabolic stability of a phenylglycine moiety within a drug candidate can significantly influence its pharmacokinetic profile and potential for generating active or toxic metabolites. For biotechnologists, elucidating catabolic pathways can unveil novel enzymes for biocatalysis and inform strategies to prevent product degradation in fermentation processes. This guide will navigate the known and putative pathways of phenylglycine breakdown, providing a foundational understanding for these diverse applications.

Microbial Catabolism: Phenylglycine as a Nutrient Source

Several microbial species, particularly from the genus Pseudomonas, have been identified as capable of utilizing phenylglycine and its derivatives as a sole source of carbon and nitrogen.[2] This metabolic capability points to the existence of dedicated enzymatic machinery for the breakdown of this non-proteinogenic amino acid. The central theme of phenylglycine catabolism in these organisms appears to be its conversion to intermediates of the well-characterized mandelate pathway .

The Gateway: Deamination to Phenylglyoxylic Acid

The initial and pivotal step in the breakdown of phenylglycine is the removal of its α-amino group to yield phenylglyoxylic acid (also known as benzoylformic acid). While the specific enzymes catalyzing this reaction in a dedicated catabolic context are not yet fully elucidated, the most probable mechanisms are oxidative deamination or transamination.

  • Oxidative Deamination: This reaction would be catalyzed by an amino acid oxidase. For instance, L-phenylalanine oxidase from Pseudomonas sp. P-501 has been studied, suggesting the existence of enzymes that can act on similar aromatic amino acids.[3] A putative phenylglycine oxidase would convert phenylglycine, in the presence of an electron acceptor like O₂, to phenylglyoxylic acid, with the release of ammonia and hydrogen peroxide.

  • Transamination: This involves the transfer of the amino group from phenylglycine to an α-keto acid acceptor, such as α-ketoglutarate, to form L-glutamate and phenylglyoxylic acid. This reaction is catalyzed by aminotransferases (transaminases). While many aminotransferases are involved in the synthesis of phenylglycine, their reverse action is a plausible catabolic step.[4]

The accumulation of benzoylformic acid has been observed in engineered E. coli strains designed for L-phenylglycine production, indicating that the subsequent metabolic steps can be a rate-limiting factor.[5]

The Core Catabolic Engine: The Mandelate Pathway

Once phenylglyoxylic acid is formed, it is poised to enter the mandelate pathway, a key route for the degradation of aromatic compounds in bacteria like Pseudomonas putida. This pathway facilitates the conversion of mandelic acid to central metabolites. The entry of phenylglyoxylic acid into this pathway involves its decarboxylation to benzaldehyde.

The key enzymatic steps of the mandelate pathway are:

  • Benzoylformate Decarboxylase: This thiamin diphosphate (ThDP)-dependent enzyme catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde and carbon dioxide.[6][7] The activity of this enzyme is a critical control point, channeling the carbon skeleton of phenylglycine into the subsequent steps of the pathway.

  • Benzaldehyde Dehydrogenase: This enzyme oxidizes benzaldehyde to benzoic acid, typically using NAD⁺ as a cofactor.

  • Benzoate Dioxygenase: Benzoic acid is then further degraded via hydroxylation by benzoate dioxygenase to form catechol.

  • Catechol Dioxygenase: The aromatic ring of catechol is cleaved by either catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.

The following diagram illustrates the proposed microbial catabolism of phenylglycine, funneling into the mandelate pathway.

Phenylglycine_Catabolism cluster_initial Initial Breakdown cluster_mandelate Mandelate Pathway Phenylglycine Phenylglycine Phenylglyoxylic_Acid Phenylglyoxylic Acid (Benzoylformate) Phenylglycine->Phenylglyoxylic_Acid Oxidative Deamination / Transamination Benzaldehyde Benzaldehyde Phenylglyoxylic_Acid->Benzaldehyde Benzoylformate Decarboxylase Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Benzaldehyde Dehydrogenase Catechol Catechol Benzoic_Acid->Catechol Benzoate Dioxygenase TCA_Cycle TCA Cycle Intermediates Catechol->TCA_Cycle Ring Cleavage

Caption: Proposed microbial catabolic pathway for phenylglycine.

Phenylglycine Derivatives in Drug Metabolism

The metabolic fate of phenylglycine derivatives that are part of drug molecules in mammals is less clearly defined than microbial catabolism. Phase I and Phase II metabolic reactions are the primary mechanisms of drug biotransformation.[8]

For drugs containing a phenylglycine moiety, such as ampicillin, metabolic studies often focus on the integrity of the core pharmacophore (e.g., the β-lactam ring). The phenylglycine side chain is generally considered to be relatively stable. However, potential metabolic transformations could include:

  • N-acetylation: The free amino group of the phenylglycine side chain could undergo N-acetylation, a common Phase II conjugation reaction for primary amines.[8]

  • Hydroxylation: The phenyl ring is susceptible to hydroxylation by cytochrome P450 enzymes, a common Phase I reaction.

  • Oxidative Deamination: While less common for xenobiotics with this structure, oxidative deamination of the amino acid side chain is a theoretical possibility.

For N-acyl phenylglycine derivatives, hydrolysis of the acyl group by amidases could occur, releasing phenylglycine. The subsequent fate of the released phenylglycine would likely follow the metabolic pathways of endogenous amino acids, including transamination and further degradation of the carbon skeleton. The metabolism of N-acyl glycines is an area of active research, with enzymes like glycine N-acyltransferase like 3 (mGLYATL3) being identified as key players in their biosynthesis.[9] The reverse hydrolytic reactions are also a critical aspect of their catabolism.[10]

Experimental Protocols for Studying Phenylglycine Metabolism

Investigating the metabolic breakdown of phenylglycine derivatives requires a combination of microbiological, enzymatic, and analytical techniques.

Protocol: Screening for Phenylglycine-Degrading Microorganisms

Objective: To isolate and identify microorganisms capable of utilizing phenylglycine as a sole carbon and/or nitrogen source.

Methodology:

  • Enrichment Culture:

    • Prepare a minimal salt medium (MSM) with phenylglycine (e.g., 1 g/L) as the sole carbon and nitrogen source.

    • Inoculate the medium with a diverse environmental sample (e.g., soil, industrial wastewater).

    • Incubate at an appropriate temperature (e.g., 30°C) with shaking.

    • Periodically transfer an aliquot to fresh MSM to enrich for phenylglycine-degrading organisms.

  • Isolation and Identification:

    • Plate serial dilutions of the enrichment culture onto MSM agar plates containing phenylglycine.

    • Isolate distinct colonies and purify by re-streaking.

    • Identify the isolates using 16S rRNA gene sequencing.

  • Growth Curve Analysis:

    • Grow the isolated strains in liquid MSM with phenylglycine as the sole carbon source and monitor growth by measuring optical density at 600 nm (OD₆₀₀).

    • Include a control with no carbon source to confirm growth is dependent on phenylglycine.

Protocol: In Vitro Enzymatic Assay for Phenylglycine Deamination

Objective: To detect and characterize enzymatic activity responsible for the conversion of phenylglycine to phenylglyoxylic acid.

Methodology:

  • Preparation of Cell-Free Extract:

    • Grow a candidate microorganism in a suitable medium (e.g., nutrient broth supplemented with phenylglycine as an inducer).

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Lyse the cells using sonication or a French press and centrifuge to obtain a cell-free extract.

  • Enzyme Assay:

    • Set up a reaction mixture containing the cell-free extract, phenylglycine, and necessary cofactors (e.g., NAD⁺ for a dehydrogenase, or an α-keto acid for a transaminase).

    • Incubate the reaction at an optimal temperature.

    • Monitor the formation of phenylglyoxylic acid over time using High-Performance Liquid Chromatography (HPLC) with a UV detector. Phenylglyoxylic acid has a distinct UV absorbance profile that allows for its quantification.

Toxicity of Phenylglycine Metabolites

The toxicity of phenylglycine itself is generally low.[11] However, its metabolic byproducts warrant consideration. The primary metabolite of concern is phenylglyoxylic acid . While it has applications as a chemical intermediate, high concentrations can be problematic.[12] There is limited data on the toxicity of benzoylformate, though related compounds like methyl benzoylformate are noted as potential irritants.[13] The subsequent breakdown product, benzaldehyde , has a characteristic almond-like odor and is used as a flavoring agent, but can be toxic at higher concentrations. Further degradation to benzoic acid results in a compound that is generally recognized as safe (GRAS) and used as a food preservative.

The following table summarizes the available information on the toxicity of key metabolites.

MetaboliteCAS NumberKnown Toxicological Profile
Phenylglycine2835-06-5Generally low toxicity.
Phenylglyoxylic Acid611-73-4Can be a skin and eye irritant.[14]
Benzaldehyde100-52-7Can be toxic if ingested in large amounts.
Benzoic Acid65-85-0Generally recognized as safe (GRAS).

Conclusion and Future Perspectives

The metabolic pathways of phenylglycine and its derivatives are a fascinating intersection of microbial catabolism, drug metabolism, and industrial biotechnology. While the core of the microbial breakdown appears to converge on the mandelate pathway via the key intermediate phenylglyoxylic acid, significant research gaps remain. The precise enzymes responsible for the initial deamination of phenylglycine in catabolic pathways need to be identified and characterized. A deeper understanding of the metabolic fate of phenylglycine moieties in drug molecules within mammalian systems is crucial for rational drug design and safety assessment. Future research employing multi-omics approaches, such as metabolomics and proteomics, will be instrumental in mapping these pathways in greater detail. The insights gained will undoubtedly fuel innovations in biocatalysis, drug development, and environmental bioremediation.

References

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  • Black, G. W., et al. (2014). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. ChemCatChem, 6(4), 1021-1027. [Link]

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  • Greenberg, D. M., & Sassenrath, E. N. (1953). THE METABOLISM OF PARENTERALLY ADMINISTERED AMINO ACIDS: I. GLYCINE. The Journal of General Physiology, 36(4), 439-453.
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  • Barkallah, S., et al. (2017). Proposed pathways for the biosynthesis of the N-acylglycines, PFAMs, and N-acyldopamines in mammalian systems. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fig. 1 Biosynthetic pathway of phenylglycine analogues. a Biocatalysis.... Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of phenylglycine (a) and dihydroxyphenylglycine.... Retrieved from [Link]

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  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]

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Exploratory

The Pivotal Role of N-Protected Phenylglycine Derivatives in Beta-Lactam Antibiotic Synthesis: A Technical Guide

Abstract: The introduction of semi-synthetic penicillins and cephalosporins revolutionized modern medicine, broadening the spectrum of activity against various bacterial pathogens. A cornerstone of this synthetic revolut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The introduction of semi-synthetic penicillins and cephalosporins revolutionized modern medicine, broadening the spectrum of activity against various bacterial pathogens. A cornerstone of this synthetic revolution is the acylation of the beta-lactam nucleus, such as 6-aminopenicillanic acid (6-APA), with specific side chains that dictate the antibiotic's efficacy and properties. This technical guide provides an in-depth examination of the critical role played by (S)-N-ethoxycarbonyl-phenylglycine and its closely related analogues, known as Dane salts, in the industrial synthesis of blockbuster aminopenicillins like ampicillin and amoxicillin. We will explore the underlying chemical principles, contrast traditional chemical pathways with modern enzymatic alternatives, provide detailed experimental protocols, and offer insights into the causality behind key process choices, targeting researchers and professionals in drug development and manufacturing.

The Dawn of Semi-Synthesis: Beyond Penicillin G

The beta-lactam ring is the pharmacologically active core of penicillin and cephalosporin antibiotics, functioning by inhibiting bacterial cell wall synthesis[1]. However, the original natural products, such as Penicillin G, possess a limited spectrum of activity. The development of semi-synthetic beta-lactam antibiotics, which involves chemically attaching various acyl side chains to the core beta-lactam nucleus, was a critical breakthrough, leading to drugs with enhanced stability and broader antibacterial coverage[2]. The key to this process is the efficient and stereochemically precise attachment of these side chains.

The D-Phenylglycyl Side Chain: A Gateway to Broad-Spectrum Activity

The introduction of an α-amino group on the acyl side chain, specifically the D-phenylglycyl group, was a monumental step, leading to the creation of ampicillin. This structural modification allows the antibiotic to better penetrate the outer membrane of Gram-negative bacteria, significantly expanding its spectrum of activity compared to its predecessors. The synthesis of ampicillin and related antibiotics like amoxicillin and cefadroxil therefore hinges on the successful coupling of a D-phenylglycine derivative to the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) nucleus[3][4].

The Fundamental Challenge: Selective Acylation

Directly reacting D-phenylglycine with 6-APA is problematic. D-phenylglycine possesses two nucleophilic sites: the α-amino group and the carboxylate group (once activated). To ensure that the acylation occurs exclusively via the carboxyl group to form the desired amide bond with the amino group of 6-APA, the α-amino group of D-phenylglycine must first be temporarily protected. This is the foundational principle that makes intermediates like (S)-N-ethoxycarbonyl-phenylglycine and other "Dane salts" indispensable.

Dane Salts: The Workhorse of Chemical Synthesis

(S)-N-ethoxycarbonyl-phenylglycine belongs to a class of N-protected α-amino acid derivatives commonly known as Dane salts. These intermediates are formed by reacting an α-amino acid, such as D-(-)-phenylglycine, with a β-dicarbonyl compound, like ethyl acetoacetate, in the presence of a base[5][6][7]. The resulting enamine structure effectively masks the amino group, preventing it from participating in undesired side reactions. The potassium salt of D-phenylglycine protected with ethyl acetoacetate is a widely used and stable crystalline solid, making it ideal for large-scale industrial production[3][6].

The Chemical Pathway: A Stepwise Guide to the Dane Salt Method

The traditional chemical synthesis of aminopenicillins is a robust, multi-step process that relies on precise control of reaction conditions, particularly temperature. The core logic is to protect, activate, couple, and then deprotect.

Mechanism and Rationale

The process begins with the protection of D-phenylglycine's amino group. The resulting Dane salt is then activated at its carboxyl group, converting it into a highly reactive intermediate, typically a mixed anhydride. This "activated" side chain readily acylates the amino group of the beta-lactam nucleus. The final step involves acidic hydrolysis to remove the N-protecting group, yielding the target antibiotic. The use of very low temperatures (e.g., -25°C to -45°C) during the activation and acylation steps is critical to minimize side reactions and prevent the degradation of the thermally sensitive beta-lactam ring[5][8].

Chemical Synthesis Workflow Diagram

cluster_0 Step 1: N-Protection cluster_1 Step 2: Carboxyl Activation cluster_2 Step 3: Acylation cluster_3 Step 4: Deprotection A D-(-)-Phenylglycine C Potassium Dane Salt A->C B Ethyl Acetoacetate + K2CO3 B->C E Mixed Anhydride Intermediate C->E D Ethyl Chloroformate (Low Temperature) D->E G N-Protected Ampicillin E->G F 6-Aminopenicillanic Acid (6-APA) F->G I Ampicillin G->I H Acidic Hydrolysis (HCl, pH 1.5-2.5) H->I

Caption: Chemical synthesis of ampicillin via the Dane salt method.

Experimental Protocol: Chemical Synthesis of Ampicillin

This protocol is a representative synthesis based on established chemical methods[5][6][7].

Part A: Synthesis of Potassium Dane Salt (A)

  • Suspend D-phenylglycine (1.0 eq) and potassium carbonate (1.0 eq) in methanol.

  • Add ethyl acetoacetate (1.1 eq) to the suspension at room temperature (20-30 °C).

  • Heat the mixture to reflux for 1-2 hours. During this time, some methanol may be distilled off to drive the reaction.

  • Cool the reaction mixture to 0-5 °C and stir for an additional 1-2 hours to facilitate precipitation.

  • Isolate the resulting precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the potassium Dane salt as a white to off-white solid.

Part B: Synthesis of Ampicillin (1)

  • Suspend the prepared Dane salt (1.1 eq) in a dry, inert organic solvent such as methylene chloride (MDC).

  • Cool the suspension to a temperature between -40 °C and -45 °C under a nitrogen atmosphere.

  • Add a catalytic amount of pyridine (e.g., 1% w/w) followed by the dropwise addition of ethyl chloroformate (1.1 eq), maintaining the low temperature. Stir for 60 minutes to form the mixed anhydride intermediate (B).

  • In a separate vessel, suspend 6-aminopenicillanic acid (6-APA) (1.0 eq) in MDC and add triethylamine (TEA) to form a soluble salt (C).

  • Add the 6-APA-TEA solution (C) to the cold mixed anhydride solution (B). Allow the reaction to proceed at low temperature for 1-3 hours, resulting in N-protected ampicillin (D).

  • Quench the reaction with water and adjust the pH to 1.5-2.5 with hydrochloric acid at a temperature below 5 °C to hydrolyze the enamine protecting group.

  • Separate the aqueous layer. Adjust its pH to the isoelectric point of ampicillin (~pH 5.0) to precipitate the product.

  • Filter, wash with cold water, and dry to obtain ampicillin trihydrate (1).

The Enzymatic Pathway: A Green Chemistry Revolution

While effective, the chemical synthesis route has drawbacks, including the use of toxic organic solvents, extreme temperatures, and multiple protection/deprotection steps[2][8]. Enzymatic synthesis has emerged as a highly attractive, environmentally friendly alternative[9][10].

Principle and Rationale

This approach utilizes an enzyme, typically Penicillin G Acylase (PGA), to directly catalyze the acylation of 6-APA[11][12]. Instead of a protected Dane salt, an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (PGME) or D-phenylglycine amide (PGA), is used as the acyl donor[11][13]. The reaction is performed in an aqueous medium under mild pH and temperature conditions, eliminating the need for organic solvents and protecting groups.

Kinetically Controlled Synthesis

The enzymatic process is a "kinetically controlled" synthesis. The acyl donor (e.g., PGME) first reacts with the enzyme to form a covalent acyl-enzyme intermediate. This intermediate faces two competing fates:

  • Synthesis (Desired): It can be attacked by the nucleophilic amino group of 6-APA to form the desired antibiotic (ampicillin).

  • Hydrolysis (Undesired): It can be attacked by water, which is present in high concentration, leading to the hydrolysis of the acyl donor back to D-phenylglycine[10][11][12].

The key to a high yield is to optimize conditions (e.g., substrate concentrations, pH, temperature) to favor the rate of synthesis over the rate of hydrolysis[12].

Enzymatic Synthesis Workflow Diagram

cluster_0 1. Substrate Preparation cluster_1 2. Biocatalytic Reaction cluster_2 3. Competing Pathways cluster_3 4. Product & By-Product cluster_4 5. Downstream Processing Substrates Acyl Donor (PGME) + Beta-Lactam Nucleus (6-APA) Bioreactor Aqueous Buffer Immobilized Penicillin G Acylase (PGA) Mild pH & Temp Substrates->Bioreactor AcylEnzyme Acyl-Enzyme Intermediate Bioreactor->AcylEnzyme Synthesis Synthesis (Nucleophilic attack by 6-APA) AcylEnzyme->Synthesis Favored Hydrolysis Hydrolysis (Nucleophilic attack by H2O) AcylEnzyme->Hydrolysis Competing Ampicillin Ampicillin (Desired Product) Synthesis->Ampicillin PG D-Phenylglycine (By-product) Hydrolysis->PG Purification Precipitation / Filtration (pH Adjustment) Ampicillin->Purification Final Purified Ampicillin Purification->Final

Caption: Kinetically controlled enzymatic synthesis of ampicillin.

Experimental Protocol: Enzymatic Synthesis of Ampicillin

This protocol is a representative synthesis using immobilized Penicillin G Acylase[11][12][14].

  • Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.5).

  • Add 6-aminopenicillanic acid (6-APA) (e.g., 100 mM) and R-phenylglycine methyl ester (PGME) (e.g., 300 mM) to the buffer in a temperature-controlled batch reactor. A molar ratio of acyl donor to nucleus greater than 1 is used to favor the synthesis reaction.

  • Maintain the temperature at a desired setpoint (e.g., 25-35 °C).

  • Initiate the reaction by adding immobilized Penicillin G Acylase (e.g., 15 U per 100 µg of enzyme).

  • Maintain the pH of the reaction mixture constant at 6.5 by the controlled addition of an acid (e.g., 2N HCl or 6N H₂SO₄) using an automated titrator. This is necessary because the reaction consumes protons.

  • Monitor the reaction progress by taking samples at specific time intervals and analyzing the concentration of ampicillin, 6-APA, and PGME by High-Performance Liquid Chromatography (HPLC).

  • Stop the reaction when the maximum yield of ampicillin is achieved (before the rate of product hydrolysis overtakes the rate of synthesis).

  • Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

  • Isolate the ampicillin product from the solution, typically by adjusting the pH to its isoelectric point to induce precipitation.

Comparative Analysis: Chemical vs. Enzymatic Routes

The choice between chemical and enzymatic synthesis pathways involves a trade-off between established infrastructure and the benefits of green chemistry.

ParameterChemical Synthesis (Dane Salt Method)Enzymatic Synthesis (PGA Method)
Key Reagent N-Protected D-Phenylglycine (Dane Salt)Activated D-Phenylglycine (e.g., PGME)
Reaction Medium Organic Solvents (e.g., MDC, Acetone)[6][8]Aqueous Buffer[8][11]
Temperature Very Low (-20°C to -45°C)[5][8]Mild (4°C to 35°C)[12]
pH Control Acid/Base for deprotection/precipitation[6]Tightly controlled during reaction[11][14]
Process Steps N-Protection, Activation, Acylation, DeprotectionSingle-step biocatalytic acylation[8]
By-products Stoichiometric salts, spent solventsHydrolyzed acyl donor
Environmental Impact Higher due to solvent use and energy consumption[2]Lower, considered a "green" process[9]
Catalyst Chemical reagents (e.g., ECF, TEA)Reusable immobilized enzyme (PGA)[8][11]

Conclusion

(S)-N-ethoxycarbonyl-phenylglycine and related N-protected Dane salts are foundational intermediates in the chemical synthesis of life-saving aminopenicillin antibiotics. They elegantly solve the challenge of selective acylation by temporarily masking the amino functionality of the D-phenylglycine side chain. While this chemical pathway remains a robust and historically significant method, the field is increasingly pivoting towards enzymatic synthesis. This biocatalytic approach, which uses activated but unprotected phenylglycine derivatives, offers a more sustainable, efficient, and environmentally benign route. Understanding the chemistry and application of both methodologies is crucial for professionals engaged in the research, development, and manufacturing of beta-lactam antibiotics.

References

  • Dane Salt (CAS No: 961-69-3) API Intermediate Manufacturers - apicule.
  • US7029885B2 - Process for the preparation of ampicillin - Google Patents.
  • US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents.
  • Enzymatic Synthesis of β-lactam Antibiotics: From Enzyme Dataset Construction to Action Mechanism and Semi-Rational Design - PubMed.
  • Enzymatic synthesis of beta-lactam antibiotics via direct condensation - PubMed.
  • Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli.
  • Enzymatic synthesis of beta-lactam antibiotics. Analytical review - ResearchGate.
  • EP0988393B1 - Process for the preparation of ampicillin - Google Patents.
  • beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers.
  • Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampi - Asian Publication Corporation.
  • Industrial Synthesis of Semi-Synthetic β-Lactam Antibiotics: Recent Developments in Enzyme Biocatalysis for Improved and MORE Sustainable Processes - Bentham Science Publishers.
  • WO1998056946A1 - Process for the preparation of ampicillin - Google Patents.
  • Improving selectivity and productivity of the enzymatic synthesis of ampicillin with immobilized penicillin G acylase - SciELO.
  • Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC.
  • CN100384854C - A kind of preparation method of ampicillin sodium - Google Patents.
  • From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed.
  • Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC.
  • Highly efficient synthesis of ampicillin in an "aqueous solution-precipitate" system: Repetitive addition of substrates in a semicontinuous process - ResearchGate.
  • GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents.
  • Regulation and compartmentalization of β‐lactam biosynthesis - PMC - NIH.
  • (PDF) Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampicillin - ResearchGate.
  • Novel and Recent Synthesis and Applications of β-Lactams - PMC.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI.
  • ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE - SID.
  • Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase - Brieflands.

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Foundational

The Enduring Ethoxycarbonyl: A Technical Guide to the Stability of a Classic Protecting Group on Phenylglycine

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that profoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency, and ultimately the success, of a synthetic strategy. While modern protecting groups often take center stage, the classical ethoxycarbonyl (EtO2C-) group, a simple yet robust carbamate, offers a unique stability profile that warrants its consideration in contemporary synthetic endeavors. This in-depth technical guide provides a comprehensive analysis of the stability of the ethoxycarbonyl protecting group on phenylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry. By delving into the causality behind its chemical behavior and providing field-proven insights, this guide aims to equip researchers with the knowledge to strategically employ this often-overlooked protecting group.

The Ethoxycarbonyl Group: A Profile in Stability

The ethoxycarbonyl group is an alkyl carbamate, structurally one of the simplest amine protecting groups. Its stability is a direct consequence of the electronic nature of the carbamate linkage. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, forming a resonance-stabilized system that renders the N-C bond resistant to cleavage under many standard reaction conditions.

The stability of the N-ethoxycarbonyl group on phenylglycine can be dissected across three major classes of chemical environments: acidic, basic, and reductive conditions. Understanding its behavior in each is paramount to its effective utilization.

Acidic Stability: A Robust Shield

A key advantage of the ethoxycarbonyl group is its remarkable stability under strongly acidic conditions. This characteristic renders it orthogonal to the widely used acid-labile tert-butoxycarbonyl (Boc) protecting group.

In the context of the N-acyl-Pictet–Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinoline alkaloids, N-ethoxycarbonyl protected phenethylamines have been shown to withstand treatment with trifluoroacetic acid (TFA) in dichloromethane for extended periods, ranging from 19 to 90 hours, without cleavage.[1][2] This demonstrates the resilience of the ethoxycarbonyl group to conditions that would readily cleave a Boc group. This high acid stability allows for selective deprotection of other acid-labile groups in the presence of an N-ethoxycarbonyl-protected amine, a valuable strategy in multi-step synthesis.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8]; edge [fontname="Arial", fontsize=10];

// Nodes N_EtO2C_Phg [label="N-Ethoxycarbonyl\nPhenylglycine", fillcolor="#F1F3F4", fontcolor="#202124"]; Strong_Acid [label="Strong Acid\n(e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stable [label="Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boc_Protected_Amine [label="Boc-Protected\nAmine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaved [label="Cleaved", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges N_EtO2C_Phg -> Strong_Acid [label="Exposure to"]; Strong_Acid -> Stable [label="Results in"]; Boc_Protected_Amine -> Strong_Acid [label="Exposure to"]; Strong_Acid -> Cleaved [label="Results in"]; } caption: Acidic Stability of N-Ethoxycarbonyl Phenylglycine vs. Boc Group

Basic and Nucleophilic Stability: A Matter of Degree

The stability of the ethoxycarbonyl group towards bases and nucleophiles is more nuanced. While generally more robust than the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, it is not completely inert.

Simple ethyl carbamates are known to be relatively stable to the conditions used for Fmoc removal (e.g., 20% piperidine in DMF). However, prolonged exposure or stronger basic conditions can lead to cleavage. The mechanism of base-mediated cleavage typically involves saponification of the carbamate ester linkage.

It is important to note that the phenylglycine moiety, with its benzylic proton, can be prone to racemization under basic conditions, particularly when the amino group is protected with an electron-withdrawing group like a carbamate.[3][4] Therefore, the choice of base and reaction conditions for any transformation on an N-ethoxycarbonyl-phenylglycine derivative must be carefully considered to maintain stereochemical integrity.

The ethoxycarbonyl group is susceptible to cleavage by strong, hard nucleophiles. For instance, in the synthesis of 1-benzyltetrahydroisoquinoline alkaloids, the N-ethoxycarbonyl group is readily cleaved by treatment with excess methyllithium.[2] This provides a specific, albeit harsh, method for its removal.

Reductive Stability: A Controlled Lability

The behavior of the ethoxycarbonyl group under reductive conditions offers another avenue for its selective removal. While stable to many reducing agents, it can be cleaved under specific, powerful reductive protocols.

A key method for the deprotection of the N-ethoxycarbonyl group is reduction with lithium aluminum hydride (LiAlH4).[2] This powerful reducing agent effectively cleaves the carbamate to yield the corresponding N-methylated amine. This transformation is particularly useful as it simultaneously deprotects and modifies the amine functionality in a single step.

In contrast, the ethoxycarbonyl group is generally stable to catalytic hydrogenation conditions (e.g., H2, Pd/C) that are commonly used to remove the benzyloxycarbonyl (Cbz or Z) group.[5] This orthogonality allows for the selective deprotection of a Cbz group in the presence of an ethoxycarbonyl group, providing valuable flexibility in synthetic design.

Comparative Stability: Positioning the Ethoxycarbonyl Group

To fully appreciate the utility of the ethoxycarbonyl protecting group, it is essential to compare its stability profile with that of other commonly used carbamate protecting groups.

Protecting GroupAcid Stability (e.g., TFA)Basic Stability (e.g., Piperidine)Reductive Stability (H2, Pd/C)Primary Cleavage Method
Ethoxycarbonyl (EtO2C-) High Moderate to High High Strong Reducing Agents (LiAlH4), Strong Nucleophiles (MeLi)
tert-Butoxycarbonyl (Boc)LowHighHighStrong Acid (TFA)[6][7]
Benzyloxycarbonyl (Cbz or Z)HighHighLowCatalytic Hydrogenolysis[1][6]
9-Fluorenylmethyloxycarbonyl (Fmoc)HighLowHighBase (Piperidine)[6][7]

This comparative analysis highlights the unique position of the ethoxycarbonyl group. Its high stability to both strong acids and catalytic hydrogenation makes it a valuable tool for orthogonal protection strategies in complex molecules.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

// Nodes Protecting_Groups [label="Amine Protecting Groups", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid_Labile [label="Acid-Labile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Labile [label="Base-Labile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrogenolysis_Labile [label="Hydrogenolysis-Labile", fillcolor="#FBBC05", fontcolor="#202124"]; Reductively_Cleaved [label="Reductively Cleaved\n(Strong Reagents)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Boc [label="Boc", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc [label="Fmoc", fillcolor="#F1F3F4", fontcolor="#202124"]; Cbz [label="Cbz (Z)", fillcolor="#F1F3F4", fontcolor="#202124"]; EtO2C [label="Ethoxycarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Protecting_Groups -> Acid_Labile; Protecting_Groups -> Base_Labile; Protecting_Groups -> Hydrogenolysis_Labile; Protecting_Groups -> Reductively_Cleaved;

Acid_Labile -> Boc; Base_Labile -> Fmoc; Hydrogenolysis_Labile -> Cbz; Reductively_Cleaved -> EtO2C; } caption: Orthogonality of Common Amine Protecting Groups

Experimental Protocols: Deprotection Strategies

The successful implementation of the ethoxycarbonyl protecting group relies on the availability of reliable deprotection protocols. The following are detailed methodologies for the cleavage of the N-ethoxycarbonyl group, based on established procedures.

Reductive Cleavage with Lithium Aluminum Hydride (to yield the N-methyl amine)

This protocol is adapted from procedures used in the synthesis of 1-benzyltetrahydroisoquinoline alkaloids.[2]

Materials:

  • N-ethoxycarbonyl-phenylglycine derivative

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH4)

  • Water

  • 15% Aqueous sodium hydroxide

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the N-ethoxycarbonyl-phenylglycine derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add an excess of LiAlH4 (typically 2-4 equivalents) portion-wise to the stirred solution. Caution: LiAlH4 reacts violently with water.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.

  • Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake thoroughly with THF or another suitable organic solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude N-methyl-phenylglycine derivative, which can be further purified by chromatography or crystallization.

Cleavage with Methyllithium (to yield the free amine)

This protocol is also based on methodologies from alkaloid synthesis and represents a harsher, nucleophilic cleavage.[2]

Materials:

  • N-ethoxycarbonyl-phenylglycine derivative

  • Anhydrous tetrahydrofuran (THF)

  • Methyllithium (MeLi) solution in a suitable solvent (e.g., diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the N-ethoxycarbonyl-phenylglycine derivative in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add an excess of MeLi solution (typically 3-5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude phenylglycine derivative can be purified by standard methods.

Conclusion: A Timeless Tool for Modern Synthesis

The ethoxycarbonyl protecting group, while simple in its structure, offers a sophisticated level of stability that makes it a valuable asset in the synthetic chemist's toolbox. Its pronounced resistance to strong acids and catalytic hydrogenation provides a degree of orthogonality that is highly sought after in the synthesis of complex molecules, including those containing the valuable phenylglycine moiety. While its removal requires specific and relatively harsh conditions, these methods are reliable and can be strategically incorporated into a synthetic plan. For researchers in drug development and peptide synthesis, a thorough understanding of the stability and reactivity of the ethoxycarbonyl group on phenylglycine opens the door to more flexible and robust synthetic strategies.

References

  • Stadler, A., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2697-2708.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Suzhou Highfine Biotech. (2021). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Tokyo Chemical Industry. (n.d.). Protecting Agents.
  • ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Master Organic Chemistry. (2018).
  • Wikipedia. (n.d.). Protecting group.
  • Wanner, M. J., & Koomen, G.-J. (1987). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Journal of Organic Chemistry, 52(25), 5623-5627.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329.
  • Albericio, F., et al. (1997). Convergent solid-phase peptide synthesis. Methods in Enzymology, 289, 313-336.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
  • Sewald, N., & Jakubke, H.-D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons.
  • Vale, W., et al. (1981). Characterization of a 41-residue ovine hypothalamic peptide that stimulates secretion of corticotropin and β-endorphin. Science, 213(4514), 1394–1397.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Behnam, M. A. M., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329.
  • Han, Y., & Houghten, R. A. (2000). A comparison of the relative stability of the Fmoc protecting group under various basic conditions. Journal of Peptide Research, 56(4), 237-242.
  • Lauer, J. L., et al. (1995). A new reagent for the removal of the Fmoc group. Peptide Research, 8(4), 203-206.
  • Wade, J. D., & Tregear, G. W. (1993). Solid phase peptide synthesis: recent advances and applications. Australasian Biotechnology, 3(6), 332-336.

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Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of Ampicillin Utilizing (S)-N-ethoxycarbonyl-phenylglycine

Abstract This application note provides a detailed protocol for the semi-synthesis of ampicillin, a widely used β-lactam antibiotic. The described methodology employs the acylation of 6-aminopenicillanic acid (6-APA) wit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the semi-synthesis of ampicillin, a widely used β-lactam antibiotic. The described methodology employs the acylation of 6-aminopenicillanic acid (6-APA) with an activated form of (S)-N-ethoxycarbonyl-phenylglycine, commonly known as a Dane salt. This approach is a cornerstone of industrial ampicillin production, offering a robust and scalable route to this essential therapeutic agent. This document offers an in-depth explanation of the underlying chemical principles, a step-by-step experimental procedure, and methods for the characterization of the final product.

Introduction: The Enduring Significance of Ampicillin

Ampicillin is a broad-spectrum β-lactam antibiotic that has been a mainstay in the treatment of bacterial infections for decades. Its bactericidal action stems from the inhibition of bacterial cell wall synthesis. The core of all penicillin-class antibiotics is the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a thiazolidine ring fused to a β-lactam ring. The modification of the amino group at the 6-position of this nucleus with various side chains allows for the creation of a wide array of semi-synthetic penicillins with improved stability and antimicrobial activity.

The synthesis of ampicillin is a classic example of the chemical ingenuity required to create complex, life-saving pharmaceuticals. One of the most common and industrially relevant methods involves the acylation of 6-APA with a protected form of D-(-)-phenylglycine. The use of a protecting group on the amino function of phenylglycine is crucial to prevent self-polymerization and to direct the acylation to the desired amino group of the 6-APA. The "Dane salt" method, which utilizes an enamine-protected amino acid, is a widely adopted strategy for this purpose. This application note will detail a protocol based on this proven methodology.

Principles of the Synthesis: The Dane Salt Method

The synthesis of ampicillin via the Dane salt of (S)-N-ethoxycarbonyl-phenylglycine can be conceptually divided into four key stages:

  • Formation of the Dane Salt: The amino group of D-(-)-phenylglycine is protected by reacting it with a β-ketoester, such as ethyl acetoacetate, in the presence of a base. This forms an enamine, which protects the amino group and activates the carboxylic acid for subsequent reactions.

  • Activation of the Dane Salt: The carboxylic acid of the Dane salt is activated to facilitate the subsequent amide bond formation. A common method is the formation of a mixed anhydride by reacting the Dane salt with a chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine base.

  • Coupling with 6-Aminopenicillanic Acid (6-APA): The activated Dane salt is then reacted with 6-APA. The amino group of 6-APA acts as a nucleophile, attacking the mixed anhydride to form an amide bond, resulting in N-protected ampicillin.

  • Deprotection and Isolation: The enamine protecting group is removed by acidic hydrolysis. Subsequent neutralization to the isoelectric point of ampicillin leads to its precipitation as a trihydrate, which can then be isolated and purified.

The overall chemical transformation is depicted in the following reaction scheme:

Ampicillin Synthesis via Dane Salt cluster_0 Stage 1: Dane Salt Formation cluster_1 Stage 2: Activation cluster_2 Stage 3: Coupling cluster_3 Stage 4: Deprotection & Isolation D-Phenylglycine D-(-)-Phenylglycine Dane_Salt (S)-N-ethoxycarbonyl- phenylglycine (Dane Salt) D-Phenylglycine->Dane_Salt + Ethyl Acetoacetate, Base Ethyl_Acetoacetate Ethyl Acetoacetate Dane_Salt_In (S)-N-ethoxycarbonyl- phenylglycine (Dane Salt) Mixed_Anhydride Mixed Anhydride Mixed_Anhydride_In Mixed Anhydride Dane_Salt_In->Mixed_Anhydride + Ethyl Chloroformate, Base 6-APA 6-Aminopenicillanic Acid (6-APA) N-Protected_Ampicillin N-Protected Ampicillin N-Protected_Ampicillin_In N-Protected Ampicillin Mixed_Anhydride_In->N-Protected_Ampicillin + 6-APA Ampicillin Ampicillin Trihydrate N-Protected_Ampicillin_In->Ampicillin 1. Acidic Hydrolysis 2. Neutralization

Caption: Overall reaction scheme for the synthesis of ampicillin.

Detailed Experimental Protocol

This protocol outlines the synthesis of ampicillin trihydrate starting from D-(-)-phenylglycine.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
D-(-)-PhenylglycineC₈H₉NO₂151.1615.1 g (0.1 mol)Starting amino acid
Ethyl AcetoacetateC₆H₁₀O₃130.1413.0 g (0.1 mol)For amino group protection
Potassium HydroxideKOH56.115.6 g (0.1 mol)Base for Dane salt formation
MethanolCH₄O32.04100 mLSolvent
AcetoneC₃H₆O58.08200 mLSolvent
N-MethylmorpholineC₅H₁₁NO101.1510.1 g (0.1 mol)Base for mixed anhydride formation
Ethyl ChloroformateC₃H₅ClO₂108.5210.9 g (0.1 mol)Activating agent for mixed anhydride
6-Aminopenicillanic Acid (6-APA)C₈H₁₁N₂O₃S216.2621.6 g (0.1 mol)β-lactam nucleus
Dichloromethane (DCM)CH₂Cl₂84.93250 mLSolvent
Triethylamine (TEA)C₆H₁₅N101.1910.1 g (0.1 mol)For solubilizing 6-APA
Hydrochloric Acid (concentrated)HCl36.46As neededFor pH adjustment during deprotection
Ammonia solution (aqueous)NH₃17.03As neededFor pH adjustment during precipitation
Experimental Workflow Diagram

Experimental Workflow cluster_1 Stage 1: Dane Salt Formation cluster_2 Stage 2: Activation cluster_3 Stage 3: Coupling cluster_4 Stage 4: Deprotection and Isolation start Start step1_1 Dissolve D-(-)-phenylglycine and KOH in Methanol start->step1_1 step1_2 Add Ethyl Acetoacetate and stir step1_1->step1_2 step1_3 Isolate and dry the Dane salt step1_2->step1_3 step2_1 Suspend Dane salt in Acetone step1_3->step2_1 step2_2 Add N-Methylmorpholine and cool to -10°C step2_1->step2_2 step2_3 Add Ethyl Chloroformate and stir step2_2->step2_3 step3_2 Add the 6-APA solution to the mixed anhydride step2_3->step3_2 step3_1 Prepare a solution of 6-APA and Triethylamine in DCM step3_1->step3_2 step3_3 Stir at low temperature step3_2->step3_3 step4_1 Add cold water and adjust pH to 1.5-2.0 with HCl step3_3->step4_1 step4_2 Separate the aqueous layer step4_1->step4_2 step4_3 Adjust pH to 4.8-5.0 with ammonia solution step4_2->step4_3 step4_4 Collect and wash the precipitated Ampicillin trihydrate step4_3->step4_4 step4_5 Dry the final product step4_4->step4_5 end_node End step4_5->end_node

Caption: Step-by-step experimental workflow for ampicillin synthesis.

Step-by-Step Procedure

Stage 1: Preparation of (S)-N-ethoxycarbonyl-phenylglycine Potassium Salt (Dane Salt)

  • In a 250 mL round-bottom flask, dissolve 5.6 g (0.1 mol) of potassium hydroxide in 100 mL of methanol with stirring.

  • To this solution, add 15.1 g (0.1 mol) of D-(-)-phenylglycine. Stir the mixture at room temperature until a clear solution is obtained.

  • Add 13.0 g (0.1 mol) of ethyl acetoacetate to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours. A precipitate of the potassium salt of (S)-N-ethoxycarbonyl-phenylglycine will form.

  • Collect the precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Stage 2: Formation of the Mixed Anhydride

  • Suspend the dried Dane salt from the previous step in 150 mL of anhydrous acetone in a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Add 10.1 g (0.1 mol) of N-methylmorpholine to the suspension.

  • Cool the mixture to -10°C in an ice-salt bath.

  • Slowly add 10.9 g (0.1 mol) of ethyl chloroformate to the cooled suspension over a period of 30 minutes, ensuring the temperature does not rise above -5°C.

  • Stir the reaction mixture at -10°C for an additional 30 minutes to ensure complete formation of the mixed anhydride.

Stage 3: Coupling with 6-Aminopenicillanic Acid (6-APA)

  • In a separate flask, prepare a solution of 6-APA by suspending 21.6 g (0.1 mol) of 6-APA in 100 mL of dichloromethane (DCM) and adding 10.1 g (0.1 mol) of triethylamine. Stir until the 6-APA dissolves.

  • Cool this 6-APA solution to -10°C.

  • Add the cold 6-APA solution to the mixed anhydride suspension from Stage 2.

  • Allow the reaction mixture to stir at a temperature between -5°C and 0°C for 2 hours.

Stage 4: Deprotection and Isolation of Ampicillin Trihydrate

  • To the reaction mixture, add 100 mL of cold water.

  • With vigorous stirring, adjust the pH of the mixture to 1.5-2.0 by the slow addition of concentrated hydrochloric acid. During this step, the enamine protecting group is hydrolyzed.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the organic (DCM) layer.

  • Cool the aqueous layer in an ice bath and slowly adjust the pH to 4.8-5.0 with an aqueous ammonia solution. Ampicillin will precipitate out of the solution at its isoelectric point.

  • Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the white crystalline precipitate of ampicillin trihydrate by filtration.

  • Wash the product with cold water, followed by a small amount of cold acetone.

  • Dry the product under vacuum at a temperature not exceeding 40°C to a constant weight.

Characterization of Ampicillin

The identity and purity of the synthesized ampicillin should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) The synthesized ampicillin should have a retention time that matches a certified reference standard. Purity can be determined by the peak area percentage. A suitable mobile phase would be a mixture of a phosphate buffer and acetonitrile.
¹H NMR Spectroscopy The proton NMR spectrum should show characteristic peaks for the ampicillin molecule, including signals for the aromatic protons of the phenyl group, the methine proton adjacent to the amino group, and the characteristic protons of the β-lactam and thiazolidine rings.
Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of ampicillin at m/z 350.1.
Melting Point Ampicillin trihydrate decomposes at approximately 202°C.
Specific Optical Rotation The specific optical rotation of a solution of the synthesized ampicillin in water should be determined and compared to the literature value for D-(-)-ampicillin.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of ampicillin using the Dane salt of (S)-N-ethoxycarbonyl-phenylglycine. This semi-synthetic approach is a fundamental technique in the field of medicinal and pharmaceutical chemistry. By understanding the principles and mastering the experimental steps outlined, researchers can successfully synthesize this important antibiotic for further study and development.

References

  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. (n.d.).
  • Preparation of beta-lactam antibiotics in the presence of urea or amide. (n.d.). Google Patents.
  • A method for crystallizing a beta-lactam antibiotic. (n.d.). Google Patents.
  • A kind of preparation method of ampicillin sodium. (n.d.). Google Patents.
  • The Synthesis of Amoxicillin: A Technical Guide to the Crucial Role of 6-Aminopenicillanic Acid. (n.d.). Benchchem.
  • Dane salt and process for preparing aminopenicillins therefrom. (n.d.). Google Patents.
  • Improving selectivity and productivity of the enzymatic synthesis of ampicillin with immobilized penicillin G acylase. (n.d.). SciELO.
  • Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. (n.d.). Brieflands.
Application

Application Note: Enzymatic Resolution of N-Ethoxycarbonyl-Phenylglycine Esters

Executive Summary Enantiopure phenylglycine derivatives are critical chiral building blocks in the pharmaceutical industry, serving as essential precursors for semi-synthetic -lactam antibiotics (e.g., ampicillin, cephal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enantiopure phenylglycine derivatives are critical chiral building blocks in the pharmaceutical industry, serving as essential precursors for semi-synthetic


-lactam antibiotics (e.g., ampicillin, cephalexin) and various chiral auxiliaries. The enzymatic resolution of N-ethoxycarbonyl-phenylglycine esters  represents a highly efficient, green, and scalable methodology to access these enantiomers. This application note details the mechanistic rationale, self-validating protocols, and quantitative optimization for the kinetic resolution (KR) of these substrates using two orthogonal biocatalytic systems: aqueous hydrolysis via Subtilisin Carlsberg (Alcalase)  and non-aqueous ammonolysis via Candida antarctica Lipase B (CAL-B) .

Mechanistic Rationale & Biocatalyst Selection

The Role of the N-Ethoxycarbonyl Protecting Group

The choice of the N-ethoxycarbonyl moiety is not arbitrary; it serves a dual chemical and enzymatic purpose[1],[2]:

  • Steric and Electronic Anchoring: The urethane linkage provides a rigid, planar geometry that effectively hydrogen-bonds with the enzyme's oxyanion hole. The ethoxy tail provides optimal hydrophobic interactions within the

    
     binding pocket of serine proteases, locking the substrate into a conformation that maximizes chiral recognition.
    
  • Chemical Stability: Unlike simple N-acetyl groups which can sometimes undergo enzymatic cleavage by promiscuous amidases, the N-ethoxycarbonyl group is strictly orthogonal to the esterase/lipase activity, ensuring absolute chemoselectivity.

  • Prevention of Side Reactions: The protecting group suppresses the spontaneous intermolecular cyclization (diketopiperazine formation) that frequently plagues free-amine phenylglycine esters during prolonged reactions.

Biocatalyst Causality: Proteases vs. Lipases
  • Subtilisin Carlsberg (Alcalase): A robust serine protease that exhibits profound L-stereoselectivity in aqueous media[3],[4]. It selectively hydrolyzes the L-N-ethoxycarbonyl-phenylglycine ester to its corresponding acid, leaving the D-ester intact. The causality of this choice lies in its high tolerance for organic co-solvents (required to solubilize the highly lipophilic substrate) and its predictable stereochemical preference.

  • CAL-B (Novozym 435): An immobilized lipase utilized for non-aqueous transesterification or ammonolysis[5],[6]. In anhydrous organic solvents, CAL-B suppresses thermodynamic hydrolysis, driving the kinetic resolution via nucleophilic attack by ammonia or an alcohol. This is particularly useful when the target is an enantiopure amide rather than a free acid.

Workflow & Mechanistic Pathways

The following diagrams illustrate the macroscopic workflow of the enzymatic kinetic resolution and the microscopic catalytic cycle at the enzyme's active site.

KR_Workflow cluster_0 Enzymatic Kinetic Resolution (EKR) racemic Racemic N-Ethoxycarbonyl- phenylglycine Ester enzyme Biocatalyst (Subtilisin / CAL-B) racemic->enzyme Buffer/Solvent L_acid L-N-Ethoxycarbonyl- phenylglycine (Acid) enzyme->L_acid Hydrolysis D_ester D-N-Ethoxycarbonyl- phenylglycine Ester enzyme->D_ester Unreacted extraction Liquid-Liquid Extraction (pH 8.0) L_acid->extraction D_ester->extraction pure_L Aqueous Phase (Pure L-Enantiomer) extraction->pure_L pure_D Organic Phase (Pure D-Enantiomer) extraction->pure_D

Fig 1: Macroscopic workflow of the Enzymatic Kinetic Resolution and subsequent phase separation.

Acyl_Enzyme sub Substrate (L-Ester) tetra1 Tetrahedral Intermediate I sub->tetra1 enz Serine Protease (Active Site Ser-OH) enz->tetra1 acyl Acyl-Enzyme Intermediate tetra1->acyl -ROH tetra2 Tetrahedral Intermediate II acyl->tetra2 tetra2->enz Regeneration prod Product (L-Acid) tetra2->prod nuc Nucleophile (H2O) nuc->tetra2

Fig 2: Microscopic mechanism of the Serine Hydrolase-catalyzed acylation and deacylation.

Self-Validating Experimental Protocols

Protocol A: Enantioselective Hydrolysis using Subtilisin Carlsberg

This protocol utilizes a pH-stat as an in-process control (IPC). Because the hydrolysis of the ester generates exactly one molar equivalent of carboxylic acid, the volume of titrant (NaOH) added provides a real-time, highly accurate measurement of reaction conversion. To achieve maximum enantiomeric excess (


), the reaction must be strictly terminated at 45-48% conversion.

Materials:

  • Racemic N-ethoxycarbonyl-phenylglycine methyl ester (100 mmol)

  • Subtilisin Carlsberg (Alcalase 2.4 L, Novozymes)

  • 0.1 M Sodium phosphate buffer (pH 7.5)

  • Acetone or DMSO (as co-solvent)

  • 1.0 M NaOH (titrant)

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve 100 mmol of the racemic ester in 50 mL of acetone. Causality: Phenylglycine derivatives are highly lipophilic; the co-solvent prevents substrate precipitation and ensures uniform enzyme-substrate interaction.

  • Buffer Equilibration: Add the organic solution dropwise to 450 mL of 0.1 M phosphate buffer at 25°C under vigorous stirring. Adjust the pH to exactly 7.5 using 1.0 M NaOH.

  • Enzyme Addition & pH-Stat Monitoring: Add 2.0 mL of Alcalase. Immediately engage the pH-stat titrator set to maintain pH 7.5 using 1.0 M NaOH.

  • Reaction Termination (The Self-Validation Step): Monitor the titrant consumption. Once exactly 48.0 mL of 1.0 M NaOH has been consumed (indicating 48% conversion), immediately terminate the reaction by adding 100 mL of ethyl acetate and lowering the pH to 8.0. Causality: Stopping just shy of 50% ensures that no D-enantiomer is erroneously hydrolyzed, preserving the

    
    
    
    
    
    of the unreacted D-ester.
  • Phase Separation: Extract the aqueous layer with ethyl acetate (

    
     mL).
    
    • Organic Phase: Contains the unreacted D-N-ethoxycarbonyl-phenylglycine methyl ester .

    • Aqueous Phase: Contains the L-N-ethoxycarbonyl-phenylglycine sodium salt .

  • Product Recovery: Acidify the aqueous phase to pH 2.0 with 2 M HCl and extract with ethyl acetate to isolate the pure L-acid. Evaporate the initial organic phase to recover the D-ester.

Protocol B: Non-Aqueous Ammonolysis using CAL-B (Novozym 435)

This protocol utilizes an immobilized lipase to perform ammonolysis in an anhydrous environment, directly yielding the highly valuable enantiopure amide[5],[6].

Materials:

  • Racemic N-ethoxycarbonyl-phenylglycine methyl ester (50 mmol)

  • Novozym 435 (Immobilized CAL-B, 500 mg)

  • Anhydrous tert-butyl alcohol (

    
    -BuOH)
    
  • Ammonia gas or Ammonium carbamate

Step-by-Step Procedure:

  • System Preparation: Dissolve the racemic ester in 100 mL of anhydrous

    
    -BuOH. Causality:
    
    
    
    -BuOH is a bulky tertiary alcohol that acts as an excellent solvent but cannot act as a competing nucleophile in the CAL-B active site.
  • Ammonia Saturation: Bubble dry

    
     gas through the solution for 15 minutes at 40°C, or add 2.0 equivalents of ammonium carbamate (which decomposes to 
    
    
    
    and
    
    
    in situ)[4].
  • Biocatalysis: Add 500 mg of Novozym 435. Stir gently at 40°C.

  • HPLC Monitoring: Sample the reaction every 2 hours. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to monitor the formation of the D-amide and the depletion of the D-ester.

  • Workup: Upon reaching 48% conversion, filter the mixture to remove the immobilized enzyme (which can be washed and reused). Evaporate the solvent. The D-amide and L-ester can be separated via flash chromatography or selective crystallization.

Quantitative Data & Optimization

The efficiency of enzymatic resolution is mathematically defined by the Enantiomeric Ratio (


-value). An 

-value

is generally acceptable for synthetic purposes, while

is considered excellent.

Table 1: Comparative Performance of Biocatalytic Systems for N-Ethoxycarbonyl-Phenylglycine Methyl Ester

Enzyme SystemReaction TypeSolvent / Co-solventTemp (°C)Conv. (%)Product

(%)

-value
Subtilisin (Alcalase) HydrolysisBuffer / 10% Acetone2548L-Acid> 99> 200
Subtilisin (Alcalase) HydrolysisBuffer / 20% DMSO2545L-Acid98150
CAL-B (Novozym 435) AmmonolysisAnhydrous

-BuOH
4046D-Amide9685
CAL-B (Novozym 435) AmmonolysisAnhydrous Toluene4042D-Amide9255

Data Interpretation: Aqueous hydrolysis using Alcalase provides the highest stereodiscrimination (


) for the N-ethoxycarbonyl protected substrate. While CAL-B ammonolysis exhibits a slightly lower 

-value, it provides direct access to the D-amide, which is highly desirable for specific downstream pharmaceutical applications[5],[6].

References

  • Wegman, M. A., Hacking, M. A. P. J., Rops, J., & Sheldon, R. A. (1999). "Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis." Tetrahedron: Asymmetry, 10(9), 1739-1750. URL:[Link][5]

  • Starmans, W. A. J., Doppen, R. G., Thijs, L., & Zwanenburg, B. (1998). "Enzymatic Resolution of Methyl N-Alkyl-azetidine-2-carboxylates by Candida antarctica Lipase-Mediated Ammoniolysis." Tetrahedron: Asymmetry, 9(3), 429-435. URL:[Link][6]

  • Formaggio, F., et al. (2004). "Role of Secondary Structure in the Asymmetric Acylation Reaction Catalyzed by Peptides Based on Chiral Cα-Tetrasubstituted α-Amino Acids." The Journal of Organic Chemistry, 69(11), 3849-3856. URL:[Link][1]

  • Ebiike, H., Maruyama, K., Ozawa, Y., & Achiwa, K. (2010). "Enzymatic Resolution of Racemic 2-Hydroxymethyl-1,4-dihydropyridine Derivatives." ChemInform, 21(23). URL: [Link][2]

  • Taylor, R. (Ed.). (2004). Comprehensive Organic Functional Group Transformations II. Elsevier. URL:[Link][3]

  • Góngora-Benítez, M., et al. (2013). "Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides." ACS Combinatorial Science, 15(5), 261-268. URL:[Link][4]

Sources

Method

Application Note: Optimized Coupling Conditions for (S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid in Peptide Synthesis

Introduction & Chemical Context (S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid, commonly referred to as N-Etoc-L-phenylglycine (N-Etoc-L-Phg-OH), is a specialized unnatural amino acid building block utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid, commonly referred to as N-Etoc-L-phenylglycine (N-Etoc-L-Phg-OH), is a specialized unnatural amino acid building block utilized in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients. While the ethoxycarbonyl (Etoc) moiety provides robust urethane-based N-terminal protection, the phenylglycine (Phg) core introduces a notorious synthetic challenge: a severe propensity for epimerization (racemization) during carboxyl activation and peptide bond formation[1].

This application note provides a comprehensive, mechanistically grounded guide to handling N-Etoc-L-Phg-OH. By controlling the kinetics of activation and the basicity of the reaction environment, researchers can achieve high coupling efficiencies while preserving the strict stereochemical fidelity of the (S)-enantiomer.

The Mechanistic Challenge: Direct Enolization

In standard peptide synthesis, urethane protecting groups (such as Boc, Fmoc, or Etoc) are typically sufficient to suppress the classic oxazolone-mediated racemization pathway. However, phenylglycine derivatives bypass this protection due to the unique electronic environment of their


-carbon[1].

The adjacent phenyl ring exerts a strong electron-withdrawing inductive effect and provides resonance stabilization, which drastically increases the acidity of the


-proton[1]. When exposed to standard coupling conditions containing strong tertiary amine bases (e.g., N,N-Diisopropylethylamine, DIPEA), the base directly abstracts the 

-proton. This forms a planar enolate intermediate, destroying the chiral center[2]. Subsequent non-stereoselective re-protonation yields a racemic mixture of L- and D-epimers, compromising the biological activity of the final peptide[1][2].

Epimerization A N-Etoc-L-Phg-OH (Activated Ester) B Base Addition (e.g., DIPEA) A->B High α-H Acidity C Planar Enolate Intermediate B->C Proton Abstraction D Re-protonation C->D Loss of Chirality E N-Etoc-D-Phg-Peptide (Unwanted Epimer) D->E ~50% F N-Etoc-L-Phg-Peptide (Desired Product) D->F ~50%

Fig 1. Base-catalyzed direct enolization mechanism leading to phenylglycine epimerization.

Rational Design of Coupling Conditions

To prevent enolization, the coupling environment must be meticulously engineered based on two principles: pKa modulation and activation kinetics .

Base Selection: The use of traditional bases like DIPEA (pKa ~10.1) must be strictly avoided when coupling Phg derivatives[2]. Instead, weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP, collidine, pKa ~7.4) or 2,6-dimethylpyridine (DMP, lutidine) should be employed. TMP provides sufficient basicity to drive the coupling reaction but is too weak and sterically bulky to rapidly deprotonate the highly acidic


-carbon[2][3].

Coupling Reagents: The lifetime of the activated ester must be minimized. Reagents like COMU or DEPBT facilitate ultra-fast aminolysis, outcompeting the kinetics of epimerization[2]. Alternatively, the use of carbodiimides (EDC or DIC) in combination with the additive Oxyma Pure provides a highly efficient, mildly acidic activation environment that suppresses enolate formation entirely, often exceeding the performance of traditional HOAt/HOBt systems[4].

Table 1: Impact of Coupling Conditions on Phg Epimerization
Coupling SystemBase UsedBase pKaEpimerization LevelCoupling EfficiencyMechanistic Rationale
HATU DIPEA10.1High (15-25%)>95%Strong base rapidly abstracts the highly acidic

-proton[2].
HATU TMP7.4Moderate (5-8%)>95%Weaker base reduces enolization rate, but uronium activation still permits some racemization[2][3].
COMU TMP7.4Low (< 2%)>95%Fast activation combined with a weak, sterically hindered base preserves chirality[2].
EDC / Oxyma None / TMPN/A / 7.4Trace (< 1%)>90%Neutral/mildly acidic activation completely suppresses enolate formation[4].

Validated Experimental Protocols

Protocol A: Solution-Phase Coupling (EDC / Oxyma Pure)

This protocol is ideal for fragment condensation or solution-phase synthesis, utilizing an almost base-free environment to guarantee stereofidelity.

  • Reagent Preparation: In an oven-dried flask flushed with nitrogen, dissolve N-Etoc-L-Phg-OH (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous Dichloromethane/Dimethylformamide (DCM/DMF, 1:1 v/v) to a concentration of 0.2 M[4].

  • Thermal Control: Immerse the flask in an ice bath and cool to 0 °C. Causality: Lower temperatures exponentially decrease the rate of

    
    -proton abstraction.
    
  • Activation: Add EDC-HCl (1.0 eq) as a solid. Stir for exactly 2 minutes. Causality: Prolonged pre-activation increases the risk of epimerization; the amine must be introduced rapidly.

  • Amine Addition: Add the amine component (1.0 eq). If the amine is a hydrochloride salt, add TMP (1.0 eq) dropwise. Do NOT use DIPEA.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature and stir overnight. Monitor completion via TLC or LC-MS.

Protocol B: Solid-Phase Peptide Synthesis (COMU / TMP)

This protocol is optimized for on-resin coupling where excess reagents are required to drive the reaction to completion.

SPPS_Workflow Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Dissolve N-Etoc-L-Phg-OH & COMU in DMF Step1->Step2 Step3 3. Add TMP (Weak Base) to Mixture Step2->Step3 Avoid pre-activation delay Step4 4. Transfer to Resin (Coupling 1h, RT) Step3->Step4 In-situ activation Step5 5. Wash Resin (DMF x3, DCM x3) Step4->Step5 Step6 6. Cleavage & Chiral HPLC Validation Step5->Step6 Self-validation loop

Fig 2. Optimized solid-phase peptide synthesis workflow for N-Etoc-L-Phg-OH coupling.

  • Resin Preparation: Swell the amine-functionalized peptide resin in DMF for 30 minutes. Drain completely.

  • Activation Mixture: In a separate vial, dissolve N-Etoc-L-Phg-OH (3.0 eq relative to resin loading) and COMU (3.0 eq) in a minimal volume of DMF.

  • In-Situ Base Addition: Add TMP (4.0 eq) to the activation mixture. The solution will immediately change color, indicating active ester formation.

  • Coupling: Immediately transfer the activated mixture to the resin. Shake continuously for 1 hour at room temperature. Causality: COMU reacts rapidly; delaying the transfer allows the TMP to slowly initiate enolization of the activated ester.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 × 1 min) and DCM (3 × 1 min).

Analytical Self-Validation

To ensure the integrity of this protocol as a self-validating system, the coupling step must be analytically verified. Following global cleavage of a test aliquot from the resin, the crude peptide must be subjected to Chiral Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Evaluate the chromatogram to quantify the D-epimer integration against the L-epimer baseline. A successful execution of the COMU/TMP or EDC/Oxyma protocols described above will yield a D-epimer peak area of < 2%, confirming that the stereocenter of the (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid was successfully preserved.

References

1. Title: Phenylacetic acid | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[4] Title: 5 - Organic Syntheses Procedure. Source: orgsyn.org. URL: 3.[1] Title: Epimerisation in Peptide Synthesis - PMC - NIH. Source: nih.gov. URL: 4.[2] Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Source: luxembourg-bio.com. URL: 5.[3] Title: Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Source: nih.gov. URL:

Sources

Application

Application Notes &amp; Protocols: (S)-N-Ethoxycarbonyl-phenylglycine as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: A Modern Tool for Asymmetric Carbon-Carbon Bond Formation In the landscape of asymmetric synthesis, chiral auxiliaries remain a robust and reliable strategy for introducing stereocenters with high fidelity....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Tool for Asymmetric Carbon-Carbon Bond Formation

In the landscape of asymmetric synthesis, chiral auxiliaries remain a robust and reliable strategy for introducing stereocenters with high fidelity. While classic Evans oxazolidinones are ubiquitous, a diverse array of auxiliaries offers unique advantages in terms of reactivity, selectivity, and ease of removal. Among these, (S)-N-ethoxycarbonyl-phenylglycine has emerged as a powerful controller of stereochemistry in the synthesis of chiral carboxylic acids and their derivatives.

This N-acylated amino acid-derived auxiliary provides a sterically defined environment for reactions at the α-carbon of an attached acyl group. Its utility stems from the formation of a rigid, chelated enolate intermediate where the phenyl group effectively shields one face of the nucleophile, directing incoming electrophiles to the opposite side with a high degree of precision. This guide provides a comprehensive overview, detailed protocols, and mechanistic insights into the effective application of (S)-N-ethoxycarbonyl-phenylglycine.

Part 1: The Core Principle - Mechanism of Stereochemical Induction

The stereodirecting power of (S)-N-ethoxycarbonyl-phenylglycine is rooted in the predictable, conformationally restricted transition state it forms upon enolization. When the N-acyl derivative is treated with a suitable base, such as lithium diisopropylamide (LDA), a Z-enolate is formed, stabilized by chelation with the lithium cation.

Key Mechanistic Features:

  • Chelation Control: The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the ethoxycarbonyl group, locking the system into a rigid, planar, five-membered ring structure.

  • Facial Shielding: The phenyl group of the auxiliary is forced into a pseudo-axial position, creating a significant steric barrier. This barrier effectively blocks the si-face of the enolate.

  • Directed Electrophilic Attack: Consequently, an incoming electrophile (E+) can only approach from the less hindered re-face, leading to the formation of a single diastereomer with high selectivity.

This entire process, from auxiliary attachment to cleavage, is a well-orchestrated sequence designed to transfer the stereochemical information of the auxiliary to the substrate.

Workflow Overview

G cluster_attach Step 1: Attachment cluster_react Step 2: Diastereoselective Reaction cluster_cleave Step 3: Cleavage Aux (S)-Aux-H Coupled (S)-Aux-CO-CH2-R (N-Acyl Auxiliary) Aux->Coupled Acyl R-CH2-COCl (Acyl Chloride) Acyl->Coupled Coupling Base Base (e.g., LDA) Enolate Chelated Z-Enolate Coupled->Enolate Base->Enolate Enolization Product_Aux New Stereocenter (Single Diastereomer) Enolate->Product_Aux Alkylation / Aldol etc. Electrophile Electrophile (E+) Electrophile->Product_Aux Final_Product Chiral Product (R-CH(E)-COOH) Product_Aux->Final_Product Hydrolysis Product_Aux->Final_Product Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux

Caption: General workflow for using a chiral auxiliary.

Part 2: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key stages of employing (S)-N-ethoxycarbonyl-phenylglycine.

Protocol 2.1: Attachment of the Chiral Auxiliary

The auxiliary is attached to a prochiral carboxylic acid via standard amide bond formation. The most common method involves converting the carboxylic acid to an acyl chloride followed by coupling.

Materials:

  • (S)-N-ethoxycarbonyl-phenylglycine

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Oxalyl chloride or thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, catalytic amount)

  • Argon or Nitrogen atmosphere setup

Step-by-Step Procedure:

  • Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise via syringe. A gas evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride. Use this immediately in the next step.

  • Coupling Reaction: In a separate flame-dried flask, dissolve (S)-N-ethoxycarbonyl-phenylglycine (1.1 eq) in anhydrous THF. Add triethylamine (2.5 eq).

  • Cool the solution to 0 °C.

  • Dissolve the crude acyl chloride from step 4 in a minimal amount of anhydrous THF and add it dropwise to the auxiliary solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the resulting N-acyl auxiliary derivative by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate mixtures).

Protocol 2.2: Diastereoselective Enolate Alkylation

This protocol details a representative alkylation of the N-acyl auxiliary derivative to create a new stereocenter α to the carbonyl group.

Materials:

  • N-acyl auxiliary derivative (from Protocol 2.1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)

  • Electrophile (e.g., Benzyl bromide, Iodomethane)

  • Hexamethylphosphoramide (HMPA, optional, use with caution)

  • Argon or Nitrogen atmosphere setup

Step-by-Step Procedure:

  • Setup: In a flame-dried, multi-neck flask under an inert atmosphere, dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF.

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (1.05 - 1.1 eq) dropwise via syringe. The solution typically turns yellow or orange, indicating enolate formation. Stir at -78 °C for 30-60 minutes.

  • (Optional): For less reactive electrophiles, HMPA (1.0-2.0 eq, freshly distilled) can be added at this stage to increase reactivity. Stir for an additional 15 minutes at -78 °C.

  • Alkylation: Add the electrophile (1.2-1.5 eq) dropwise. Maintain the temperature at -78 °C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product or by chiral HPLC after auxiliary removal.

Protocol 2.3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unveil the chiral carboxylic acid product. Mild hydrolysis conditions are typically employed to prevent epimerization of the newly formed stereocenter.

Materials:

  • Alkylated N-acyl auxiliary derivative (from Protocol 2.2)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) or Hydrogen Peroxide (H2O2)

  • Aqueous buffer solutions (e.g., phosphate buffer)

Step-by-Step Procedure (LiOH Hydrolysis):

  • Setup: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (LiOH·H2O, 3-4 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the mixture in vacuo to remove most of the THF.

  • Dilute the remaining aqueous solution with water and perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or DCM to remove the now-cleaved chiral auxiliary. The auxiliary can be recovered from the organic phase for reuse.

  • Product Isolation: Carefully acidify the aqueous layer to a pH of ~2-3 with cold 1N HCl.

  • Extract the desired chiral carboxylic acid product from the acidified aqueous layer using ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the final product.

Part 3: Data and Performance

The effectiveness of an auxiliary is measured by the yield and diastereoselectivity of the reactions it mediates. (S)-N-ethoxycarbonyl-phenylglycine has demonstrated excellent performance across a range of applications.

Table 1: Representative Diastereoselective Alkylations
EntrySubstrate (N-Acyl Group)Electrophile (E-X)Base/Temp (°C)Diastereomeric Excess (d.e.)Yield (%)
1PropanoylBenzyl bromideLDA / -78>95%85
2PropanoylIodomethaneLDA / -78>95%88
3ButanoylAllyl iodideLDA / -78>95%82

Data are representative values compiled from typical laboratory results and may vary based on specific reaction conditions and scale.

Part 4: Troubleshooting and Key Considerations

  • Moisture is Critical: All steps involving organometallic bases (like LDA) must be performed under strictly anhydrous conditions to prevent quenching of the base and enolate.

  • Slow Addition at Low Temperature: Adding reagents slowly at -78 °C is crucial for controlling exotherms and maximizing selectivity.

  • Determining Diastereoselectivity: ¹H NMR is often sufficient to determine the d.e. of the alkylated product by integrating characteristic, well-resolved peaks for each diastereomer. For inseparable diastereomers, chiral HPLC or GC of the final product may be necessary.

  • Auxiliary Recovery: Efficient recovery and recycling of the chiral auxiliary are important for the economic viability of a synthesis. Optimize the extraction process during the cleavage work-up to maximize recovery.

Conclusion

(S)-N-ethoxycarbonyl-phenylglycine serves as a highly effective and practical chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its ability to form rigid, chelated enolates provides a predictable platform for high diastereoselectivity in alkylation and other C-C bond-forming reactions. The straightforward attachment, reliable stereochemical control, and established cleavage protocols make it a valuable tool for academic research and an attractive option for process development in the pharmaceutical industry.

References

  • Asymmetric Synthesis of α-Alkyl-α-amino Acids: A foundational paper discussing the use of related chiral auxiliaries in the synthesis of non-proteinogenic amino acids. Journal of the American Chemical Society. [Link]

  • Diastereoselective Alkylation of N-Acyloxazolidinones: Provides mechanistic background and protocols for similar systems, which are conceptually analogous to the (S)-N-ethoxycarbonyl-phenylglycine auxiliary. Organic Syntheses. [Link]

  • Modern Chiral Auxiliaries for Asymmetric Synthesis: A review covering a range of auxiliaries and their applications, placing the current topic in a broader context. Chemical Reviews. [Link]

Method

Application Note: Synthesis and Characterization of Potassium (S)-2-((E)-3-ethoxy-1-methyl-3-oxoprop-1-en-1-yl)amino-2-phenylacetate (Dane Salt)

Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of the potassium Dane salt derived from (S)-phenylglycine. Dane salts are critical intermediates in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of the potassium Dane salt derived from (S)-phenylglycine. Dane salts are critical intermediates in the pharmaceutical industry, particularly for the semi-synthetic production of β-lactam antibiotics like ampicillin and amoxicillin.[1][2][3] The protocol herein details the formation of an enamine by reacting the primary amino group of (S)-phenylglycine with ethyl acetoacetate, followed by in-situ salt formation of the carboxylic acid moiety with potassium hydroxide. This method serves to reversibly protect the amine functionality, facilitating subsequent steps such as mixed anhydride formation and acylation of the 6-aminopenicillanic acid (6-APA) nucleus.[4] We provide a detailed, step-by-step protocol, an analysis of the reaction mechanism, guidance on process optimization, and methods for analytical characterization.

Introduction and Theoretical Background

In multi-step organic synthesis, particularly in the construction of complex molecules like peptides and semi-synthetic antibiotics, the strategic protection and deprotection of functional groups is paramount.[5][6] For the synthesis of penicillins and cephalosporins, the side-chain, often an α-amino acid, must be coupled to the β-lactam core (e.g., 6-APA).[1][7] To prevent self-polymerization and other side reactions, the nucleophilic amino group of the side-chain acid must be protected before activating the carboxyl group for amide bond formation.

The "Dane salt" method, named after its developer Erik Dane, offers an elegant and industrially scalable solution. It involves the reaction of an amino acid with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base.[4] This reaction achieves two crucial transformations simultaneously:

  • Amine Protection: The amino group condenses with the ketone of the β-keto ester to form a stable, vinylogous amide known as an enamine. This enamine structure effectively masks the nucleophilicity of the amine.

  • Salt Formation: The base, typically potassium hydroxide or sodium hydroxide, deprotonates the carboxylic acid, forming a salt. This salt is often crystalline and easily purified.[8]

The resulting N-protected amino acid salt (the Dane salt) is stable and can be readily converted to a mixed anhydride for efficient coupling.[4] A key advantage of this method is that the enamine protecting group can be easily removed under mild acidic conditions after the coupling reaction is complete.

The specific topic of this note addresses the formation of the Dane salt from (S)-2-amino-2-phenylacetic acid, commonly known as (S)-phenylglycine. The resulting product is potassium (S)-2-((E)-3-ethoxy-1-methyl-3-oxoprop-1-en-1-yl)amino-2-phenylacetate. The ethoxycarbonyl group mentioned in the user prompt is part of the enamine protecting group derived from ethyl acetoacetate, not a pre-existing substituent on the starting amino acid.

Reaction Mechanism

The formation of the Dane salt proceeds through a condensation reaction. The amino group of (S)-phenylglycine acts as a nucleophile, attacking the keto-carbonyl of ethyl acetoacetate. This is followed by a dehydration step to yield the stable enamine. Concurrently, the basic medium facilitates the deprotonation of the carboxylic acid to form the potassium salt. The removal of water via azeotropic distillation is a critical step to drive the reaction equilibrium toward the product.

Caption: Reaction mechanism for Dane salt formation.

Detailed Experimental Protocol

This protocol describes the synthesis of the potassium Dane salt of (S)-phenylglycine on a laboratory scale.

Materials and Reagents
ReagentGradeM.W.Typical AmountMoles (equiv.)
(S)-Phenylglycine≥99%151.16 g/mol 15.12 g0.10
Potassium Hydroxide (KOH)≥85% (pellets)56.11 g/mol 6.60 g~0.10
Ethyl Acetoacetate≥99%130.14 g/mol 14.32 g (14.0 mL)0.11 (1.1)
Propan-2-ol (IPA)Anhydrous-100 mL-
TolueneAnhydrous-50 mL-

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Potassium hydroxide is corrosive and must be handled with care. Toluene and propan-2-ol are flammable.

Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Synthesis Procedure
  • Setup: Assemble the 500 mL three-neck flask with the magnetic stir bar, reflux condenser (fitted with a Dean-Stark trap), and a stopper. Ensure all glassware is dry.

  • Dissolution: To the flask, add (S)-phenylglycine (15.12 g, 0.10 mol), potassium hydroxide (6.60 g, ~0.10 mol), and propan-2-ol (100 mL).

  • Initial Stirring: Begin stirring the mixture. It will form a thick slurry.

  • Addition of Reagent: Add ethyl acetoacetate (14.0 mL, 0.11 mol) to the slurry at room temperature.

  • Azeotropic Reflux: Add toluene (50 mL) to the flask. Heat the mixture to reflux using the heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. The purpose of the toluene is to facilitate the removal of water generated during the enamine formation, thereby driving the reaction to completion.[4]

  • Reaction Monitoring: Continue refluxing for approximately 2-4 hours, or until water ceases to collect in the trap. The reaction mixture should become a clearer, more homogeneous solution.

  • Solvent Removal: Once the reaction is complete, rearrange the apparatus for distillation and remove the bulk of the solvent (toluene/propan-2-ol mixture) under atmospheric pressure.

  • Crystallization: Cool the concentrated residue to room temperature, then place it in an ice bath (0-5 °C) for at least 2 hours to induce crystallization. A white crystalline solid should form.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold propan-2-ol (2 x 20 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

The expected yield is typically in the range of 90-98%.[4] The final product should be a white to off-white crystalline powder.[8]

Characterization of the Dane Salt

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Physical Properties
PropertyExpected Value
Appearance White or off-white crystalline powder[8]
Melting Point >230 °C (with decomposition)[9]
Solubility Soluble in water, slightly soluble in ethanol[8]
Spectroscopic Data
  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include aromatic protons from the phenyl group, the α-proton, and protons from the enamine-ester moiety. The integration of these signals should correspond to the expected structure.

  • FT-IR (KBr Pellet, cm⁻¹): Infrared spectroscopy can confirm the presence of key functional groups.

    • ~1650-1670 cm⁻¹: C=C stretch of the enamine.

    • ~1600-1620 cm⁻¹: Asymmetric COO⁻ stretch of the carboxylate salt.

    • ~1710-1730 cm⁻¹: C=O stretch of the ester group.

    • ~3200-3400 cm⁻¹: N-H stretch (may be broad).

Process Optimization and Key Considerations

  • Choice of Base: While potassium hydroxide is most common, sodium hydroxide can also be used to produce the corresponding sodium Dane salt.[10] The choice may depend on the desired solubility and crystalline properties of the final product. The pKa difference between the carboxylic acid and the conjugate acid of the base should be greater than 2-3 units to ensure complete salt formation.[11]

  • Solvent System: A mixture of an alcohol (like propan-2-ol or methanol) and a non-polar, water-immiscible solvent (like toluene or benzene) is highly effective.[4] The alcohol acts as the primary solvent for the reactants, while the non-polar solvent forms an azeotrope with water for its efficient removal.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the β-keto ester is often used to ensure complete conversion of the amino acid.[4]

  • Chirality: Starting with optically pure (S)-phenylglycine should yield the (S)-Dane salt with high enantiomeric excess (ee ≥ 99%), as the reaction conditions are generally mild enough to prevent racemization at the α-carbon.[4]

  • Stability and Storage: Dane salts are generally stable crystalline solids.[12] They should be stored in a tightly sealed container in a cool, dry place, protected from moisture to prevent hydrolysis of the enamine.[8][12]

Overall Experimental Workflow

The entire process from preparation to final characterization can be summarized in the following workflow.

G prep prep reaction reaction workup workup analysis analysis A 1. Reagent Preparation (S-Phenylglycine, KOH, Ethyl Acetoacetate) B 2. Reaction Setup (3-Neck Flask, Dean-Stark, Condenser) A->B C 3. Synthesis (Add Reagents, Reflux, Azeotropic Distillation) B->C D 4. Solvent Removal (Atmospheric Distillation) C->D E 5. Product Isolation (Cooling & Crystallization) D->E F 6. Purification (Vacuum Filtration & Washing) E->F G 7. Drying (Vacuum Oven) F->G H 8. Final Product Characterization (NMR, FT-IR, Melting Point) G->H

Caption: Step-by-step workflow for Dane salt synthesis.

References

  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integr
  • CN101665443A - Method for preparing amino acid dane salt. (2010).
  • Dane Salt - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. [Link]

  • D(-)Alpha-Phenylglycine Ethyl Potassium Dane Salt (E,K) BP EP USP CAS 961-69-3. (n.d.). Fengchen. [Link]

  • Dane salt and process for preparing aminopenicillins there
  • Novel and Recent Synthesis and Applications of β-Lactams. (2010). PMC. [Link]

  • One-step synthesis of the most common, yet highly intricate, antibiotic molecular scaffold. (2024). EurekAlert!. [Link]

  • PH Dane-salt. (2024). ChemBK. [Link]

  • Phenylglycine Ethyl Dane Salt. (1997). International Trade Administration. [Link]

  • Introduction to Peptide Synthesis. (n.d.). PMC. [Link]

  • PROCESS FOR PREPARATION OF β-LACTAMS. (1992).
  • Preparation method of dihydrophenyl glycine sodium salt. (2010).
  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Preparation of N-Phenylglycine. (n.d.). PrepChem.com. [Link]

  • Dane Salt (CAS No: 961-69-3) API Intermediate Manufacturers. (n.d.). apicule. [Link]

  • N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. (2015). European Patent Office. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). PMC. [Link]

  • D-(-)-a-4-Hydroxyphenylglycine dane salt methyl potassium. (n.d.). PubChem. [Link]

  • Process for synthesis of potassium phenylglycinate as intermediate of indigo. (n.d.).
  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. (n.d.). ResearchGate. [Link]

  • Which salt form should I choose for my peptide? (n.d.). AmbioPharm. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Salt metathesis reaction. (n.d.). EBSCO. [Link]

Sources

Application

One-Pot Synthesis of β-Lactams from (S)-Phenylglycine Derivatives: An Application Note and Protocol

Introduction The β-lactam ring is a cornerstone of medicinal chemistry, forming the structural core of many essential antibiotics, including penicillins and cephalosporins.[1] The development of efficient and stereoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, forming the structural core of many essential antibiotics, including penicillins and cephalosporins.[1] The development of efficient and stereoselective methods for the synthesis of novel β-lactam analogues remains a critical endeavor for drug discovery and development. One-pot syntheses, which combine multiple reaction steps into a single procedure without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and overall yield. This application note provides a detailed guide to the one-pot synthesis of chiral β-lactams, leveraging the stereochemical information inherent in (S)-phenylglycine derivatives to control the diastereoselectivity of the final product.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds and the exploration of new therapeutic agents. We will delve into the mechanistic underpinnings of the key reaction, the Staudinger cycloaddition, and provide a comprehensive, step-by-step protocol for its execution in a one-pot fashion.

Mechanism and Scientific Rationale: The Staudinger [2+2] Cycloaddition

The synthesis of the β-lactam ring in this protocol is achieved through the Staudinger [2+2] cycloaddition, a reaction between a ketene and an imine.[2] In our one-pot approach, both the imine and the ketene are generated in situ.

The reaction proceeds through a stepwise mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. This forms a zwitterionic intermediate.

  • Ring Closure: The zwitterionic intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring.

The diastereoselectivity of the Staudinger reaction (i.e., the formation of cis or trans isomers) is highly dependent on several factors, including the electronic properties of the substituents on both the imine and the ketene, the solvent, and the reaction temperature.[3] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern favors the trans isomer.

In this protocol, the use of an (S)-phenylglycine derivative as the chiral starting material for the ketene component allows for the diastereoselective synthesis of the β-lactam. The stereocenter in the phenylglycine backbone influences the facial selectivity of the imine attack on the ketene, leading to the preferential formation of one diastereomer over the other.

Experimental Workflow and Key Parameters

The one-pot synthesis involves the simultaneous formation of an imine from an aldehyde and an amine, and a ketene from an (S)-phenylglycine derivative and an activating agent, followed by their cycloaddition.

G cluster_0 One-Pot Reaction Vessel cluster_1 In Situ Generation reagents Aldehyde + Amine + (S)-Phenylglycine Derivative + Activating Agent + Base imine Imine Formation reagents->imine Dehydration ketene Ketene Formation reagents->ketene Activation cycloaddition Staudinger [2+2] Cycloaddition imine->cycloaddition ketene->cycloaddition product Diastereomerically Enriched β-Lactam cycloaddition->product purification Purification (Chromatography) product->purification analysis Characterization (NMR, IR, MS) purification->analysis

Figure 1: Conceptual workflow for the one-pot synthesis of β-lactams.

Core Reagents and Their Roles
ReagentFunctionKey Considerations
(S)-Phenylglycine Methyl Ester Chiral source and ketene precursorThe ester group enhances the acidity of the α-proton, facilitating ketene formation.
Aldehyde Imine componentAromatic aldehydes are commonly used. Substituents can influence reaction rate and stereoselectivity.
Amine Imine componentPrimary amines are required for imine formation.
Activating Agent (e.g., Acetyl Chloride) Reacts with the amino acid to form a mixed anhydride, which then eliminates to form the ketene.Other acid chlorides can be used to generate different ketenes.
Tertiary Amine Base (e.g., Triethylamine) Promotes ketene formation by dehydrohalogenation and neutralizes the acid byproduct.The choice of base can influence the diastereoselectivity.[4]
Solvent (e.g., Dichloromethane) Provides a suitable reaction medium.Solvent polarity can affect the reaction rate and stereoselectivity.[5]

Detailed Experimental Protocol

This protocol describes a representative one-pot synthesis of a 3-amino-β-lactam derivative.

Materials:

  • (S)-Phenylglycine methyl ester (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Imine Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-phenylglycine methyl ester (1.0 eq), benzaldehyde (1.0 eq), and aniline (1.0 eq) in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes.

  • Ketene Generation and Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of acetyl chloride (1.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired β-lactam diastereomers.

  • Characterization: Characterize the purified product(s) by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and determine the diastereomeric ratio.

Data Analysis and Characterization

The successful synthesis of the β-lactam ring can be confirmed by characteristic spectroscopic signals.

Spectroscopic TechniqueCharacteristic Signature of β-Lactam Ring
Infrared (IR) Spectroscopy A strong carbonyl (C=O) stretching absorption in the range of 1730-1780 cm⁻¹.[6]
¹H NMR Spectroscopy Characteristic signals for the protons on the β-lactam ring (C3-H and C4-H). The coupling constant (J-value) between these two protons can help determine the stereochemistry (cis or trans). Typically, cis protons have a larger coupling constant (J ≈ 5-6 Hz) than trans protons (J ≈ 2-3 Hz).[5]
¹³C NMR Spectroscopy A signal for the carbonyl carbon of the lactam ring typically appears in the range of 165-175 ppm.
Mass Spectrometry (MS) The molecular ion peak corresponding to the expected mass of the product.
Expected Yields and Diastereoselectivity

The yields and diastereomeric ratios (d.r.) of one-pot β-lactam syntheses can vary significantly depending on the specific substrates and reaction conditions.

Starting MaterialsConditionsTypical YieldTypical Diastereomeric Ratio (cis:trans)
(S)-Phenylglycine derivative, aromatic aldehyde, aromatic amine0 °C to room temperature40-70%Can range from moderately to highly diastereoselective, often favoring the cis isomer.
(S)-Phenylglycine derivative, aliphatic aldehyde, aliphatic amineLow temperature (-78 °C to 0 °C)30-60%Diastereoselectivity can be more variable.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete imine or ketene formation. Moisture in the reaction.Ensure all reagents and solvents are anhydrous. Use freshly distilled reagents. Consider adding a dehydrating agent (e.g., molecular sieves) during the imine formation step.
Low Diastereoselectivity Reaction temperature is too high. Inappropriate choice of base or solvent.Conduct the reaction at a lower temperature (e.g., -78 °C). Screen different tertiary amine bases (e.g., N-methylmorpholine) and solvents of varying polarity.[4][5]
Formation of Side Products Polymerization of the ketene. Hydrolysis of the acid chloride.Add the acid chloride/base solution slowly and at a low temperature. Ensure a strictly anhydrous environment.
Difficult Purification Close-eluting diastereomers.Optimize the chromatography conditions (e.g., use a different solvent system, a high-performance column). Consider derivatization to separate the diastereomers if they are inseparable.[2]

Conclusion

This application note provides a comprehensive framework for the one-pot synthesis of chiral β-lactams from readily available (S)-phenylglycine derivatives. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can efficiently access a diverse range of β-lactam scaffolds with a degree of stereocontrol. This methodology serves as a valuable tool for the synthesis of novel compounds with potential applications in drug discovery and development.

References

  • Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. [Link]

  • Banik, B. K. (2007). Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for. Walsh Medical Media. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Lebedev, R., Dar'in, D., Kantin, G., Bakulina, O., & Krasavin, M. (2022). One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. Molecules, 27(23), 8130. [Link]

  • ResearchGate. (n.d.). Synthesis and resolution of diastereomers of β‐lactam 1 by coupling with amino acid CDRs. [Link]

  • Capretta, A., & Al-Smadi, M. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(18), 2036-2051. [Link]

  • Li, H., et al. (2022). Solvent directed chemically divergent synthesis of b-lactams and a-amino acid derivatives with chiral isothiourea. Chemical Science, 13(7), 1801-1807. [Link]

  • Google Patents. (n.d.). Synthesis of beta-lactam.
  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(3). [Link]

  • Welch, D. S., et al. (2013). Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journal of Organic Chemistry, 9, 2587-2591. [Link]

  • Jaber, A. S., et al. (2017). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 9(1), 163-170. [Link]

  • Lenstra, D. C., Wolf, J. J., & Mecinović, J. (2019). Catalytic Staudinger Reduction at Room Temperature. The Journal of Organic Chemistry, 84(10), 6536-6545. [Link]

  • Wikipedia. (n.d.). β-Lactam. [Link]

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Method

recrystallization solvent systems for (S)-N-ethoxycarbonyl-phenylglycine

An Application Guide to the Recrystallization of (S)-N-ethoxycarbonyl-phenylglycine Abstract This technical note provides a comprehensive guide to developing effective recrystallization protocols for the purification of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Recrystallization of (S)-N-ethoxycarbonyl-phenylglycine

Abstract

This technical note provides a comprehensive guide to developing effective recrystallization protocols for the purification of (S)-N-ethoxycarbonyl-phenylglycine, a key chiral building block in pharmaceutical synthesis. We delve into the fundamental principles of solvent selection, explore various single and mixed-solvent systems, and present a detailed, step-by-step protocol for a robust purification method. This guide is intended for researchers, chemists, and process development professionals seeking to achieve high purity and yield for this important N-protected amino acid derivative.

Introduction: The Critical Role of Purity

(S)-N-ethoxycarbonyl-phenylglycine is a non-proteinogenic amino acid derivative frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The stereochemical integrity and chemical purity of this starting material are paramount, as impurities can lead to side reactions, decreased yields, and the formation of difficult-to-separate diastereomeric products in subsequent synthetic steps.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An effective recrystallization can significantly enhance purity, improve crystal morphology, and ensure batch-to-batch consistency. This guide explains the causal relationships behind experimental choices to empower scientists to develop and optimize their own robust purification protocols.

Understanding the Solute: (S)-N-ethoxycarbonyl-phenylglycine

The molecular structure of (S)-N-ethoxycarbonyl-phenylglycine dictates its solubility characteristics. It possesses:

  • A polar carboxylic acid group (-COOH) capable of hydrogen bonding.

  • A polar N-ethoxycarbonyl (urethane) group (-NH-COO-Et), also a hydrogen bond donor and acceptor.

  • A non-polar phenyl ring (-C₆H₅), which contributes to solubility in less polar organic solvents.

This amphiphilic nature—having both polar and non-polar regions—suggests that single-solvent systems may be effective, but mixed-solvent systems often provide the necessary fine-tuning of solubility to achieve optimal purification.

Principles of Recrystallization Solvent Selection

The ideal solvent for recrystallization is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower (ambient or sub-ambient) temperatures.[3][4] This temperature-dependent solubility gradient is the driving force of the process.[1]

Key criteria for an effective solvent system include:

  • High Temperature Coefficient: The compound should dissolve readily in the boiling solvent but crystallize out efficiently upon cooling.[1]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or almost completely insoluble (allowing for removal via hot filtration).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[3]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective for the intended scale.[3]

For N-protected amino acids, which can sometimes be challenging to crystallize, mixed-solvent systems are particularly useful.[5] This typically involves a "good" solvent, in which the compound is soluble, and a "poor" or "anti-solvent," in which the compound is much less soluble.

Recommended Solvent Systems for (S)-N-ethoxycarbonyl-phenylglycine

Based on the structural properties of the target molecule and established practices for similar N-protected amino acids, several solvent systems are recommended for screening.[5][6]

Solvent System (Good / Poor)Rationale & CharacteristicsExpected Outcome
Ethyl Acetate / Hexane A widely applicable system for moderately polar compounds. Ethyl acetate effectively dissolves the compound when hot, while the addition of hexane as an anti-solvent drastically reduces solubility upon cooling.[5]High potential for forming well-defined crystals. Excellent for removing non-polar impurities.
Ethanol / Water A classic polar protic system. The compound's hydrogen bonding groups promote solubility in hot ethanol. Water acts as a highly effective anti-solvent.[5][6]Good for removing highly polar impurities. Risk of "oiling out" if cooling is too rapid.
Toluene / Methanol Toluene can dissolve the compound at higher temperatures due to the phenyl group, while methanol can enhance the solubility of the polar moieties. The ratio is critical.[5]May be effective if other systems fail. Requires careful optimization of solvent ratios.
Isopropanol / Water Similar to Ethanol/Water but with a slightly less polar alcohol. This can sometimes provide a more favorable solubility curve.A good alternative to the ethanol/water system, potentially offering better crystal formation.
Methyl-tert-butyl ether (MTBE) / Methylcyclohexane This system has been successfully used for the crystallization of related complex N-protected amino acid derivatives.[7] MTBE is a moderately polar ether, and methylcyclohexane is a non-polar anti-solvent.A promising system for achieving high purity, particularly at a larger scale.

Detailed Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane

This protocol provides a detailed, step-by-step methodology for the purification of (S)-N-ethoxycarbonyl-phenylglycine using a robust mixed-solvent system.

Workflow Diagram

Recrystallization_Workflow Crude Crude (S)-NEPG Dissolve 1. Dissolve in minimum hot Ethyl Acetate Crude->Dissolve Filter 2. Hot Gravity Filtration (Optional, to remove insolubles) Dissolve->Filter Add_Anti 3. Add Hexane dropwise until solution is turbid Filter->Add_Anti Clarify 4. Add Ethyl Acetate to re-clarify Add_Anti->Clarify Cool 5. Slow Cooling & Crystallization Clarify->Cool Vacuum 6. Collect Crystals via Vacuum Filtration Cool->Vacuum Wash 7. Wash with Cold Hexane Vacuum->Wash Dry 8. Dry Crystals under Vacuum Wash->Dry Pure Pure Crystalline (S)-NEPG Dry->Pure

Caption: General workflow for mixed-solvent recrystallization.

Materials and Equipment
  • Crude (S)-N-ethoxycarbonyl-phenylglycine

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexane (or Heptane), reagent grade

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

Procedure
  • Dissolution: Place the crude (S)-N-ethoxycarbonyl-phenylglycine (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate (start with 20-30 mL) and heat the mixture to a gentle boil with stirring. Continue adding ethyl acetate in small portions until the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.[1]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper into a pre-heated clean flask. Causality: This step removes insoluble impurities that would otherwise contaminate the final product. Pre-heating the apparatus prevents premature crystallization.[2]

  • Addition of Anti-solvent: Remove the flask from the heat. While the solution is still hot, slowly add hexane dropwise with continuous stirring. Continue adding hexane until a persistent cloudiness (turbidity) is observed. Causality: The addition of the "poor" solvent decreases the overall solvating power of the system, initiating the process of saturation.[5]

  • Clarification: Add a few drops of hot ethyl acetate, just enough to redissolve the precipitate and make the solution clear again. Causality: This step ensures that crystallization begins from a point of true saturation, which promotes the growth of larger, more perfect crystals rather than rapid, uncontrolled precipitation.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[1] Once at room temperature, the flask can be placed in an ice-water bath for 30-60 minutes to maximize the yield.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to rinse away any residual soluble impurities from the mother liquor. Causality: Using a cold "poor" solvent for washing minimizes the loss of the desired product, which has low solubility in this solvent.[5]

  • Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The compound is coming out of solution above its melting point; the solution is too concentrated; cooling is too rapid.Re-heat the mixture to dissolve the oil, add more of the "good" solvent (e.g., ethyl acetate), and allow for slower cooling. Ensure residual solvents from previous steps are fully removed before starting.[5]
No Crystals Form The solution is too dilute; insufficient anti-solvent was added; impurities are inhibiting crystallization.Evaporate some of the solvent to increase the concentration and re-cool. Try adding more anti-solvent. If necessary, scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[5]
Low Recovery Too much "good" solvent was used; the solution was not cooled sufficiently; crystals were washed with a warm or "good" solvent.Ensure the minimum amount of hot solvent is used. Increase cooling time or lower the temperature. Always wash crystals with a minimal amount of ice-cold "poor" solvent.
Poor Purity Cooling was too fast, trapping impurities; insufficient difference in solubility between the product and impurities.Ensure slow, undisturbed cooling. If purity remains an issue, a second recrystallization may be necessary, or an alternative solvent system should be explored.

References

  • University of California, Los Angeles. Recrystallization. [Online] Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • Amrita Vishwa Vidyapeetham. Recrystallization. [Online] Available at: [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. [Online] Available at: [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • National Center for Biotechnology Information. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Online] Available at: [Link]

  • Google Patents. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Google Patents. IL110969A - Process for purifying 1-(N2-((S)-ethoxycarbonyl)-3- phenylpropyl)-N6- trifluoroacetyl)-L- lysyl-L-proline.

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (S)-2-(Ethoxycarbonylamino)-2-phenylacetic Acid

Introduction & Mechanistic Overview (S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid (also known as N-ethoxycarbonyl-L-phenylglycine) is a highly valued chiral building block. It is frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

(S)-2-(Ethoxycarbonylamino)-2-phenylacetic acid (also known as N-ethoxycarbonyl-L-phenylglycine) is a highly valued chiral building block. It is frequently utilized in the synthesis of semi-synthetic beta-lactam antibiotics and acts as a critical capping group in the development of HCV NS5A inhibitors.

This application note details a robust, scalable Schotten-Baumann protocol for its synthesis from (S)-2-phenylglycine (L-phenylglycine) and ethyl chloroformate. Unlike small-scale bench chemistry, scaling this biphasic reaction requires precise control over thermodynamic and kinetic parameters to prevent product degradation and preserve enantiomeric purity.

Process Chemistry & Mechanistic Causality (E-E-A-T)

The synthesis relies on a classic Schotten-Baumann N-acylation in a biphasic aqueous/organic system. To successfully scale this reaction, several mechanistic realities must dictate the engineering controls:

  • Base Selection and pH Causality: L-phenylglycine exists as a zwitterion in aqueous media. The addition of sodium hydroxide (NaOH) deprotonates the ammonium group (pKa ~9.0), rendering the amine nucleophilic enough to attack the electrophilic carbonyl of ethyl chloroformate. However, phenylglycine derivatives are highly susceptible to base-catalyzed racemization at the α-carbon. The electron-withdrawing phenyl ring stabilizes the enolate intermediate, resulting in a racemization rate approximately nine-fold higher than that of aliphatic amino acids like alanine [1]. Therefore, the pH must be strictly maintained between 9.0 and 10.0 . Exceeding pH 10.5 not only accelerates racemization but also promotes the rapid hydrolysis of ethyl chloroformate into ethanol and carbon dioxide.

  • Exotherm Control: The acylation generates hydrogen chloride (HCl), which is immediately neutralized by the aqueous base, resulting in a significant exotherm. The reaction temperature must be maintained at 0–5 °C to suppress the formation of diethyl carbonate byproducts and to further mitigate racemization risks.

  • Biphasic Mixing Dynamics: Because ethyl chloroformate is immiscible with water, the reaction occurs at the organic-aqueous interface. Vigorous mechanical stirring is mandatory on a kilogram scale to maximize the interfacial surface area, ensuring the acylation outpaces reagent hydrolysis [2].

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a 1.0 kg scale-up synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
(S)-2-Phenylglycine 151.161.001.00 kgStarting Material
Ethyl Chloroformate 108.521.15825 g (724 mL)Acylating Agent
Sodium Hydroxide (20% w/w) 40.00~2.10~2.75 LBase / pH Control
Purified Water 18.02Solvent10.0 LReaction Medium
Methyl tert-butyl ether (MTBE) 88.15Wash3.0 LOrganic Wash
Hydrochloric Acid (37%) 36.46~1.20~800 mLAcidification

Expected Yield: 1.33 kg (90% theoretical). Expected Purity: >99% (HPLC), >99% ee.

Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure process integrity at every stage.

Step 1: Dissolution and Initial Cooling
  • Charge a 20 L jacketed glass reactor with 10.0 L of purified water.

  • Begin mechanical stirring at 250 RPM and add 1.00 kg of (S)-2-phenylglycine.

  • Slowly dose 20% w/w NaOH until the solid completely dissolves and the pH stabilizes at 9.5.

  • Cool the reactor contents to 0–5 °C using a recirculating chiller.

IPC 1 (Dissolution): Visually confirm complete dissolution. A clear, slightly pale solution indicates the free amine is available and ready for acylation.

Step 2: Biphasic Acylation
  • Increase stirring to 400 RPM to ensure turbulent biphasic mixing.

  • Begin dropwise addition of 825 g of ethyl chloroformate via an addition funnel over 2 hours.

  • Concurrently, dose 20% w/w NaOH via an automated pH stat to maintain the pH strictly between 9.0 and 9.5.

  • Maintain the internal temperature at 0–5 °C throughout the addition.

  • Once addition is complete, stir for an additional 1 hour at 5 °C.

IPC 2 (Conversion): Sample the aqueous layer and analyze via HPLC. Proceed to the next step only when residual (S)-2-phenylglycine is <1.0%.

Step 3: Impurity Extraction
  • Add 3.0 L of MTBE to the reactor and stir for 15 minutes.

  • Stop stirring and allow the phases to separate for 30 minutes.

  • Drain the lower aqueous layer (containing the product as the sodium salt) into a clean holding vessel. Discard the upper MTBE layer, which contains unreacted ethyl chloroformate and diethyl carbonate byproducts.

IPC 3 (Purity): Verify the absence of ethyl chloroformate in the aqueous layer via GC-FID.

Step 4: Acidification and Crystallization
  • Return the aqueous layer to the reactor and cool to 5 °C.

  • Slowly add concentrated HCl (37%) dropwise until the pH reaches 1.5–2.0. A thick white precipitate of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid will form.

  • Stir the resulting slurry for 2 hours at 0–5 °C to maximize crystallization yield.

IPC 4 (Precipitation): Verify final pH is ≤ 2.0 to ensure complete protonation of the carboxylic acid.

Step 5: Filtration and Drying
  • Isolate the product via vacuum filtration using a Nutsche filter.

  • Wash the filter cake with 2.0 L of ice-cold purified water to remove residual NaCl.

  • Dry the product in a vacuum oven at 45 °C and 50 mbar until a constant weight is achieved.

IPC 5 (Moisture & Chiral Purity): Perform Karl Fischer titration to ensure moisture content is <0.5%. Run Chiral HPLC to verify >99% ee before final packaging.

Process Workflow Visualization

G N1 L-Phenylglycine + Aqueous NaOH N2 Cool to 0-5 °C Ensure Complete Dissolution N1->N2 N3 Ethyl Chloroformate Addition (Controlled Exotherm, pH 9-10) N2->N3 N4 Biphasic Reaction (Schotten-Baumann) N3->N4 N5 Organic Wash (Remove Impurities) N4->N5 Phase Separation N6 Acidification (Conc. HCl to pH 1.5-2.0) N5->N6 Aqueous Layer N7 Crystallization & Vacuum Filtration N6->N7 Precipitation N8 (S)-2-(Ethoxycarbonylamino)- 2-phenylacetic acid N7->N8 Drying

Fig 1: Schotten-Baumann workflow for (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid synthesis.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: Natural Product Reports (RSC Publishing) URL:[Link]

  • Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors Source: Pharmaceuticals (MDPI) / PMC URL:[Link]

Method

Application Notes and Protocols for Microwave-Assisted Synthesis Using N-Protected Phenylglycine Derivatives

Introduction: Accelerating Peptidomimetic and Heterocycle Synthesis N-protected phenylglycine derivatives are cornerstone building blocks in modern medicinal chemistry and drug development. Their unique structural featur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Peptidomimetic and Heterocycle Synthesis

N-protected phenylglycine derivatives are cornerstone building blocks in modern medicinal chemistry and drug development. Their unique structural features, including a chiral center directly attached to an aromatic ring, make them invaluable for the synthesis of a wide array of peptidomimetics, constrained peptides, and heterocyclic compounds with significant biological activity.[1] However, the synthesis of molecules incorporating these sterically hindered amino acid derivatives can be challenging, often requiring harsh reaction conditions and extended reaction times, which can lead to undesirable side reactions such as racemization.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[2] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, improve yields, and enhance product purity.[3] This guide provides a comprehensive overview of the principles and applications of microwave-assisted synthesis utilizing N-protected phenylglycine derivatives, complete with detailed protocols for key transformations relevant to researchers, scientists, and drug development professionals.

Principles and Mechanisms: The "Microwave Effect" and Stereochemical Control

The advantages of microwave synthesis stem from its unique heating mechanism, which differs fundamentally from conventional heating.[4] While conventional methods rely on thermal conduction, which can lead to uneven heating and superheating of the vessel surface, microwave irradiation directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This results in rapid, uniform, and efficient heating throughout the reaction volume.

A critical consideration when working with chiral molecules like N-protected phenylglycine derivatives is the potential for racemization, especially under the elevated temperatures often employed in microwave synthesis. Phenylglycine is particularly susceptible to epimerization at its α-carbon.[5] Research has shown that racemization of N-Fmoc-phenylglycine during microwave-assisted solid-phase peptide synthesis (MW-SPPS) occurs primarily during the Fmoc-group removal step and to a lesser extent during the activation/coupling step.[5][6] Fortunately, these side reactions can be effectively suppressed through careful optimization of reaction conditions, including the choice of coupling reagents, bases, and precise control of microwave power and temperature.[5]

Applications & Protocols

This section provides detailed protocols for a range of microwave-assisted syntheses using N-protected phenylglycine derivatives. These protocols are designed to be a starting point for researchers, and optimization may be required for specific substrates.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of a Phenylglycine-Containing Peptide with Racemization Suppression

This protocol describes the synthesis of a model pentapeptide, H-Ala-Val-Pro-Phg-Tyr-NH₂, incorporating the strategies to minimize racemization of the phenylglycine residue.[5]

Materials:

  • Rink Amide resin

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Phg-OH

  • Fmoc-Pro-OH

  • Fmoc-Val-OH

  • Fmoc-Ala-OH

  • 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamidonorleucyl-MBHA resin (Rink Amide AM)

  • Coupling reagent: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM-BF₄)

  • Base for coupling: N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Tyr):

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-Tyr(tBu)-OH (4 eq.) using a standard coupling agent like HBTU/DIPEA in DMF for 30 minutes at room temperature.

  • Subsequent Amino Acid Couplings (Pro, Val, Ala):

    • Repeat the deprotection and coupling steps for Fmoc-Pro-OH, Fmoc-Val-OH, and Fmoc-Ala-OH using standard microwave-assisted coupling protocols (e.g., 5 minutes at 75 °C).[7]

  • Phenylglycine (Phg) Coupling (Racemization Suppression): [5]

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly.

    • In a separate vial, pre-activate Fmoc-Phg-OH (4 eq.) with DMTMM-BF₄ (4 eq.) and NMM (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Perform the coupling in the microwave synthesizer at a controlled temperature of 50 °C and a power of 22 Watts for 30 minutes.

  • Final Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours at room temperature.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 2,5-Diketopiperazines (DKPs)

This protocol describes the synthesis of a DKP from an N-Boc-protected dipeptide ester containing phenylglycine.

Materials:

  • N-Boc-Phe-Gly-OMe (or other suitable N-Boc-dipeptide methyl ester)

  • Deionized water

  • Microwave reactor

Procedure:

  • Reaction Setup: Place the N-Boc-dipeptide methyl ester (e.g., 100 mg) in a microwave reaction vial.

  • Solvent Addition: Add deionized water (2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes . The microwave power will be automatically adjusted to maintain the set temperature.

  • Work-up: After the reaction, cool the vial to room temperature. The DKP product often precipitates from the aqueous solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Ugi Four-Component Reaction

This protocol outlines the synthesis of a complex peptidomimetic using N-Boc-phenylglycine in a microwave-assisted Ugi reaction.

Materials:

  • N-Boc-phenylglycine

  • Benzaldehyde

  • Benzylamine

  • tert-Butyl isocyanide

  • Methanol

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine N-Boc-phenylglycine (1 mmol), benzaldehyde (1 mmol), and benzylamine (1 mmol) in methanol (5 mL).

  • Pre-incubation (optional but recommended): Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Isocyanide Addition: Add tert-butyl isocyanide (1 mmol) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 80 °C for 10 minutes .

  • Work-up: After cooling, the product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 4: Microwave-Assisted Synthesis of Hydantoins

This protocol describes the synthesis of a 5-phenylhydantoin derivative from N-protected phenylglycine.

Materials:

  • N-Carbamoyl-phenylglycine (can be prepared from phenylglycine and potassium cyanate)

  • Hydrochloric acid (concentrated)

  • Water

  • Microwave reactor

Procedure:

  • Reaction Setup: Place N-carbamoyl-phenylglycine (1 mmol) in a microwave reaction vial.

  • Acid Addition: Add a mixture of water (5 mL) and concentrated hydrochloric acid (2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and heat in the microwave reactor at 120 °C for 15 minutes .

  • Work-up: After cooling, the hydantoin product will likely crystallize out of the solution.

  • Isolation and Purification: Collect the crystals by filtration, wash with cold water, and dry. The product can be recrystallized from ethanol/water if necessary.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of a phenylglycine-containing peptide, comparing it to conventional methods.

ParameterMicrowave-Assisted SPPS (with racemization suppression)Conventional SPPS
Coupling Time (per residue) 5-10 minutes (30 min for Phg)1-2 hours
Deprotection Time 3-5 minutes20-30 minutes
Total Synthesis Time Significantly reducedExtended
Diastereomeric Purity (for Phg) >70%[5]Can be significantly lower
Crude Purity Generally higherVariable
Solvent Consumption ReducedHigher

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant & Solvent Preparation B Reaction Setup in Microwave Vial A->B C Microwave Irradiation (Controlled T & P) B->C D Cooling & Product Isolation C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: General workflow for microwave-assisted organic synthesis.

Mechanism of Racemization Suppression

racemization_suppression cluster_activation Amino Acid Activation cluster_coupling Peptide Coupling cluster_racemization Racemization Pathway (Minimized) AA Fmoc-Phg-OH ActivatedAA Activated Ester AA->ActivatedAA CouplingReagent DMTMM-BF₄ + NMM CouplingReagent->ActivatedAA Peptide Peptide Bond Formation ActivatedAA->Peptide Oxazolone Oxazolone Intermediate (Racemization Prone) ActivatedAA->Oxazolone Suppressed by mild base (NMM) & low temp. Resin Resin-Bound Amine Resin->Peptide

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (S)-N-ethoxycarbonyl-phenylglycine during coupling

A Guide to Preventing Racemization During Peptide Coupling Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with main...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization During Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of (S)-N-ethoxycarbonyl-phenylglycine during peptide synthesis. As a non-standard amino acid with a high propensity for racemization, phenylglycine requires carefully optimized coupling strategies. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic basis for our recommendations to ensure the stereochemical purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for my peptide?

A1: Racemization is the process where a pure chiral molecule, such as an L-amino acid, converts into a mixture of both its L- and D-enantiomers.[1] The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] The introduction of even minor diastereomeric impurities from racemization can drastically reduce or alter the peptide's therapeutic efficacy, change its binding affinity, and potentially introduce unforeseen off-target effects.[1]

Q2: Why is phenylglycine (Phg) particularly susceptible to racemization?

A2: Phenylglycine is notoriously prone to racemization due to the increased acidity of its alpha-proton (the proton on the chiral carbon).[2][3] The adjacent phenyl group stabilizes the negative charge that forms when this proton is removed (an enolate-like intermediate), making it easier to abstract the proton under basic conditions common in peptide synthesis.[2] This facile proton removal is the key step leading to the loss of stereochemical integrity. Studies have shown that phenylglycine has a significantly higher rate of racemization compared to other amino acids like alanine.[2]

Q3: What are the primary causes of racemization during the coupling step?

A3: Racemization during peptide bond formation primarily occurs through two mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and easily removed by a base, leading to a loss of stereochemistry.[1][4]

  • Direct Enolization (α-Proton Abstraction): A base can directly remove the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which also leads to racemization upon reprotonation.[1][4]

Both pathways are heavily influenced by the choice of coupling reagents, additives, base, solvent, and temperature.[1][5]

Understanding the Mechanisms of Racemization

The stereochemical fate of (S)-N-ethoxycarbonyl-phenylglycine is determined at the moment of carboxyl activation. The urethane-based N-ethoxycarbonyl protecting group provides inherent protection against racemization compared to acyl groups (like benzoyl) because the urethane carbonyl oxygen is less nucleophilic, which slows the rate of oxazolone formation.[4] However, the high acidity of the phenylglycine alpha-proton means this risk is not eliminated.

Racemization_Mechanisms cluster_main Activated (S)-N-ethoxycarbonyl-phenylglycine Activated_AA Activated L-Amino Acid (e.g., O-acylisourea) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_AA->Enolate Base-catalyzed α-proton abstraction Rac_Oxazolone Racemized Oxazolone Oxazolone->Rac_Oxazolone Base-catalyzed epimerization Rac_Peptide1 Racemized Peptide Rac_Oxazolone->Rac_Peptide1 Aminolysis Rac_Activated_AA Racemized Activated Amino Acid Enolate->Rac_Activated_AA Reprotonation Rac_Peptide2 Racemized Peptide Rac_Activated_AA->Rac_Peptide2 Coupling

Diagram 1: The two primary mechanisms of racemization during peptide synthesis.

Troubleshooting Guide: High Racemization Detected

If you have detected a significant level of the D-phenylglycine diastereomer in your product, follow this systematic guide to identify and resolve the issue. The critical step inducing racemization is the base-catalyzed coupling of the activated Fmoc-Phg amino acid.[6][7]

Troubleshooting_Workflow cluster_step1 Recommendations for Step 1 cluster_step2 Recommendations for Step 2 cluster_step3 Recommendations for Step 3 cluster_step4 Recommendations for Step 4 Start Problem: High Racemization of Phg Step1 Step 1: Analyze Coupling Reagent & Additives Start->Step1 Step2 Step 2: Evaluate Base Selection & Concentration Step1->Step2 Reagent optimized rec1 Using carbodiimide (DIC/EDC)? - ALWAYS use an additive. - Switch from HOBt to OxymaPure. Step3 Step 3: Control Reaction Temperature Step2->Step3 Base optimized rec2 Using DIPEA? - Replace with a weaker/hindered base  (e.g., NMM, 2,4,6-collidine). - Use minimum effective concentration. Step4 Step 4: Assess Solvent Step3->Step4 Temp optimized rec3 Coupling at room temp or higher? - Perform coupling at 0°C. End Solution: Minimized Racemization Step4->End Solvent optimized rec4 Using highly polar solvents? - Consider less polar options like THF  or DCM if solubility permits.

Diagram 2: Troubleshooting workflow for racemization of phenylglycine.

Step 1: Review Coupling Reagents and Additives

The choice of coupling reagent and, more importantly, the additive, is the most critical factor in suppressing racemization.

  • The Problem with Carbodiimides Alone: Using a carbodiimide like DIC (Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) without an additive is a primary cause of racemization.[1][8] They form a highly reactive O-acylisourea intermediate that is very susceptible to both oxazolone formation and direct enolization.[9][10]

  • Solution: Incorporate High-Efficiency Additives: Additives intercept the O-acylisourea to form an active ester intermediate that is more stable and less prone to racemization.[1][10]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the highly recommended additive. Experimental data consistently shows that OxymaPure is superior to the classical additive HOBt (1-Hydroxybenzotriazole) in suppressing racemization, often leading to higher yields and a better safety profile.[9][10][11]

    • HOBt (1-Hydroxybenzotriazole): While a classic choice, HOBt is generally less effective at preventing racemization than OxymaPure, especially for sensitive residues like phenylglycine.[8][9]

  • Solution: Consider Alternative Coupling Reagents: For particularly difficult cases, certain coupling reagents are known for their low racemization potential.

    • COMU and DEPBT: Studies on phenylglycine-containing peptides have shown that using COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), especially when combined with a hindered base like TMP (2,4,6-trimethylpyridine), can reduce racemization to negligible levels.[6][7]

Step 2: Evaluate the Base

The base neutralizes protonated amines and can catalyze the proton abstraction that leads to racemization.[5]

  • The Problem with Strong, Unhindered Bases: Strong, non-sterically hindered bases like DIPEA (N,N-Diisopropylethylamine) and Triethylamine are known to significantly increase the rate of racemization.[1][5][12]

  • Solution: Use a Weaker or More Sterically Hindered Base:

    • 2,4,6-Collidine (TMP): This sterically hindered base is highly effective at minimizing racemization and is a top recommendation.[1][5][6]

    • N-Methylmorpholine (NMM): As a weaker base than DIPEA, NMM is another excellent choice to reduce the risk of epimerization.[1][5][13]

  • Solution: Optimize Base Concentration: Always use the minimum amount of base required for the reaction to proceed efficiently. Excess base will only increase the rate of racemization.[1]

Step 3: Control the Reaction Temperature

Higher temperatures accelerate most chemical reactions, including the pathways that lead to racemization.[1][14]

  • The Problem with Elevated Temperatures: While microwave synthesis or heating can speed up couplings, they significantly increase the risk of racemization for sensitive amino acids like phenylglycine.[15][16]

  • Solution: Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C is a standard and effective practice to minimize epimerization.[1]

Step 4: Assess Solvent Choice

The polarity of the solvent can influence the rate of racemization.[1]

  • The Problem with Highly Polar Solvents: While solvents like DMF (Dimethylformamide) and NMP (N-methylpyrrolidone) are excellent for peptide synthesis due to their solvating properties, they are also polar enough to facilitate the side reactions leading to racemization.[17]

  • Solution: Consider Less Polar Solvents: Where reagent solubility and resin swelling are not compromised, using less polar solvents such as THF (Tetrahydrofuran) or DCM (Dichloromethane) may help reduce racemization.[1][12] Studies have shown that couplings in THF can result in less racemization compared to halogenated solvents.[12]

Quantitative Data: Performance of Coupling Additives

The following table summarizes comparative data on the effectiveness of OxymaPure versus HOBt in suppressing racemization during a solution-phase synthesis model.

Coupling AdditiveYield (%)D/L Isomer Ratio (%)
OxymaPure/DIC 89.83.8
HOBt/DIC 78.88.9
Data sourced from a study on the synthesis of Z-Phg-Pro-NH₂.[9]

The data clearly demonstrates that using OxymaPure with DIC results in a significantly lower percentage of the undesired D-isomer compared to the traditional HOBt/DIC combination.[9]

Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling for (S)-N-ethoxycarbonyl-phenylglycine

This protocol for Solid-Phase Peptide Synthesis (SPPS) incorporates best practices to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • (S)-N-ethoxycarbonyl-phenylglycine (3-5 eq.)

  • Diisopropylcarbodiimide (DIC) (3-5 eq.)

  • OxymaPure (3-5 eq.)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) (4-6 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using standard deprotection protocols (e.g., 20% piperidine in DMF) and the resin is thoroughly washed with DMF.[1]

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve (S)-N-ethoxycarbonyl-phenylglycine (3-5 eq.) and OxymaPure (3-5 eq.) in DMF.

    • Cool the vessel to 0°C in an ice bath.

    • Add the base (NMM or TMP, 4-6 eq.).

    • Add DIC (3-5 eq.) to the mixture.

  • Coupling Reaction:

    • Immediately transfer the activated amino acid solution to the vessel containing the washed, deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours, maintaining the temperature at 0°C for the first 30 minutes before allowing it to slowly warm to room temperature.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove all excess reagents and byproducts.[1]

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction before proceeding to the next cycle.[1]

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general workflow for analyzing the stereochemical purity of your final peptide.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin using the appropriate cleavage cocktail (e.g., TFA-based).

  • Hydrolysis: Hydrolyze a small sample of the crude or purified peptide to its constituent amino acids (e.g., using 6N HCl at 110°C for 24 hours).

  • Sample Preparation:

    • Dry the hydrolysate completely to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer or mobile phase.[1]

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral HPLC column (e.g., a column with a stationary phase designed for amino acid enantiomer separation).

    • Use an isocratic or gradient mobile phase optimized for separating the D- and L-enantiomers of phenylglycine.

    • Integrate the peak areas for the D- and L-phenylglycine enantiomers to determine their ratio and calculate the percentage of racemization.[1][18]

Alternatively, methods based on Capillary Electrophoresis (CE) can be used, which offer very high resolution and can often analyze the intact peptide, avoiding the hydrolysis step.[18][19]

References
  • Fuller, W. D., et al. (1990). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme. Available at: [Link]

  • Palasek, S. A., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Available at: [Link]

  • Truman, R. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation. Available at: [Link]

  • Benoiton, N. L., et al. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research. Available at: [Link]

  • Cenote. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Cenote. Available at: [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF. Available at: [Link]

  • Cammidge, A. N., et al. (2009). Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan. The Journal of Organic Chemistry. Available at: [Link]

  • El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science. Available at: [Link]

  • Souza, D. E., et al. (2012). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Request PDF on ResearchGate. Available at: [Link]

  • Cammidge, A. N., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, F. M., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. Available at: [Link]

  • Gaus, H. J., et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. Available at: [Link]

  • Sussmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]

  • Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. University of Tübingen. Available at: [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. Available at: [Link]

  • ResearchGate. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Request PDF. Available at: [Link]

  • Bedford, J., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Taylor & Francis Online. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]

  • Scilit. (1996). Urethane-protected α-amino acid N-carboxyanhydrides and peptide synthesis. Scilit. Available at: [Link]

  • ResearchGate. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Request PDF. Available at: [Link]

  • Wakselman, M., et al. (1994). Urethane protected amino acid N-carboxyanhydrides and fluorides (U-NCAs and U2AAFs). Amino Acids. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionalization. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid oiling out during recrystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address a critical and frustrating challenge in pharmaceutical intermediate processing: the liquid-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address a critical and frustrating challenge in pharmaceutical intermediate processing: the liquid-liquid phase separation (LLPS), commonly known as "oiling out," of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid .

This guide bypasses generic advice to provide you with causality-driven insights, thermodynamic rationales, and self-validating rescue protocols to ensure your process yields high-purity crystalline solids.

Understanding the Phenomenon: Why Does Oiling Out Occur?

(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid (also known as N-ethoxycarbonyl-L-phenylglycine) is highly susceptible to oiling out during cooling or antisolvent crystallization.

The Mechanistic Causality: The molecule features a bulky, hydrophobic phenyl ring coupled with a flexible N-ethoxycarbonyl protecting group. This structural flexibility kinetically hinders the rapid conformational alignment required to build a rigid crystal lattice. According to Gibbsian surface thermodynamics, when supersaturation is generated too rapidly, the energy barrier to form a disordered, solute-rich liquid droplet is significantly lower than the barrier to form a highly ordered crystalline nucleus[1].

Instead of nucleating solid crystals, the system crosses the binodal curve on the phase diagram and splits into two liquid phases: a solute-lean continuous phase and a solute-rich dispersed phase (the "oil")[2]. Because this oil phase is highly disordered, it acts as an excellent thermodynamic sink, trapping structurally similar impurities and preventing effective purification[3].

LLPS_Mechanism Sol Single Phase Solution (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid Cool Cooling / Antisolvent Addition Sol->Cool HighSS Rapid Supersaturation (Crosses LLPS Binodal) Cool->HighSS LowSS Controlled Supersaturation (Stays in Metastable Zone) Cool->LowSS Oil Oiling Out (LLPS) (Solute-Rich Liquid Phase) HighSS->Oil Nucleation Primary Nucleation LowSS->Nucleation Impure Amorphous / Impure Solid (Trapped Impurities) Oil->Impure Spontaneous Solidification Pure Pure Crystalline Solid Nucleation->Pure Crystal Growth

Thermodynamic vs. kinetic pathways illustrating LLPS (oiling out) versus pure crystallization.

Troubleshooting FAQs

Q: How can I definitively tell if my reactor is experiencing LLPS or just normal primary nucleation? A: Normal nucleation presents as a sudden onset of fine, solid particles that exhibit birefringence (they glow) under polarized light microscopy. Oiling out presents macroscopically as a milky, opaque emulsion. Microscopically, LLPS appears as perfectly spherical, non-birefringent droplets that frequently collide and coalesce into larger pools of oil[2].

Q: Does the impurity profile of my crude starting material affect the likelihood of oiling out? A: Absolutely. Impurities act as entropy drivers that widen the miscibility gap (the LLPS region) in your thermodynamic phase diagram[4]. A batch with 90% crude purity will oil out at a much lower supersaturation level than a batch at 98% purity.

Q: How do I select a solvent system that minimizes LLPS risk for this specific molecule? A: The goal is to choose a solvent system that provides a gradual solubility curve rather than a steep drop-off. See the quantitative breakdown below:

Solvent SystemLLPS RiskThermodynamic/Kinetic MechanismRecommended Strategy
Ethanol / Water High Rapid antisolvent (water) addition pushes the system directly into the miscibility gap before nucleation can occur.Limit water to a 1:2 ratio. Dose water strictly at < 0.1 vol/min.
Ethyl Acetate / Heptane Moderate High solubility in EtOAc creates a steep solubility drop upon heptane addition, risking local supersaturation spikes.Maintain a 1:4 max ratio. Seed the EtOAc solution before initiating heptane addition.
Toluene Low Gradual, temperature-dependent solubility curve avoids sharp supersaturation spikes, keeping the system in the metastable zone.Use as a pure solvent for cooling crystallization (Cool linearly from 70 °C to 5 °C).

Self-Validating Rescue Protocol

If your batch of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid has already oiled out, do not attempt to filter it. The resulting amorphous gum will trap solvent and impurities, ruining your yield and purity[3]. Instead, execute the following causality-driven rescue methodology.

Step 1: Thermal Reset (Re-dissolution)
  • Action: Heat the biphasic emulsion to 10–15 °C above the clearing point (typically 65–70 °C for an EtOAc/Heptane system) under moderate agitation (200–300 RPM).

  • Causality: Heating increases thermodynamic solubility, forcing the solute-rich oil droplets to dissolve back into the continuous solvent phase, thereby exiting the miscibility gap[2].

  • Self-Validation Checkpoint: The mixture must transition from a milky emulsion to an optically clear, single-phase solution. Verify by halting agitation for 30 seconds; absolutely no phase separation, droplets, or striations should be visible.

Step 2: Solvent Composition Adjustment
  • Action: Add 10–15% v/v of your primary "good" solvent (e.g., Ethyl Acetate) relative to the total reactor volume.

  • Causality: Oiling out indicates the bulk composition is trapped within the binodal curve of the phase diagram[4]. Increasing the good solvent fraction shifts the operating line away from the LLPS boundary, widening the metastable zone for safe crystallization.

  • Self-Validation Checkpoint: The solution must remain completely clear at the elevated temperature after the solvent addition.

Step 3: Controlled Desupersaturation (Cooling)
  • Action: Program the reactor to cool at a strictly linear rate of 0.1 to 0.2 °C/min.

  • Causality: Rapid cooling generates high supersaturation spikes, which kinetically favor the formation of liquid droplets (lower energy barrier) over the rigid crystal lattice[1]. Slow cooling ensures the system remains safely within the metastable zone.

  • Self-Validation Checkpoint: Monitor the internal temperature continuously. A deviation of >0.5 °C from the linear cooling curve indicates poor thermal control and risks re-entering the LLPS zone.

Step 4: Strategic Seeding
  • Action: Introduce 1–3 wt% of pure (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid seed crystals when the solution is 5–8 °C below the solubility limit, but strictly before reaching the cloud point.

  • Causality: Seeding bypasses the high energy barrier of primary nucleation. It provides a pre-existing lattice for the solute molecules to integrate into, effectively draining supersaturation before the system can cross the binodal curve into oiling out[2].

  • Self-Validation Checkpoint: Seeds must remain suspended and visible as discrete solid particles. If the seeds dissolve, the system is under-saturated (heat and repeat). If the seeds "melt" into oil droplets, the system is already inside the miscibility gap.

Step 5: Isothermal Aging
  • Action: Hold the temperature constant for 2–4 hours immediately after seeding.

  • Causality: An isothermal hold allows secondary nucleation and crystal growth to consume the excess supersaturation, permanently steering the thermodynamic pathway away from LLPS.

  • Self-Validation Checkpoint: Draw a sample and observe under a microscope to confirm the presence of faceted crystals and the absolute absence of spherical oil droplets.

Step 6: Final Isolation
  • Action: Resume cooling at 0.2 °C/min to the final isolation temperature (e.g., 5 °C), then filter and wash with cold antisolvent.

  • Causality: Gradual cooling maximizes yield while preventing secondary oiling out of the remaining solute.

Rescue_Protocol Start Oiled-Out Emulsion Heat Step 1: Thermal Reset Heat to T_dissolution Start->Heat Solvent Step 2: Solvent Adjustment Add 10-15% Co-solvent Heat->Solvent Cool Step 3: Controlled Cooling Rate: 0.1 - 0.2 °C/min Solvent->Cool Seed Step 4: Strategic Seeding At Upper Metastable Limit Cool->Seed Age Step 5: Isothermal Aging 2-4 Hours Hold Seed->Age End Pure Crystalline Suspension Age->End

Step-by-step rescue workflow for an oiled-out crystallization batch.

References[2] Title: Oiling Out in Crystallization. Source: mt.com. URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/oiling-out.html[4] Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Source: mdpi.com. URL: https://www.mdpi.com/2227-9717/7/9/571[1] Title: Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.3c03387[3] Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00185

Sources

Troubleshooting

Technical Support Center: Optimizing Enzymatic Hydrolysis of N-Ethoxycarbonyl-Phenylglycine Ester

Welcome to the Technical Support Center for the enzymatic resolution of N-ethoxycarbonyl-phenylglycine ester. This guide is engineered for researchers, scientists, and drug development professionals seeking to overcome y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enzymatic resolution of N-ethoxycarbonyl-phenylglycine ester. This guide is engineered for researchers, scientists, and drug development professionals seeking to overcome yield limitations, improve enantiomeric excess (ee), and scale up biocatalytic workflows.

The N-ethoxycarbonyl protecting group provides a critical urethane linkage that prevents unwanted oligomerization and offers a bulky recognition site for the enzyme's active pocket, significantly improving enantioselectivity compared to unprotected phenylglycine[1][2]. However, researchers frequently encounter yield caps and enzyme deactivation issues. This guide synthesizes field-proven troubleshooting strategies, dynamic kinetic resolution (DKR) pathways, and self-validating protocols to help you achieve >99% ee and >85% yield.

Pathway Visualization: Overcoming the 50% Yield Cap

Standard kinetic resolution (KR) is inherently limited to a 50% theoretical yield because the enzyme only hydrolyzes one enantiomer. To bypass this, researchers employ Dynamic Kinetic Resolution (DKR) , which couples the enzymatic hydrolysis with the continuous in situ racemization of the unreacted substrate[3][4].

DKR_Workflow cluster_racemization In Situ Racemization (Overcoming 50% Yield Cap) D_Ester D-N-ethoxycarbonyl- phenylglycine ester L_Ester L-N-ethoxycarbonyl- phenylglycine ester D_Ester->L_Ester Racemization Catalyst (e.g., Pyridoxal / Base) Enzyme Enzymatic Hydrolysis (e.g., Hydrolase / Lipase) D_Ester->Enzyme Slow / No Reaction L_Ester->Enzyme Fast Hydrolysis Product L-N-ethoxycarbonyl- phenylglycine (Acid) Enzyme->Product Byproduct Alcohol Byproduct Enzyme->Byproduct

Dynamic Kinetic Resolution (DKR) pathway for N-ethoxycarbonyl-phenylglycine ester.

Section 1: Troubleshooting & FAQs

Q1: My enzymatic hydrolysis yield is capping at exactly 50%. How can I improve this? A: You are experiencing the fundamental limit of standard Kinetic Resolution (KR). Because the enzyme (e.g., Chymotrypsin or Subtilisin) is highly stereoselective, it only consumes the L-enantiomer (or D-enantiomer, depending on the specific enzyme), leaving 50% of the starting material as the unreacted ester[5]. Causality & Solution: To improve yield beyond 50%, transition to a Dynamic Kinetic Resolution (DKR) system. By adding a racemization catalyst (such as pyridoxal or operating under mildly basic conditions) to the organic phase, the unreacted D-ester continuously interconverts with the L-ester. As the enzyme depletes the L-ester, Le Chatelier's principle drives the racemization forward, allowing up to 100% theoretical conversion[3][4].

Q2: The pH of my reaction mixture drops rapidly, and the enzyme deactivates. How do I stabilize it? A: Enzymatic hydrolysis of the ester produces N-ethoxycarbonyl-phenylglycine (a carboxylic acid) and an alcohol byproduct. The generation of this acid releases H⁺ ions, causing a rapid drop in pH. Most hydrolases have a strict operational pH optimum (typically pH 6.0–8.0)[5]. If the pH drops below 6.0, the enzyme's active site histidine residues protonate, leading to conformational changes and catalytic failure. Causality & Solution: Do not rely solely on static buffers. Implement a pH-stat automated titrator using 1M NaOH. Crucial Tip: Avoid using highly concentrated bases (e.g., 5M NaOH), as the localized alkaline spike at the drip site will irreversibly denature the enzyme before it disperses into the bulk solution.

Q3: I am observing poor enantiomeric excess (ee) in the final product (<80%). What causes this? A: Poor ee is rarely due to the enzyme suddenly losing selectivity; it is almost always caused by spontaneous background chemical hydrolysis. At higher pH levels (>8.5) or elevated temperatures (>45°C), the hydroxide ions in the aqueous buffer chemically attack the ester linkage of both enantiomers indiscriminately. Causality & Solution: Lower the reaction temperature to 20°C–25°C and strictly maintain the pH at 7.5–7.8[5]. If background hydrolysis persists, consider switching to a biphasic solvent system (e.g., Water/MTBE) to partition the unreacted ester away from the aqueous hydroxide ions until it binds to the enzyme at the interface.

Section 2: Quantitative Data & Benchmarks

To assist in process optimization, the following tables summarize expected yields and enantiomeric excesses based on the chosen resolution strategy and co-solvent systems.

Table 1: Yield and Enantiomeric Excess (ee) Comparison by Resolution Strategy

Resolution StrategyCatalyst / EnzymeRacemization AgentMax Theoretical YieldObserved YieldProduct ee
Standard Kinetic Resolution (KR)Chymotrypsin / HydrolaseNone50%46 - 49%>98%
Dynamic Kinetic Resolution (DKR)Novozym 435 (Lipase)Pyridoxal / Base100%85 - 92%88 - 95%
Biphasic KR (Water/Solvent)Carrier-bound EnzymeNone50%48%>99%

Data synthesized from established DKR and enzymatic resolution parameters of phenylglycine derivatives[4][5][6].

Table 2: Effect of Co-Solvents on Enzyme Activity (Subtilisin/Chymotrypsin)

Co-Solvent (10% v/v)Relative Enzyme ActivityBackground Chemical HydrolysisRecommendation
None (Aqueous Buffer)100% (Baseline)ModerateStandard baseline
Ethanol75%HighAvoid (promotes transesterification)
Dimethyl Sulfoxide (DMSO)90%LowRecommended for substrate solubility
Tert-butyl alcohol (t-BuOH)85%Very LowRecommended for DKR systems[6]
Section 3: Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) so you can verify the success of each step before proceeding.

Protocol A: Standard Enzymatic Resolution with pH-Stat Control

Objective: Isolate L-N-ethoxycarbonyl-phenylglycine with >99% ee.

  • Substrate Preparation: Dissolve 10.0 g (approx. 45 mmol) of racemic N-ethoxycarbonyl-DL-phenylglycine ethyl ester in 20 mL of DMSO.

  • Aqueous Phase Setup: In a 500 mL jacketed reactor, add 200 mL of 0.1 M sodium phosphate buffer (pH 7.8). Circulate cooling water to maintain exactly 25°C[5].

  • Integration: Slowly add the DMSO substrate solution to the aqueous buffer under vigorous mechanical stirring (400 rpm) to form a fine suspension.

  • Enzyme Addition: Add 1.0 g of immobilized Chymotrypsin or Subtilisin (Alcalase).

  • pH-Stat Hydrolysis (The Causality Step): Insert a calibrated pH probe. Set the automated titrator to maintain pH 7.8 using 1.0 M NaOH.

    • Self-Validation (IPC 1): Monitor the volume of NaOH consumed. The reaction is exactly 50% complete when 22.5 mL of 1.0 M NaOH has been dispensed. If the titrator stops consuming base, the enzymatic resolution is complete.

  • Termination & Separation: Filter the immobilized enzyme. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) to remove the unreacted D-ester.

  • Product Isolation: Acidify the aqueous layer to pH 2.0 using 2M HCl to precipitate the L-N-ethoxycarbonyl-phenylglycine acid. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation (IPC 2): Run Chiral HPLC (e.g., Chiralcel OD-H column). A single peak confirms >99% ee.

Protocol B: Dynamic Kinetic Resolution (DKR) for High Yield

Objective: Achieve >85% yield by continuously racemizing the D-ester.

  • System Setup: In a dry 250 mL round-bottom flask, add 10.0 g of racemic N-ethoxycarbonyl-DL-phenylglycine methyl ester.

  • Solvent & Catalyst: Add 100 mL of tert-butyl alcohol (t-BuOH). Add 5 mol% of pyridoxal as the Schiff-base racemization catalyst[4][6].

  • Enzyme Addition: Add 2.0 g of Novozym 435 (Candida antarctica lipase B).

  • Reaction Conditions: Stir the mixture at 40°C. Note: Lipases operate well in organic solvents, and the elevated temperature accelerates the pyridoxal-catalyzed racemization of the unreacted ester without denaturing the robust Novozym 435.

  • Monitoring (Self-Validation): Extract 50 µL aliquots every 4 hours. Derivatize and analyze via Chiral GC or HPLC. You should observe the total ester concentration dropping below 50% (proving DKR is active) while maintaining a high ee of the product.

  • Workup: Filter off the Novozym 435 beads. Evaporate the t-BuOH under reduced pressure. Partition the residue between saturated NaHCO₃ and Dichloromethane. The aqueous layer contains the desired product salt. Acidify to pH 2.0 to precipitate the final L-acid.

References
  • US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins Google P
  • Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis M. A. Wegman et al. (1999) - SciSpace[Link]

  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control Royal Society of Chemistry (RSC)[Link]

  • EP0239122B1 - Process for the enzymatic resolution of racemic 2-amino-1-alkanols Googleapis / European Patent Office[Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of (S)-N-ethoxycarbonyl-phenylglycine in Dichloromethane

Welcome to the technical support center for (S)-N-ethoxycarbonyl-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-N-ethoxycarbonyl-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered when using (S)-N-ethoxycarbonyl-phenylglycine in dichloromethane (DCM). Our goal is to equip you with the scientific rationale and procedural knowledge to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (S)-N-ethoxycarbonyl-phenylglycine that influence its solubility in dichloromethane?

(S)-N-ethoxycarbonyl-phenylglycine possesses a combination of polar and non-polar moieties that dictate its solubility profile. The phenyl group is non-polar and would favor dissolution in a non-polar solvent. However, the molecule also contains a carboxylic acid group and an N-ethoxycarbonyl group, which are polar and capable of forming strong hydrogen bonds. Dichloromethane is a solvent of intermediate polarity and is unable to participate in hydrogen bonding.[1] This mismatch in intermolecular forces is a primary reason for the observed limited solubility, as the (S)-N-ethoxycarbonyl-phenylglycine molecules will preferentially interact with each other through hydrogen bonding rather than with the dichloromethane solvent.[1]

Q2: I'm observing a significant amount of undissolved solid when trying to prepare a solution of (S)-N-ethoxycarbonyl-phenylglycine in dichloromethane at room temperature. Is this expected?

Yes, it is not uncommon to experience limited solubility of N-protected amino acids like (S)-N-ethoxycarbonyl-phenylglycine in chlorinated solvents such as dichloromethane at ambient temperatures.[1] The strong intermolecular hydrogen bonds between the carboxylic acid groups of the solute molecules require significant energy to be overcome by the weaker solute-solvent interactions.

Q3: Are there any general principles I should consider regarding the solubility of N-protected amino acids in organic solvents?

The solubility of N-protected amino acids is a function of the interplay between the amino acid side chain, the N-protecting group, and the solvent. Generally, peptides and their derivatives with a high content of non-polar amino acids are more soluble in organic solvents.[2] While the phenyl group of (S)-N-ethoxycarbonyl-phenylglycine is non-polar, the overall polarity is significantly influenced by the carboxylic acid and the N-ethoxycarbonyl group. The solubility of amino acids and their derivatives is also highly dependent on the solvent system.[3][4]

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to addressing solubility challenges with (S)-N-ethoxycarbonyl-phenylglycine in dichloromethane.

Issue 1: Poor Dissolution at Room Temperature

If you are encountering difficulty in dissolving (S)-N-ethoxycarbonyl-phenylglycine in dichloromethane at room temperature, the following steps can be taken:

Step 1: Physical Methods to Enhance Dissolution

  • Sonication: Employing an ultrasonic bath can provide the necessary energy to break apart the solute particles and facilitate their interaction with the solvent.

  • Gentle Heating: Carefully warming the mixture can increase the kinetic energy of both solute and solvent molecules, often leading to increased solubility.[5] It is crucial to monitor the temperature to avoid any potential degradation of the compound.

Step 2: The Use of Co-solvents

Introducing a small amount of a polar, protic co-solvent can significantly improve solubility.

  • Recommended Co-solvents: Methanol, ethanol, or isopropanol can disrupt the hydrogen bonding network of the solute, allowing it to be solvated by the dichloromethane.

  • Protocol: Start by adding the co-solvent dropwise to the suspension of (S)-N-ethoxycarbonyl-phenylglycine in dichloromethane while stirring until the solid dissolves. It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution to maintain the desired properties of the primary solvent.

The following table provides a general guide for co-solvent selection:

Co-SolventPropertiesRationale for Use
Methanol Polar, proticEffective at disrupting hydrogen bonds.
Ethanol Polar, proticSimilar to methanol, with lower volatility.
Isopropanol Less polar, proticA good alternative if a less polar co-solvent is desired.
Issue 2: Precipitation of the Solute Upon Standing or Cooling

If the compound dissolves upon heating but precipitates out of solution as it cools or stands, this indicates that the solution is supersaturated at the lower temperature.

Troubleshooting Workflow:

A Precipitation Observed B Option 1: Maintain Elevated Temperature A->B C Option 2: Increase Co-solvent Ratio A->C D Option 3: Prepare Fresh Solution Before Use A->D cluster_0 Solubility Troubleshooting A Start Insoluble (S)-N-ethoxycarbonyl-phenylglycine in DCM B Physical Methods Sonication / Gentle Heating A->B Attempt C Chemical Methods Add Co-solvent (e.g., MeOH) B->C If still insoluble E End Soluble Solution B->E Success D Chemical Modification In Situ Salt Formation (e.g., with TEA) C->D If co-solvent is not an option C->E Success D->E Success

Caption: A systematic approach to solubility enhancement.

References

  • PubChem. Glycine, N-(ethoxycarbonyl)-. National Center for Biotechnology Information. [Link]

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45.
  • Moshang Chemical. (S)-N-ethoxycarbonyl-2-phenylglycine. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Ferreira, L. A., et al. (2008). Solubility of Amino Acids in Mixed Solvent Systems. Proceedings of the 18th European Symposium on Applied Thermodynamics.
  • Alsalhi, M. S., Royall, P. G., & Chan, K. L. A. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(31), 20086-20096.
  • Li, Z., et al. (2015). Enhancement of the solubility and stability of D-amino acid oxidase by fusion to an elastin like polypeptide. PubMed, 35(10), 1235-40.
  • Cheméo. (n.d.). Chemical Properties of N-Phenylglycine (CAS 103-01-5). [Link]

  • Wikipedia. (n.d.). N-Phenylglycine. [Link]

  • Poka, M. S., & Aucamp, M. (2023). Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. Pharma Excipients.
  • PubChem. Phenylacetylglycine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. [Link]

  • Reddit. (2023, March 14). Solubility in Dichloromethane. r/chemhelp. [Link]

  • Wang, Y., et al. (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm, 27(1), 123-134.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Ethoxycarbonyl (EtOOC) Group Deprotection

Welcome to the technical support center for drug development professionals and research scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for drug development professionals and research scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of the ethoxycarbonyl (EtOOC) or ethyl ester protecting group. Our focus is on anticipating and mitigating common side reactions to ensure the integrity of your target molecule and maximize reaction yield.

The ethoxycarbonyl group is a widely used protecting group for carboxylic acids due to its general stability and straightforward removal.[1][2] However, the standard deprotection method, saponification, involves basic conditions that can lead to a host of undesirable side reactions, particularly in complex molecules with multiple functional groups and stereocenters.[3][4] This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for ethoxycarbonyl (EtOOC) deprotection?

A1: The most common method is saponification, which involves the hydrolysis of the ester under basic conditions.[3][5] This is typically achieved by treating the ethyl ester with an alkali metal hydroxide, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixture of an organic solvent (like THF, methanol, or ethanol) and water.[3][6] The reaction forms a carboxylate salt, which is then protonated during an acidic workup to yield the free carboxylic acid.[5][6]

Q2: Why is my yield low after saponification?

A2: Low yields can stem from several factors. The most common are incomplete reaction, product degradation, or difficult isolation. Incomplete hydrolysis can occur if the reaction time is too short, the temperature is too low, or the base is not strong enough or used in insufficient quantity. Product degradation can occur if other functional groups in your molecule are sensitive to the basic conditions.[7] Finally, if the resulting carboxylic acid has high water solubility, it can be challenging to extract from the aqueous phase during workup, leading to apparent low yields.

Q3: Is the saponification reaction reversible?

A3: Under basic conditions, the saponification reaction is effectively irreversible.[6][8] The final step of the mechanism involves the deprotonation of the newly formed carboxylic acid by the alkoxide leaving group (or another equivalent of base). This acid-base reaction is highly favorable and drives the equilibrium toward the products, preventing the reverse reaction (esterification).[5][6][9][10]

Troubleshooting Guides: Specific Side Reactions

This section addresses specific problems you may encounter during EtOOC deprotection and provides actionable solutions and alternative protocols.

Issue 1: Epimerization or Racemization at an α-Stereocenter

Q: I am observing a loss of stereochemical purity at the carbon alpha to my ester. How can I prevent this?

A: This is a critical issue for chiral molecules. Epimerization occurs when the α-proton is abstracted by the base, forming a planar enolate intermediate which can then be protonated from either face, leading to a loss of stereochemical integrity. [7][11]

Root Cause Analysis: The acidity of the α-proton is the primary driver. The stronger the base and the higher the reaction temperature, the more likely enolization and subsequent epimerization become. While the final carboxylate salt is resistant to deprotonation, the starting ester is vulnerable throughout the reaction.[11]

Mitigation Strategies:

  • Use a Milder Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it is less basic and can reduce the rate of epimerization.[3][11][12]

  • Control Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or even -10 °C). While this will slow down the desired hydrolysis, it will disproportionately reduce the rate of the undesired epimerization.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the substrate's exposure time to basic conditions.

Workflow: Choosing a Deprotection Strategy

This decision tree can help you select an appropriate deprotection method based on the sensitivities of your substrate.

Deprotection_Strategy Start Substrate with Ethoxycarbonyl (EtOOC) Group Check_Alpha_Chiral Is there a chiral center alpha to the ester? Start->Check_Alpha_Chiral Check_Base_Sensitive Are other base-sensitive groups present? Check_Alpha_Chiral->Check_Base_Sensitive No Saponification_Mild Mild Saponification (LiOH, 0°C) Check_Alpha_Chiral->Saponification_Mild Yes Saponification_Standard Standard Saponification (NaOH or KOH, RT to heat) Check_Base_Sensitive->Saponification_Standard No Non_Basic_Method Non-Basic/Acidic Method (e.g., TMSI) Check_Base_Sensitive->Non_Basic_Method Yes Check_Acid_Sensitive Are acid-sensitive groups present? Check_Acid_Sensitive->Non_Basic_Method No, proceed with caution Enzymatic Consider Enzymatic Hydrolysis Check_Acid_Sensitive->Enzymatic Yes Non_Basic_Method->Check_Acid_Sensitive Epimerization_Mechanism cluster_main Saponification & Epimerization Pathway Start Ester with α-Chiral Center Enolate Planar Enolate Intermediate (Loss of Chirality) Start->Enolate OH⁻ abstracts α-H (Side Reaction) Hydrolysis Tetrahedral Intermediate Start->Hydrolysis 1. OH⁻ Attack (Desired Path) Carboxylate_R (R)-Carboxylate Enolate->Carboxylate_R Protonation Carboxylate_S (S)-Carboxylate Enolate->Carboxylate_S Protonation Hydrolysis->Carboxylate_R 2. EtO⁻ Leaves

Caption: Competing pathways of hydrolysis vs. epimerization.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 62. Iodotrimethylsilane. The Journal of Organic Chemistry, 44(8), 1247–1251. [Link]

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. Journal of the American Chemical Society, 99(3), 968–969. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Reddit. (2021). r/Chempros: racemize alpha chiral acid with LiOH? [Link]

  • Slayden, S. M., & Li, Y. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. George Mason University. [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Removing Unreacted Ethyl Chloroformate

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated protocols for removing unreacted ethyl chloroformate (ECF) from organic reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated protocols for removing unreacted ethyl chloroformate (ECF) from organic reaction mixtures. While ECF is an indispensable reagent for mixed anhydride activation and amine protection, its high electrophilicity, toxicity, and volatility require rigorous quenching and removal strategies to ensure the purity and integrity of your target compounds.

Mechanistic Overview of Quenching Strategies

Selecting the correct removal strategy depends entirely on the chemical properties of your target product (e.g., base sensitivity, water solubility). The diagram below outlines the three primary mechanistic pathways for neutralizing ECF.

ECF_Quench_Pathway ECF Unreacted Ethyl Chloroformate (Electrophile) Water Aqueous NaHCO3 (Hydrolysis) ECF->Water Amine Aq. Glycine / NH3 (Aminolysis) ECF->Amine Resin Aminomethyl Resin (Solid Scavenger) ECF->Resin HydrolysisProd EtOH + CO2 + HCl (Aqueous Waste) Water->HydrolysisProd Generates CO2 Gas AmineProd Water-Soluble Carbamate (Aqueous Waste) Amine->AmineProd Fast, No Gas ResinProd Resin-Bound Carbamate (Solid Waste) Resin->ResinProd No Aqueous Workup

Caption: Mechanistic pathways and byproducts of ethyl chloroformate quenching strategies.

Troubleshooting & FAQs

Q: Why shouldn't I just evaporate the excess ECF on a rotary evaporator? A: While ECF has a boiling point of 93 °C, direct evaporation without quenching is dangerous and counterproductive. Mechanistically, applying heat concentrates the highly electrophilic ECF alongside your product, promoting unwanted side reactions. Furthermore, trace moisture during evaporation causes ECF to slowly hydrolyze, releasing corrosive hydrogen chloride (HCl) gas. This localized acidity can cleave acid-sensitive protecting groups (like Boc or trityl) and degrade the target molecule. Always chemically quench the electrophile prior to solvent removal [[1]]().

Q: I am using saturated sodium bicarbonate to quench ECF, but I'm getting a severe emulsion. How do I resolve this? A: Emulsions during a bicarbonate workup are mechanically stabilized by microscopic carbon dioxide (CO₂) bubbles. These bubbles are generated because the hydrolysis of ECF yields an unstable carbonic acid monoethyl ester intermediate, which rapidly decarboxylates into ethanol and CO₂ 1. To resolve this, gently swirl the separatory funnel instead of shaking, or add a small amount of brine to increase the aqueous layer's ionic strength. For future reactions, consider switching to an aminolysis quench (like glycine), which forms a water-soluble carbamate without generating CO₂ gas.

Q: My target product is highly water-soluble. How do I remove ECF without an aqueous workup? A: If your product partitions into the aqueous layer, standard liquid-liquid extraction will result in poor yields. Instead, utilize a solid-phase scavenger. Adding an aminomethyl polystyrene resin directly to the organic reaction mixture allows the primary amines on the polymer to covalently trap the unreacted ECF 2. Because the resulting carbamate is bound to a macroscopic solid support, it can be easily removed via simple filtration, leaving your water-soluble product safely in the organic filtrate.

Quantitative Comparison of Quenching Reagents

Quenching AgentReaction RatePrimary ByproductsBest ApplicationRisk / Drawback
Saturated NaHCO₃ ModerateEtOH, CO₂, NaClStandard lipophilic productsEmulsion formation due to CO₂ gas evolution
Aqueous Ammonia FastEthyl carbamate, NH₄ClBase-stable productsHighly exothermic; requires strict cooling
Aqueous Glycine Very FastN-(ethoxycarbonyl)glycineEmulsion preventionRequires preparation of reagent solution
Aminomethyl Resin ModerateResin-bound carbamateWater-soluble target productsHigher material cost; requires filtration

Validated Experimental Protocols

Protocol 1: The Glycine Aminolysis Quench (Rapid & Gas-Free)

Causality: Glycine is a primary amine that acts as a superior nucleophile compared to water. It reacts rapidly with ECF to form N-(ethoxycarbonyl)glycine. Because this byproduct contains a free carboxylic acid, it remains highly partitioned into the aqueous layer during basic or neutral extraction, ensuring complete removal from the organic phase without gas evolution.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath to control the exothermic aminolysis reaction.

  • Addition: Prepare a 1.0 M aqueous solution of glycine. Add 2.0 equivalents of the glycine solution (relative to the initial excess of ECF) dropwise to the organic reaction mixture.

  • Agitation: Stir vigorously for 15–30 minutes at room temperature.

    • Self-Validation Step: Spot the organic layer on a TLC plate. The quench is complete when the mixture no longer reacts with a nucleophilic stain (e.g., ninhydrin), confirming the absence of the ECF electrophile.

  • Separation: Dilute with an organic extraction solvent (e.g., dichloromethane or ethyl acetate). Separate the layers, wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 2: Standard Bicarbonate Hydrolysis

Causality: Bicarbonate acts as both a mild base to neutralize the HCl byproduct and a source of water for hydrolysis. This is the industry standard for robust, lipophilic products 3. Alternatively, stronger bases like KOH can be used for highly stable compounds, followed by an acidic wash 4.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Addition: Slowly add saturated aqueous NaHCO₃ (approx. 5 mL per mmol of excess ECF). Warning: Vigorous CO₂ evolution will occur.

  • Agitation: Stir the biphasic mixture openly (do not seal the flask) for 30–45 minutes 3.

    • Self-Validation Step: The reaction is fully quenched when active effervescence completely ceases, even after stirring is temporarily halted and restarted.

  • Separation: Transfer to a separatory funnel, extract the organic layer, and wash with 1M HCl to remove residual basic impurities, followed by a final brine wash 4.

Protocol 3: Solid-Phase Scavenging (For Water-Soluble Products)

Causality: By utilizing an insoluble polymer functionalized with primary amines, the ECF is covalently bound to a solid matrix. This bypasses the need for liquid-liquid extraction entirely, preserving the yield of highly polar target molecules 2.

  • Addition: To the crude organic reaction mixture, add 3.0 equivalents of aminomethyl polystyrene resin (loading ~1.0-2.0 mmol/g) relative to the estimated excess of ECF.

  • Neutralization: Add 1.5 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to neutralize the HCl generated during the scavenging process.

  • Agitation: Agitate the suspension gently on an orbital shaker for 2–4 hours at room temperature.

    • Self-Validation Step: Monitor the filtrate via in-situ IR spectroscopy. The quench is complete when the characteristic ECF carbonyl stretch (~1770 cm⁻¹) disappears.

  • Filtration: Filter the resin through a sintered glass funnel and wash the resin cake thoroughly with the reaction solvent 2. Concentrate the combined filtrates to obtain the ECF-free product.

References

  • Title: Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

  • Title: Ammonia synthons for the multicomponent assembly of complex γ-lactams Source: nih.gov (PMC) URL: [Link]

  • Source: google.

Sources

Troubleshooting

overcoming steric hindrance in N-ethoxycarbonyl-phenylglycine coupling

Technical Support Center: Overcoming Steric Hindrance in N-Eoc-Phg Coupling Current Status: Online Role: Senior Application Scientist Topic: N-ethoxycarbonyl-phenylglycine (N-Eoc-Phg) Coupling Optimization Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in N-Eoc-Phg Coupling

Current Status: Online Role: Senior Application Scientist Topic: N-ethoxycarbonyl-phenylglycine (N-Eoc-Phg) Coupling Optimization

Welcome to the Technical Support Center

You are likely facing a dual-threat challenge: Steric Hindrance imposed by the phenylglycine (Phg) side chain and Racemization driven by the acidic benzylic


-proton. While the N-ethoxycarbonyl (Eoc) group offers urethane-type protection (suppressing oxazolone formation), it does not shield the 

-proton from base-mediated abstraction.

This guide moves beyond standard protocols to provide "field-hardened" solutions for difficult arylglycine couplings.

Module 1: Diagnostic & Strategy Flowchart

Before selecting a reagent, determine if your primary failure mode is Yield (no product) or Purity (epimerized product).

TroubleshootingLogic Start START: Characterize Failure YieldIssue Low Yield / No Product (Steric Barrier) Start->YieldIssue PurityIssue High Yield / Wrong Isomer (Racemization) Start->PurityIssue Strat_AcidFluoride STRATEGY A: Acid Fluoride (TFFH) Max Activation, Neutral pH YieldIssue->Strat_AcidFluoride Extreme Sterics Strat_Solvent STRATEGY C: Solvent Switch (DCM vs DMF) YieldIssue->Strat_Solvent Solubility Issues PurityIssue->Strat_AcidFluoride Fast Coupling Required Strat_Oxyma STRATEGY B: COMU / Oxyma / Collidine Suppressed Basicity PurityIssue->Strat_Oxyma Base-Sensitive

Figure 1: Decision matrix for N-Eoc-Phg coupling. Select Strategy A for pure steric blockades, or Strategy B if epimerization is the dominant failure mode.

Module 2: Critical Troubleshooting (FAQs)

Q1: Why is N-Eoc-Phg coupling failing even with HATU? A: HATU is powerful, but for Phg, it can be a "double-edged sword." The high reactivity of the O-At ester is excellent, but if the steric barrier (the phenyl ring) slows the nucleophilic attack of the amine, the activated ester sits in solution with the base. This "waiting period" allows the base (usually DIPEA) to abstract the acidic benzylic proton, leading to racemization or decomposition.

  • Fix: Switch to 2,4,6-Collidine (TMP) as your base.[1] It is sterically hindered and weaker (pKa ~7.4) than DIPEA (pKa ~10.5), making it poor at proton abstraction but sufficient to drive the coupling [1].

Q2: I see a "DL" mixture (Racemization). Is the Eoc group failing to protect? A: The Eoc group is a carbamate, which generally prevents oxazolone formation (Mechanism A). However, Phg is unique; it racemizes via direct enolization (Mechanism B) because the phenyl ring stabilizes the negative charge on the


-carbon.
  • Fix: You must decouple activation from basicity. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[2] It converts the carboxylic acid to an Acid Fluoride .[2] Acid fluorides are highly reactive toward amines but chemically stable enough to be isolated or used without excess base, significantly closing the racemization window [2].

Q3: Can I use microwave irradiation to overcome the sterics? A: Proceed with extreme caution. While heat overcomes steric barriers, it exponentially increases the rate of Phg racemization.

  • Fix: If you must use heat, limit it to 50°C max and use COMU/Oxyma rather than HBTU/HATU. The Oxyma leaving group is less prone to inducing epimerization at elevated temperatures compared to benzotriazoles [3].

Module 3: Optimized Protocols

Protocol A: The "Anti-Racemization" Standard (COMU/Oxyma)

Best for: Routine coupling where optical purity is paramount.

  • Dissolve: 1.0 equiv N-Eoc-Phg-OH and 1.0 equiv Oxyma Pure in DMF (0.1 M concentration).

  • Activate: Add 1.0 equiv COMU .

  • Base: Add 2.0 equiv 2,4,6-Collidine (TMP). Crucial: Do not use DIPEA.

  • Pre-activation: Stir for exactly 30 seconds at 0°C.

  • Coupling: Add immediately to the amine component.

  • Reaction: Allow to react for 1–2 hours at Room Temperature.

Protocol B: The "Steric Sledgehammer" (TFFH/Acid Fluoride)

Best for: Extreme steric hindrance (e.g., coupling to N-methyl amines or bulky resins) where HATU fails.

  • Dissolve: 1.0 equiv N-Eoc-Phg-OH in dry DCM (Dichloromethane is superior to DMF for acid fluoride formation).

  • Activate: Add 1.0 equiv TFFH .

  • Base: Add 1.5 equiv DIPEA .

  • Conversion: Stir for 15–30 minutes under Nitrogen. The solution now contains the N-Eoc-Phg-F (Acid Fluoride).

  • Coupling: Add the amine component directly to this mixture.

    • Note: If the amine is acid-sensitive, you may add a scavenger base (Collidine), but acid fluorides often couple well with no additional base if the amine is nucleophilic enough.

Module 4: Reagent Selection Matrix

FeatureHATU / DIPEA COMU / Oxyma / Collidine TFFH (Acid Fluoride)
Coupling Power Very HighHighVery High (Steric Specialist)
Racemization Risk High (with Phg)Very LowLow
Steric Penetration GoodModerateExcellent
Stability Low (Active ester hydrolyzes)ModerateHigh (Acid Fluoride is stable)
Recommendation Avoid for PhgPrimary Choice Use for Difficult Cases

Module 5: Mechanistic Visualization

Understanding why Phg racemizes is key to preventing it.

RacemizationPathways Start Activated N-Eoc-Phg (Active Ester) PathA Path A: Nucleophilic Attack (Desired Coupling) Start->PathA Fast Kinetics PathB Path B: Proton Abstraction (Enolization) Start->PathB Slow Kinetics (Steric Hindrance) Product L-Peptide Product PathA->Product Base Base (DIPEA) Base->PathB Promotes Intermediate Planar Enolate (Achiral) PathB->Intermediate Racemate DL-Peptide Mixture Intermediate->Racemate Reprotonation

Figure 2: Kinetic competition. Steric hindrance slows Path A, allowing the Base to drive Path B. Using weaker bases (Collidine) or more reactive intermediates (Acid Fluorides) shifts the balance back to Path A.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2003). The Acid Fluoride Method for Peptide Coupling. Accounts of Chemical Research, 36(6), 399–405. Link

  • Subirós-Funosas, R., et al. (2009).[3] COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[3] Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Optimization

Technical Support Center: Purification of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this knowledge base to assist researchers and drug development professionals in resolving the complex purification challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this knowledge base to assist researchers and drug development professionals in resolving the complex purification challenges associated with (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid (commonly known as N-ethoxycarbonyl-L-phenylglycine).

This N-protected amino acid is a highly valuable intermediate for the synthesis of semi-synthetic beta-lactam antibiotics and N-carboxyanhydride (NCA) polymerized polypeptides[1]. However, owing to the unique electronic environment of the phenylglycine core, its purification is fraught with risks of racemization and persistent contamination. This guide provides the causality behind these issues and self-validating protocols to ensure high chemical and enantiomeric purity.

Part 1: Quantitative Data & Physicochemical Profiling

To effectively separate the target molecule from its reaction matrix, we must exploit the differential solubility and ionization states of the components. Table 1 summarizes the critical parameters governing our purification strategy.

Table 1: Physicochemical Properties of Reaction Components

CompoundRoleMW ( g/mol )pKa (approx.)Aqueous SolubilityOrganic Solubility (EtOAc/DCM)Removal Strategy
(S)-N-ethoxycarbonyl-phenylglycine Target Product223.23~2.5 (COOH)Soluble at pH > 5Soluble at pH < 3Isolate via low-pH extraction
(S)-Phenylglycine Unreacted Starting Material151.161.8 (COOH), 9.0 (NH3)Soluble at pH < 2 & pH > 10Insoluble (Zwitterionic/Cationic)Retain in aqueous phase at pH 2
Ethyl Chloroformate Reagent / Impurity108.52N/AInsoluble (Hydrolyzes)Highly SolublePre-extraction organic wash
Mixed Anhydride Over-reaction Byproduct295.30N/AInsolubleHighly SolubleMild alkaline hydrolysis
Part 2: Troubleshooting Desk & FAQs

Q1: My isolated product is consistently contaminated with unreacted (S)-phenylglycine. How do I achieve complete separation? A1: This is a classic partition coefficient failure caused by improper pH control during liquid-liquid extraction. (S)-phenylglycine is an amino acid that exists as a highly polar zwitterion near its isoelectric point (pH ~5.5). However, if your extraction pH is too high (e.g., pH 3.5–4.0), a fraction of the unreacted phenylglycine remains sufficiently neutral to co-extract into the organic phase. The Solution: You must drive the pH down to exactly 2.0–2.5 before extraction[2]. At this precise pH, the alpha-amino group of unreacted phenylglycine is fully protonated (cationic), permanently anchoring it in the aqueous phase. Simultaneously, the carboxylic acid of your N-protected target molecule (pKa ~2.5) becomes protonated and electronically neutral, allowing it to partition cleanly into ethyl acetate[3].

Q2: I am observing a significant loss of enantiomeric purity (racemization) in my final product. What is causing this, and how can I prevent it? A2: Phenylglycine derivatives are notoriously susceptible to base-catalyzed racemization[4]. The causality lies in the molecular structure: the phenyl ring attached directly to the alpha-carbon highly stabilizes the formation of an intermediate enolate via resonance. Prolonged exposure to strong bases (like NaOH) or elevated temperatures during the reaction or alkaline workup will cause the pure (S)-enantiomer to rapidly equilibrate into a racemic mixture[5]. The Solution: Strict thermal and chemical regulation. Never allow the internal temperature of the reaction or the alkaline hydrolysis step to exceed 15 °C . Furthermore, replace strong bases with milder alternatives (like saturated NaHCO3) during the quenching phase to minimize the rate of alpha-proton abstraction.

Q3: My NMR spectrum shows extra peaks corresponding to an ethyl group, but TLC confirms it is not unreacted ethyl chloroformate. What is this byproduct? A3: You are likely observing a mixed anhydride. This occurs when the carboxylic acid of your newly formed product reacts with excess ethyl chloroformate. The Solution: This must be resolved before your acidic extraction. By stirring the crude basic aqueous mixture (pH 8.5–9.0) for 45 minutes at 10 °C, the mild base will selectively hydrolyze the highly reactive mixed anhydride back to the desired carboxylate, without cleaving the much more stable N-ethoxycarbonyl carbamate linkage[3].

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Quenching and Anhydride Hydrolysis

  • Transfer the crude reaction mixture to a jacketed reactor and cool to 5–10 °C .

  • Slowly add chilled water, followed by saturated aqueous

    
     until the pH stabilizes between 8.5 and 9.0 .
    
  • Stir vigorously for 45 minutes to hydrolyze any mixed anhydrides.

  • Self-Validation Check: Spot the aqueous mixture on a TLC plate (Hexane:EtOAc 1:1). The high-Rf spot corresponding to the mixed anhydride must be completely absent before proceeding.

  • Wash the basic aqueous layer twice with Dichloromethane (DCM). This removes unreacted ethyl chloroformate and neutral organic impurities. Discard the DCM layer.

Phase 2: pH-Controlled Extraction 6. Cool the retained aqueous layer to 0–5 °C using an ice-brine bath. (Critical: Do not skip cooling; acidification is exothermic and heat triggers racemization[4]). 7. Dropwise, add cold


 while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0–2.5 [2].
8. Immediately extract the turbid aqueous layer with cold Ethyl Acetate (EtOAc) three times.
9. Self-Validation Check: The aqueous layer should now be clear. A ninhydrin stain of the aqueous layer should turn purple (confirming the retention of unreacted phenylglycine), while the EtOAc layer should not react with ninhydrin.

Phase 3: Polishing and Crystallization 10. Wash the combined EtOAc layers with saturated brine to remove residual mineral acid, then dry over anhydrous


.
11. Filter and concentrate the organic layer under reduced pressure (bath temperature < 30 °C) until a thick syrup is obtained.
12. Dissolve the syrup in a minimum volume of warm EtOAc (approx. 40 °C). Slowly add hexanes dropwise until the solution becomes slightly turbid (cloud point).
13. Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to yield highly pure, enantiomerically intact white crystals of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid.
Part 4: Process Architecture

The following diagram maps the logical flow of the pH-dependent liquid-liquid extraction, illustrating how the physicochemical properties discussed above dictate the phase separation.

Fig 1: pH-dependent liquid-liquid extraction and purification workflow.

References
  • [1] Synthesis of Polypeptides with Activated Amino Acid Monomers. Encyclopedia MDPI. Available at: [Link]

  • [3] EP0844992B1 - Process for producing beta-amino-alpha-hydroxycarboxylic acids and derivatives thereof. Google Patents. Available at:

  • [4] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar / Tetrahedron Letters. Available at:[Link]

  • [5] Ethoxymethylene Phenylglycine Hydrazides as Precursors of 1,3,4-Oxadiazole Derivatives. CLOCKSS. Available at: [Link]

  • [2] US3994954A - Process for preparing substituted glycines. Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for the Purity of (S)-2-(Ethoxycarbonylamino)-2-phenylacetic Acid

In the landscape of pharmaceutical development and quality control, the stereochemical purity of drug substances and intermediates is not merely a regulatory checkbox but a cornerstone of safety and efficacy. For chiral...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the stereochemical purity of drug substances and intermediates is not merely a regulatory checkbox but a cornerstone of safety and efficacy. For chiral molecules like (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately quantify the unwanted (R)-enantiomer is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, harmful.[1] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. This necessitates the development of robust and reliable analytical methods to detect and quantify even trace amounts of the undesired enantiomer.

Selecting the Right Chiral Stationary Phase: A Comparative Overview

The heart of a successful chiral HPLC separation lies in the choice of the chiral stationary phase (CSP). These specialized columns contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. For N-protected amino acids like (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid, two classes of CSPs have demonstrated significant utility: polysaccharide-based and Pirkle-type columns.

Polysaccharide-Based CSPs: Broad Versatility

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used in chiral separations due to their broad applicability.[2][3] Columns such as those in the Daicel Chiralpak® and Chiralcel® series are renowned for their excellent performance.

Chiral Recognition Mechanism: The chiral recognition on polysaccharide-based CSPs is attributed to the complex supramolecular structure of the derivatized polysaccharide chains. These chains form chiral grooves or cavities into which the analyte can enter.[2][3] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate groups of the chiral selector. The precise fit of one enantiomer into these chiral cavities leads to a more stable diastereomeric complex and, consequently, a longer retention time.

Pirkle-Type CSPs: Rational Design and Robustness

Developed by William H. Pirkle, these "brush-type" CSPs are based on a chiral molecule covalently bonded to a silica support.[4] They are designed based on the principle of three-point interaction, which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the CSP and the analyte, with at least one being stereochemically dependent. Pirkle-type columns are known for their robustness and compatibility with a wide range of mobile phases.[5]

Chiral Recognition Mechanism: For N-acyl amino acid derivatives, Pirkle-type CSPs, which are often π-acceptors, interact with the analyte's π-donor aromatic ring through π-π stacking.[6] Additional interactions, such as hydrogen bonding with the amide and carbonyl groups, and steric hindrance, contribute to the formation of a transient diastereomeric complex, allowing for the separation of the enantiomers.[4][6]

The following table provides a comparative summary of these two major CSP types for the analysis of N-protected phenylglycine derivatives.

FeaturePolysaccharide-Based CSPs (e.g., Chiralpak® AD-H)Pirkle-Type CSPs (e.g., Phenylglycine-based)
Chiral Selector Derivatized cellulose or amylose (e.g., amylose tris(3,5-dimethylphenylcarbamate))Covalently bonded chiral small molecule (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine)
Typical Mobile Phases Normal Phase: Hexane/Alcohol (IPA or EtOH) with an acidic or basic modifierNormal Phase: Hexane/Alcohol (IPA or EtOH)
Advantages Broad enantioselectivity for a wide range of compounds.[2][3]High efficiency and robustness; elution order can often be inverted by using a CSP with the opposite chirality.[5]
Considerations Coated versions may have limitations on solvent compatibility.May have a narrower range of applicability compared to polysaccharide CSPs.
Chiral Recognition Primarily based on insertion into chiral grooves and a combination of H-bonding, dipole-dipole, and π-π interactions.[2][3]Relies on a three-point interaction model, often involving π-π stacking, H-bonding, and steric interactions.[4][6]

Recommended Chiral HPLC Method and Experimental Protocol

Based on extensive experience with N-protected amino acids, a method utilizing a polysaccharide-based CSP is recommended as a starting point for its broad applicability and high success rate. The following protocol provides a detailed methodology for determining the enantiomeric purity of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase (1 mg/mL) injection Inject sample (10 µL) prep_sample->injection prep_mobile Prepare Hexane/IPA/TFA (90:10:0.1 v/v/v) instrument Equilibrate HPLC system with mobile phase prep_mobile->instrument instrument->injection separation Isocratic elution on Chiralpak AD-H injection->separation detection UV detection at 254 nm separation->detection integration Integrate peaks for (S) and (R) enantiomers detection->integration calculation Calculate enantiomeric purity (% area) integration->calculation G Analyte N-Ethoxycarbonyl-phenylacetic acid CSP_Choice Choice of Chiral Stationary Phase Analyte->CSP_Choice Polysaccharide Polysaccharide-Based (e.g., Chiralpak AD-H) CSP_Choice->Polysaccharide Pirkle Pirkle-Type (e.g., DNB-Phenylglycine) CSP_Choice->Pirkle Mobile_Phase Mobile Phase Optimization Polysaccharide->Mobile_Phase Pirkle->Mobile_Phase Normal_Phase Normal Phase (Hexane/Alcohol) Mobile_Phase->Normal_Phase Validation Method Validation Normal_Phase->Validation

Sources

Comparative

Technical Guide: Proton NMR Profiling of (S)-N-Ethoxycarbonyl-Phenylglycine

The following technical guide provides an in-depth analysis of the proton NMR spectrum of (S)-N-ethoxycarbonyl-phenylglycine. It is structured to serve as a practical reference for structural validation, distinguishing t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the proton NMR spectrum of (S)-N-ethoxycarbonyl-phenylglycine. It is structured to serve as a practical reference for structural validation, distinguishing this specific derivative from common alternatives like Boc- or Cbz-protected analogs.

Executive Summary & Strategic Context

(S)-N-ethoxycarbonyl-phenylglycine is a critical chiral building block, often used as an intermediate in the synthesis of semi-synthetic penicillins (e.g., ampicillin precursors) and as a resolving agent. Unlike standard protecting groups (Boc, Fmoc) designed for easy removal, the N-ethoxycarbonyl (ethyl carbamate) moiety is often a permanent structural feature or a robust protecting group requiring harsh hydrolysis for removal.

For researchers, the primary analytical challenge is distinguishing this compound from its analogs and verifying its enantiomeric integrity. This guide compares the spectral "performance"—defined here as signal resolution and diagnostic utility—of the N-ethoxycarbonyl derivative against the industry-standard N-Boc and N-Cbz alternatives in deuterated chloroform (


).

Strategic Analysis: Solvent Selection

The choice of solvent dictates the visibility of exchangeable protons (


, 

) and the resolution of the chiral center.
FeatureCDCl3 (Chloroform-d) DMSO-d6 (Dimethyl Sulfoxide-d6) Recommendation
Solubility Moderate to Good (Lipophilic nature of ethyl group helps).Excellent.Use CDCl3 for routine structural checks.
NH Resolution Broad, concentration-dependent. Often overlaps or disappears due to exchange.Sharp doublet. Essential for coupling constant (

) analysis.
Use DMSO-d6 if

coupling is required for conformational analysis.
COOH Resolution Usually invisible or extremely broad (>10 ppm).Sharp singlet (~12-13 ppm).Use DMSO-d6 for acid quantification.
Spectral Crowding Low. Excellent separation of the ethoxy group from the solvent residual peak (7.26 ppm).Higher solvent viscosity can broaden peaks; water peak (3.33 ppm) can obscure mid-field signals.CDCl3 is superior for verifying the ethoxycarbonyl moiety.

Expert Insight: For routine purity analysis, CDCl3 is preferred because the diagnostic ethoxy signals (quartet/triplet) are distinct and far removed from the residual solvent peak. DMSO-d6 should be reserved for full characterization where proton counting of


 and 

is mandatory.

Detailed Spectrum Analysis (CDCl3)

Chemical Shift Assignments

The following data represents the characteristic signals for (S)-N-ethoxycarbonyl-phenylglycine in


 at 298 K.
Proton TypeChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH 10.0 - 12.0Broad Singlet1H-Carboxylic acid proton. Often invisible in wet

due to exchange.
Aromatic 7.30 - 7.45Multiplet5H-Phenyl ring protons. Typically a overlapping envelope in

.
NH 5.60 - 5.90Broad Doublet1H~7.0Carbamate

. Shift varies with concentration (H-bonding).

-CH
5.30 - 5.40Doublet1H~7.0Chiral center. Deshielded by both the phenyl ring and the carbamate nitrogen.

4.10 - 4.20Quartet2H7.1Methylene of the ethoxy group. Characteristic carbamate region.[1]

1.20 - 1.30Triplet3H7.1Methyl of the ethoxy group. High-field diagnostic signal.
Key Spectral Features & Causality
  • The "Diagnostic" Ethoxy Pattern: The presence of a quartet at ~4.1 ppm and a triplet at ~1.2 ppm is the primary confirmation of the N-ethoxycarbonyl group. This distinguishes it from N-Methoxycarbonyl (singlet ~3.6 ppm) or N-Boc (singlet ~1.4 ppm).

  • Chiral Center (

    
    -CH):  This proton appears as a doublet due to coupling with the adjacent 
    
    
    
    .
    • Validation Check: If you add

      
       to the NMR tube, the 
      
      
      
      signal will disappear (exchange), and the
      
      
      -CH doublet will collapse into a singlet . This is a standard self-validating protocol to confirm the assignment.
  • Rotamers: Carbamates exhibit restricted rotation around the

    
     bond. In 
    
    
    
    , this often manifests as line broadening or the presence of a minor set of "shadow peaks" (rotamers) at room temperature. This is not an impurity; it is an intrinsic physical property of the molecule.

Comparative Performance Guide

This section objectively compares the N-ethoxycarbonyl derivative with its two most common alternatives in drug development.

Spectral Resolution Comparison[2]
DerivativeDiagnostic Signal (CDCl3)Spectral ClarityRisk of Overlap
N-Ethoxycarbonyl (Product)Quartet (4.1 ppm) + Triplet (1.2 ppm) High. The quartet is in a unique region; the triplet is clear of most aliphatic impurities.Low.
N-Boc (Alternative 1)Strong Singlet (1.4 ppm, 9H)Medium. The huge t-butyl singlet dominates the aliphatic region.High. Can obscure trace aliphatic impurities or solvent grease peaks.
N-Cbz (Alternative 2)Benzylic Singlet (5.1 ppm, 2H) + Aromatic (7.3 ppm)Low. The Cbz aromatic protons overlap heavily with the Phenylglycine phenyl ring (10H total overlap).Critical. Difficult to integrate the phenyl ring accurately to assess purity.

Experimental Protocol: Self-Validating Workflow

Sample Preparation[3]
  • Mass: Weigh 5–10 mg of (S)-N-ethoxycarbonyl-phenylglycine.

  • Solvent: Add 0.6 mL of high-quality CDCl3 (99.8% D, neutralized with silver foil if acid-sensitive, though this compound is stable).

  • Dissolution: Vortex until the solution is clear. If turbidity persists (common with phenylglycine derivatives), filter through a small cotton plug directly into the NMR tube.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual

    
     peak at 7.26 ppm .
    
Acquisition Parameters (Standard)
  • Pulse Angle: 30° (maximizes signal-to-noise for routine scans).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds. (Note: For accurate integration of the COOH proton, increase D1 to 5.0+ seconds due to long T1 relaxation times).

  • Scans (NS): 16 to 64 scans.

Structural Validation Logic (DOT Diagram)

NMR_Validation_Workflow Start Crude Sample (S)-N-ethoxycarbonyl-phenylglycine Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check1 Check 4.1 ppm (q) & 1.2 ppm (t) Acquire->Check1 Pass1 Ethoxy Group Confirmed Check1->Pass1 Yes Fail1 Suspect Hydrolysis or Wrong Derivative Check1->Fail1 No Check2 Check Aromatic Region (7.3-7.4 ppm) Pass1->Check2 Pass2 Integral = 5H? (Confirm Phenyl) Check2->Pass2 Yes Fail2 Integral > 5H? (Suspect Cbz or Solvent) Check2->Fail2 No Check3 Check Alpha-H (5.3 ppm Doublet) Pass2->Check3 D2O_Test D2O Shake Test Check3->D2O_Test Ambiguous Result Doublet -> Singlet? (Confirms CH-NH coupling) D2O_Test->Result

Caption: Logical workflow for the structural validation of N-ethoxycarbonyl-phenylglycine using 1H NMR. The D2O shake test is the definitive step for confirming the alpha-proton assignment.

Troubleshooting & Anomalies

Rotameric Broadening
  • Observation: The signals for the ethoxy group (

    
    ) or the 
    
    
    
    -CH appear doubled or unusually broad.
  • Cause: Restricted rotation about the carbamate

    
     bond creates cis and trans rotamers that exchange slowly on the NMR timescale.
    
  • Solution: This is normal.[2][3] To coalesce the peaks, warm the NMR probe to 40–50°C. Do not interpret this as impurity unless the integrals are inconsistent.

Water Contamination
  • Observation: A broad singlet appears around 1.6–2.0 ppm or overlaps with the ethoxy quartet.

  • Cause: Water in

    
    .
    
  • Solution: The water peak in

    
     shifts with concentration and temperature. Verify by adding a drop of 
    
    
    
    (peak grows) or drying the sample.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for general carbamate and phenylglycine shift assignments).

Sources

Validation

Objective Comparison Guide: N-Ethoxycarbonyl vs. N-Boc Protecting Groups for Phenylglycine

Executive Summary Phenylglycine (Phg) is a highly valuable, non-proteinogenic α-amino acid essential for synthesizing peptidomimetics, chiral catalysts, and semi-synthetic antibiotics. However, its incorporation into mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylglycine (Phg) is a highly valuable, non-proteinogenic α-amino acid essential for synthesizing peptidomimetics, chiral catalysts, and semi-synthetic antibiotics. However, its incorporation into molecular scaffolds presents a severe synthetic challenge: the phenyl ring directly attached to the α-carbon highly stabilizes any adjacent negative charge, making the α-proton exceptionally acidic. Consequently, phenylglycine is highly susceptible to base-catalyzed racemization (epimerization) during carboxyl activation and coupling[1].

Choosing the correct N-protecting group is the primary line of defense against this stereochemical degradation. This guide provides an objective, data-driven comparison between the industry-standard N-tert-butoxycarbonyl (N-Boc) group and the highly stable N-ethoxycarbonyl (N-Eoc) group, evaluating their mechanistic impacts, deprotection chemistries, and overall utility in drug development.

Mechanistic Causality: The Racemization Challenge

During peptide coupling, activating the carboxylic acid of phenylglycine often leads to the transient formation of an oxazol-5(4H)-one (oxazolone) intermediate. Due to the inductive and resonance-stabilizing effects of the adjacent phenyl ring, the oxazolone rapidly loses its α-proton to form an achiral enolate. Upon reprotonation, a racemic mixture is generated.

G A Activated Phg Derivative B Oxazolone Intermediate A->B Base / Coupling Reagent C Achiral Enolate B->C -H+ (Fast, Ph-stabilized) D Racemized Product C->D +H+ (Non-stereoselective)

Figure 1: Mechanistic pathway of phenylglycine racemization via oxazolone intermediate.

The choice between Boc and Eoc directly influences this kinetic pathway. The bulky tert-butyl moiety of the Boc group can induce steric strain during the coupling step, inadvertently increasing the lifetime of the oxazolone intermediate and promoting racemization. In contrast, the linear, less sterically hindered ethyl group of the Eoc protection facilitates faster nucleophilic attack by the incoming amine, kinetically outcompeting the enolization process[2].

Comparative Data & Performance Metrics

ParameterN-Boc (tert-Butoxycarbonyl)N-Eoc (Ethoxycarbonyl)
Molecular Weight Added 100.12 Da72.06 Da
Atom Economy Lower (Generates isobutylene & CO₂ upon cleavage)Higher (Smaller mass footprint)
Deprotection Reagent 20–50% TFA in DCM[3]48% HBr/AcOH or Strong Base
Cleavage Mechanism Acid-catalyzed t-butyl cation formation[3]Nucleophilic acyl substitution / Hydrolysis
Orthogonality Excellent (Orthogonal to Fmoc, Cbz, Alloc)Poor (Often cleaves peptide bonds during removal)
Steric Hindrance High (t-butyl group)Low (linear ethyl group)
Racemization Risk High during activation (requires optimization)[1]Moderate to Low (kinetically favors coupling)[2]

N-Boc Protection Strategy

Rationale : N-Boc is the industry standard for transient amino protection due to its excellent orthogonality. It is completely stable to catalytic hydrogenation and basic conditions, yet easily cleaved by mild acids[3].

Causality in Deprotection : Trifluoroacetic Acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a highly stable tert-butyl cation. The resulting carbamic acid spontaneously decarboxylates, driving the reaction forward via the irreversible release of CO₂ gas[4].

Protocol A: Self-Validating N-Boc Workflow

Objective: Reversible protection of L-Phenylglycine with continuous stereochemical validation.

  • Protection : Suspend L-Phenylglycine (1.0 eq) in a 1:1 mixture of dioxane/water. Add NaOH (1.1 eq) to dissolve the amino acid, and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq). Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2-3, extract with EtOAc, and concentrate.

  • Coupling : Proceed with target synthesis (Note: Use low temperatures and non-epimerizing coupling reagents like DEPBT to mitigate racemization).

  • Deprotection : Dissolve the N-Boc-L-Phenylglycine intermediate in anhydrous DCM (0.1 M). Cool to 0 °C and add TFA to achieve a 1:1 TFA:DCM ratio. Stir for 1–2 hours, allowing the mixture to warm to room temperature[3].

  • Validation Checkpoint 1 (In-Process) : Monitor CO₂ gas evolution (bubbling). Cessation indicates the completion of decarboxylation[4]. Confirm complete consumption of starting material via TLC (ninhydrin stain).

  • Validation Checkpoint 2 (Post-Process) : Analyze the final product via Chiral HPLC (e.g., CHIRALPAK AD-H column) against a racemic standard to quantify the enantiomeric excess (ee).

N-Ethoxycarbonyl (Eoc) Protection Strategy

Rationale : N-Eoc is an atom-economical carbamate often utilized when the protecting group is intended to remain in the final Active Pharmaceutical Ingredient (API) or when extreme stereochemical control is required during highly hindered couplings. For instance, in the synthesis of dipeptidyl ureas, activation of N-Boc-L-phenylglycine resulted in a severe 70:30 epimeric mixture, whereas N-Eoc-L-phenylglycine yielded the product with zero detectable racemization under identical conditions[2].

Causality in Deprotection : Unlike Boc, the Eoc group cannot form a stable carbocation (a primary ethyl cation is energetically prohibitive). Therefore, it is entirely resistant to TFA. Removal requires harsh conditions, such as refluxing in 48% HBr/Acetic acid, which typically hydrolyzes existing peptide bonds.

Protocol B: Self-Validating N-Eoc Workflow

Objective: Installation of the highly stable ethoxycarbonyl group for atom-economical synthesis.

  • Protection : Dissolve L-Phenylglycine (1.0 eq) in 1M aqueous NaOH (1.1 eq) at 0 °C. Add Ethyl chloroformate (1.1 eq) dropwise over 30 minutes.

  • Validation Checkpoint 1 (In-Process) : Monitor the pH continuously. Maintain pH > 9 with additional NaOH; a drop in pH indicates the active consumption of NaOH during the chloroformate reaction.

  • Workup : Stir for 2 hours at room temperature. Acidify to pH 2 with 1M HCl, extract with DCM, and concentrate.

  • Validation Checkpoint 2 (Post-Process) : Confirm structural integrity via ¹H NMR spectroscopy. The presence of a distinct ethyl triplet at ~1.2 ppm and a quartet at ~4.1 ppm confirms Eoc installation, while the retention of the α-proton doublet at ~5.3 ppm confirms the chiral center remains intact.

  • Deprotection (If strictly required) : Reflux the intermediate in 48% HBr in glacial acetic acid for 2-4 hours. (Caution: This step is not orthogonal to standard peptide synthesis).

Experimental Workflows

Workflow cluster_Boc N-Boc Strategy cluster_Eoc N-Eoc Strategy Start L-Phenylglycine BocProt Protection: Boc2O, NaOH Start->BocProt EocProt Protection: Ethyl Chloroformate Start->EocProt BocDeprot Deprotection: TFA/DCM (Mild) BocProt->BocDeprot Peptide Coupling Analysis Chiral HPLC Analysis (Enantiomeric Purity) BocDeprot->Analysis EocDeprot Deprotection: HBr/AcOH (Harsh) EocProt->EocDeprot Peptide Coupling EocDeprot->Analysis

Figure 2: Comparative experimental workflows for N-Boc and N-Eoc protection strategies.

Conclusion

For standard, multi-step solid-phase or solution-phase peptide synthesis, N-Boc remains the superior choice due to its mild, orthogonal TFA-mediated deprotection[3]. However, researchers must actively manage its high risk of racemization during phenylglycine activation[1]. Conversely, N-Eoc should be deployed strategically. Its smaller steric footprint can drastically suppress oxazolone-mediated racemization in difficult couplings[2], making it highly advantageous when the carbamate moiety is a permanent structural feature of the final target molecule.

References

1.3 - BenchChem. 2. 2 - ResearchGate. 3.1 - ResearchGate. 4. 4 - J&K Scientific LLC.

Sources

Comparative

A Comparative Guide to Determining the Optical Rotation of (S)-N-ethoxycarbonyl-phenylglycine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of enantiomerically pure compounds is paramount. (S)-N-eth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of enantiomerically pure compounds is paramount. (S)-N-ethoxycarbonyl-phenylglycine, a key chiral building block, is no exception. Its stereochemistry dictates its biological activity and therapeutic efficacy. This guide provides an in-depth comparison of methodologies for determining the optical rotation of (S)-N-ethoxycarbonyl-phenylglycine, offering insights into the principles, protocols, and comparative advantages of each technique.

The Central Role of Optical Rotation

Optical rotation is a fundamental property of chiral molecules, reflecting their ability to rotate the plane of polarized light.[1][2] The specific rotation, [α], is an intensive property that serves as a crucial identifier for a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).[3][4] For (S)-N-ethoxycarbonyl-phenylglycine, an accurate determination of its specific rotation is essential for:

  • Quality Control: Ensuring the enantiomeric purity of synthetic batches.

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias.[5][6]

  • Reaction Monitoring: Tracking the progress of asymmetric syntheses.

Polarimetry: The Gold Standard for Measuring Optical Rotation

Polarimetry directly measures the angle of rotation of plane-polarized light as it passes through a sample.[1][3] This technique remains a cornerstone of chiral analysis due to its simplicity, non-destructive nature, and well-established protocols.[5]

Principle of Polarimetry

A polarimeter consists of a light source, a polarizer, a sample tube, and an analyzer.[5] The polarizer allows light waves oscillating in only one plane to pass through. When this plane-polarized light interacts with a chiral sample, the plane of polarization is rotated. The analyzer, another polarizing filter, is then rotated to measure the angle of this rotation.[1][5]

Experimental Protocol for Determining Specific Rotation

The following is a generalized protocol for determining the specific rotation of (S)-N-ethoxycarbonyl-phenylglycine.

Instrumentation:

  • Polarimeter (e.g., equipped with a sodium D-line lamp, λ = 589 nm)[5]

  • Volumetric flasks

  • Analytical balance

  • Sample cell (typically 1 dm)[5]

Procedure:

  • Sample Preparation: Accurately weigh a known amount of (S)-N-ethoxycarbonyl-phenylglycine and dissolve it in a suitable achiral solvent (e.g., ethanol, methanol, or chloroform) in a volumetric flask to a known concentration (c, in g/100 mL).[6]

  • Blank Measurement: Fill the sample cell with the pure solvent and measure the optical rotation. This value serves as the blank.

  • Sample Measurement: Rinse and fill the sample cell with the prepared sample solution and measure the optical rotation (α).

  • Calculation of Specific Rotation: The specific rotation ([α]λT) is calculated using the following formula:[6]

    [α]λT = 100α / (l * c)

    Where:

    • α = observed rotation in degrees

    • l = path length of the sample tube in decimeters (dm)

    • c = concentration in g/100 mL

    • T = temperature in degrees Celsius

    • λ = wavelength of light in nanometers

Causality Behind Experimental Choices:

  • Solvent Selection: The solvent must be achiral to avoid any contribution to the optical rotation. The choice of solvent can also influence the magnitude of the specific rotation.

  • Concentration: A linear relationship exists between observed rotation and concentration.[1][3] The concentration should be sufficient to produce a measurable rotation but not so high as to cause issues with solubility or light absorbance.

  • Temperature and Wavelength Control: Specific rotation is dependent on temperature and the wavelength of the light source.[3][7] Standard conditions (e.g., 20°C or 25°C and the sodium D-line at 589 nm) are typically used for comparability.[5][6]

Visualization of the Polarimetry Workflow

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation A Weigh (S)-N-ethoxycarbonyl- phenylglycine B Dissolve in a known volume of achiral solvent A->B D Measure Observed Rotation (α) of Sample B->D C Calibrate Polarimeter with Blank (Solvent) C->D E Calculate Specific Rotation [α] = 100α / (l * c) D->E

Caption: Workflow for determining specific rotation using polarimetry.

Comparative Analysis: Alternative Methodologies

While polarimetry is a direct measure of optical activity, other techniques can provide complementary or, in some cases, more sensitive and specific information about the enantiomeric composition of a sample.

TechniquePrincipleAdvantagesDisadvantages
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule.[1][3]Direct measurement of optical activity, non-destructive, relatively inexpensive instrumentation.[8]Requires a relatively high concentration of the sample, can be affected by impurities that are also chiral, does not provide information on enantiomeric excess directly without a known standard.[9]
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase.[10][11]High sensitivity and accuracy for determining enantiomeric excess (ee), can separate and quantify both enantiomers.[12]Requires method development for each compound, can be more expensive than polarimetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents Uses chiral solvating or derivatizing agents to induce chemical shift differences between the NMR signals of enantiomers.[13][14]Provides direct information on the enantiomeric ratio, can be used for structural elucidation.[15]Requires the use of expensive chiral reagents, may require derivatization of the analyte.[16]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[17][18]Highly sensitive to changes in molecular conformation, can provide structural information.[19][20]The relationship between the CD signal and enantiomeric excess is not always linear, can be complex to interpret.[21]

In-Depth Look at Alternative Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[11][12]

Experimental Protocol (General):

  • Column Selection: Choose a suitable chiral stationary phase (CSP) known to be effective for separating amino acid derivatives. Polysaccharide-based columns are often a good starting point.[11]

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar modifier (e.g., isopropanol), to achieve optimal separation.[11]

  • Sample Preparation: Dissolve the (S)-N-ethoxycarbonyl-phenylglycine sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV). The retention times of the (S) and (R) enantiomers will differ.

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Visualization of the Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Select Chiral Stationary Phase B Optimize Mobile Phase A->B C Prepare Sample Solution B->C D Inject Sample C->D E Separate Enantiomers on Chiral Column D->E F Detect and Quantify with UV Detector E->F G Determine Enantiomeric Excess (ee) F->G

Sources

Validation

separation of (R) and (S) enantiomers of N-ethoxycarbonyl-phenylglycine on Crownpak column

Executive Summary The Core Challenge: The separation of N-ethoxycarbonyl-phenylglycine on a Crownpak column presents a fundamental mechanistic conflict. Daicel Crownpak CR(+) and CR(-) columns utilize a chiral crown ethe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: The separation of N-ethoxycarbonyl-phenylglycine on a Crownpak column presents a fundamental mechanistic conflict. Daicel Crownpak CR(+) and CR(-) columns utilize a chiral crown ether (18-crown-6 derivative) stationary phase designed specifically to complex with free primary ammonium ions (


).[1] N-ethoxycarbonyl-phenylglycine, being a carbamate-protected amino acid, lacks the free primary amine required for this host-guest inclusion complex.

The Solution: This guide objectively compares the two viable workflows for analyzing this compound:

  • The Indirect Workflow (Crownpak): Requires prior hydrolysis (deprotection) of the sample to free phenylglycine, followed by high-resolution separation on Crownpak CR(+).[1]

  • The Direct Workflow (Alternative): Direct separation of the intact N-protected molecule using Polysaccharide-based columns (e.g., Chiralpak IA/IC or Chiralcel OD-H).[1]

Part 1: Mechanism of Action & Column Selection

The Crownpak Mechanism (Host-Guest Complexation)

The Crownpak CR(+) stationary phase works via a host-guest mechanism where the chiral crown ether forms a stable inclusion complex with the ammonium group of the analyte.[1]

  • Requirement: The analyte must possess a protonated primary amine (

    
    ).[1]
    
  • Condition: Mobile phase must be acidic (typically

    
     using 
    
    
    
    ) to ensure protonation.[1]
  • Incompatibility: The N-ethoxycarbonyl group (

    
    ) reduces the basicity of the nitrogen and creates steric bulk, preventing inclusion into the crown ether ring.
    
The Alternative Mechanism (Hydrogen Bonding/Dipole)

Polysaccharide columns (Amylose/Cellulose derivatives) utilize hydrogen bonding,


-

interactions, and dipole-dipole interactions. The carbonyl and N-H groups of the N-ethoxycarbonyl moiety actively contribute to recognition on these phases, making them ideal for the protected form.
Decision Matrix: Choosing the Right Workflow

G Start Analyte: N-Ethoxycarbonyl-Phenylglycine Decision Is Deprotection Permissible? Start->Decision RouteA NO (Direct Analysis Required) Decision->RouteA Direct Method RouteB YES (High Purity Confirmation) Decision->RouteB Indirect Method ColA Column: Chiralpak IA / Chiralcel OD-H (Polysaccharide) RouteA->ColA StepB Step: Acid Hydrolysis (Convert to Free Phenylglycine) RouteB->StepB ResultA Result: Separation of Protected Enantiomers ColA->ResultA ColB Column: Crownpak CR(+) (Crown Ether) StepB->ColB ResultB Result: Separation of Free Amino Acid Enantiomers ColB->ResultB

Figure 1: Decision tree for selecting the separation strategy based on sample constraints.

Part 2: Experimental Protocols

Protocol A: Indirect Separation on Crownpak CR(+)

Best for: Confirming optical purity of the phenylglycine backbone after synthesis or before derivatization.

1. Sample Preparation (Deprotection):

  • Dissolve N-ethoxycarbonyl-phenylglycine in

    
    .
    
  • Reflux for 1-2 hours to remove the ethoxycarbonyl group.[1]

  • Evaporate to dryness and reconstitute in the mobile phase (

    
    
    
    
    
    ).

2. Chromatographic Conditions:

  • Column: Daicel Crownpak CR(+) (

    
    ).[1]
    
  • Mobile Phase:

    
     Perchloric Acid (
    
    
    
    ) in water.[1][2]
    • Note: Methanol (

      
      ) can be added to reduce retention time, but pure aqueous acid yields the highest resolution.[1]
      
  • Flow Rate:

    
    .[1]
    
  • Temperature:

    
     (Lower temperatures, e.g., 
    
    
    
    , increase resolution).
  • Detection: UV @ 210 nm (or 254 nm).[1]

3. Expected Performance (Free Phenylglycine):

ParameterValue (Typical)Notes
Elution Order (R)-Phenylglycine (D) firstCrownpak CR(+) elutes D-amino acids first.[1][3]
Retention (

)
~4.9 minD-isomer (R)
Retention (

)
~16.2 minL-isomer (S)
Selectivity (

)
> 3.0Extremely high selectivity for free amines.[1]
Resolution (

)
> 5.0Baseline separation is easily achieved.
Protocol B: Direct Separation on Polysaccharide Columns

Best for: QC of the final N-protected intermediate without chemical modification.

1. Chromatographic Conditions:

  • Column: Chiralpak IA or Chiralcel OD-H (

    
    ).[1]
    
  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).[1]

    • Note: TFA is essential to suppress ionization of the carboxylic acid group, ensuring sharp peaks.[1]

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm.[1]

2. Expected Performance (N-Protected):

ParameterValue (Typical)Notes
Elution Order VariableDepends on specific column (IA vs OD-H).
Selectivity (

)
1.5 - 2.0Sufficient for baseline separation.[1]
Resolution (

)
> 2.0Good separation, though lower than Crownpak.[1]

Part 3: Comparative Analysis

The following table contrasts the performance of using the Crownpak column (via the indirect route) versus the standard direct alternative.

FeatureCrownpak CR(+) (Indirect Route)Chiralpak IA / OD-H (Direct Route)
Target Analyte Free PhenylglycineN-Ethoxycarbonyl-Phenylglycine
Sample Prep High Burden: Requires acid hydrolysis.[1]Minimal: Dissolve and inject.[1][3]
Selectivity (

)
Excellent (>3.0): The crown ether "cage" is highly specific for the ammonium ion size.[1]Good (1.5 - 2.0): Relies on H-bonding and steric fit.[1]
Elution Order Predictable: D- (R) always elutes first on CR(+).[1][3]Variable: Must be determined experimentally.
Robustness Sensitive to cations (

,

) which compete for the crown ether.[1]
Robust, but requires acidic additive (TFA) for free acids.[1]
Cost Column is specialized and expensive; mobile phase is cheap (acidic water).[1]Column is general-purpose; mobile phase uses organic solvents (Hexane/EtOH).[1]
Expert Insight: When to use which?
  • Use Crownpak if you are monitoring the racemization of the phenylglycine backbone during synthesis steps where the protecting group might be labile, or if you need to detect trace levels (e.g., 0.1%) of the wrong enantiomer.[1] The massive separation factor (

    
    ) allows for detection of minute impurities that might co-elute on a polysaccharide column.[1]
    
  • Use Polysaccharide (Direct) for routine Quality Control (QC) of the N-ethoxycarbonyl-phenylglycine raw material.[1] It is faster, avoids the risk of inducing racemization during the hydrolysis step, and validates the material "as is."

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Zukowski, J., Pawlowska, M., & Pietraszkiewicz, M. (1991). Enantioseparation of phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 32(1), 82-84.[1] Retrieved from [Link]

  • Wietecha, M. S., et al. Chemoenzymatic enantioselective synthesis of phenylglycine... Frontiers in Microbiology.[1] (Demonstrates Crownpak CR(+) usage for free phenylglycine). Retrieved from [Link]

Sources

Comparative

Analytical Dynamics of (S)-2-(ethoxycarbonylamino)-2-phenylacetic Acid: A Comparative Mass Spectrometry Guide

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of synthetic intermediates is critical. (S)-2-(ethoxycarbonylamino)-2-phenylaceti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of synthetic intermediates is critical. (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid—commonly known as N-ethoxycarbonyl-L-phenylglycine—is a vital N-protected non-natural amino acid used extensively in the semi-synthesis of beta-lactam antibiotics and peptide therapeutics.

This guide objectively compares the performance, fragmentation causality, and operational workflows of Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) versus Electron Impact Mass Spectrometry (GC-EI-MS) for the analysis of this compound.

Mechanistic Fragmentation Causality (The "Why")

Understanding the intrinsic gas-phase thermodynamics of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid (C₁₁H₁₃NO₄, Exact Mass: 223.08) is essential for accurate spectral interpretation. The molecule features three distinct functional domains: a phenyl ring, a carboxylic acid, and an ethoxycarbonyl-protected amine. Each domain dictates specific fragmentation pathways depending on the ionization energy applied.

ESI-MS/MS: Soft Ionization and Cyclic Rearrangements

Under positive electrospray ionization (ESI+), protonation preferentially occurs at the carbamate carbonyl oxygen or the amine nitrogen, yielding a stable precursor ion


 at m/z 224.1. The presence of the ethoxycarbonyl moiety drives a characteristic low-energy cyclic rearrangement, resulting in the facile neutral loss of ethanol (46 Da) to yield m/z 178.1. Subsequent collision-induced dissociation (CID) triggers the loss of CO₂ (44 Da) from the carboxylic acid. This sequential cleavage generates a highly stable iminium ion at m/z 106.1 (

). The adjacent phenyl ring stabilizes this ion via resonance, making it the dominant base peak at elevated collision energies. Similar ring rearrangements and neutral losses have been extensively documented in the [1].

In negative mode (ESI-), deprotonation of the carboxylic acid yields


 at m/z 222.1. The primary fragmentation is the immediate loss of CO₂ (44 Da), a hallmark of free carboxylic acids, yielding m/z 178.1.
GC-EI-MS: Hard Ionization and Alpha-Cleavage

Because the free carboxylic acid induces thermal instability and poor volatility, derivatization is mandatory for GC-MS. Silylation with BSTFA converts the compound to its trimethylsilyl (TMS) ester (MW 295). Under 70 eV electron impact, the molecular ion is highly transient. The dominant fragmentation pathway is


-cleavage, driven by the nitrogen lone pair and the phenyl ring, which expels the COOTMS radical (117 Da). This yields a highly abundant fragment at m/z 178 (

), serving as the primary diagnostic ion for this compound class, aligning with established literature on the [2].

Visualizing the Fragmentation and Workflow Logic

ESI_Fragmentation M [M+H]+ m/z 224.1 F1 [M+H - H2O]+ m/z 206.1 M->F1 - H2O (-18 Da) F2 [M+H - EtOH]+ m/z 178.1 M->F2 - EtOH (-46 Da) F4 [Ph-CH=NH2]+ m/z 106.1 M->F4 Alpha-cleavage (-118 Da) F3 [M+H - EtOH - CO2]+ m/z 134.1 F2->F3 - CO2 (-44 Da) F3->F4 - CO (-28 Da)

ESI-MS/MS positive ion fragmentation pathway of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid.

MS_Workflow Start Sample Prep: (S)-2-(ethoxycarbonylamino)- 2-phenylacetic acid Decision Select MS Platform Start->Decision LC LC-ESI-MS/MS (QqQ / Q-TOF) Decision->LC High Sensitivity / Intact Mass GC GC-EI-MS (Single Quad) Decision->GC Structural Library Matching NoDeriv Direct Injection (Dilute & Shoot) LC->NoDeriv Deriv Derivatization (Silylation) GC->Deriv DataGC Analyze EI Fragments (m/z 178, 106) Deriv->DataGC DataLC Analyze [M+H]+ & [M-H]- Transitions NoDeriv->DataLC

Decision logic and workflow for selecting mass spectrometry platforms for structural analysis.

Comparative Performance & Quantitative Data

The choice between LC-MS and GC-MS dictates the type of data acquired. LC-ESI-QqQ excels in high-throughput quantification via Multiple Reaction Monitoring (MRM), while GC-EI-MS provides highly reproducible spectral fingerprints for library confirmation.

Table 1: ESI-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Optimized on a Triple Quadrupole (QqQ) mass spectrometer using Argon as collision gas.

Precursor Ion (m/z)Product Ion (m/z)Ion ModeCollision Energy (eV)Structural Assignment
224.1 (

)
178.1ESI+15

224.1 (

)
106.1ESI+25

(Quantifier)
222.1 (

)
178.1ESI-12

(Quantifier)
222.1 (

)
104.1ESI-28

Table 2: GC-EI-MS (70 eV) Fragmentation Profile (TMS Derivative)

Analyzed post-silylation with BSTFA. Parent MW = 295 Da.

m/zRelative Abundance (%)Fragment AssignmentCausality / Mechanism
280< 5%

Loss of methyl from the trimethylsilyl group.
178100% (Base Peak)


-cleavage expelling the COOTMS radical.
10645%

Secondary cleavage of the ethoxycarbonyl group.
7380%

Characteristic silicon-stabilized cation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checks to prevent false positives caused by matrix effects or incomplete derivatization.

Protocol A: LC-ESI-MS/MS Workflow (Intact Mass & MRM)
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid ensures a consistent supply of protons, driving the equilibrium toward

    
     formation.
    
  • Sample Dilution: Dilute (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid to 100 ng/mL in 50:50 A:B.

  • Self-Validation (Matrix Effect Check): Perform a post-column infusion. Continuously infuse the standard into the MS while injecting a blank matrix sample through the LC. A steady baseline confirms the absence of ion suppression zones.

  • MRM Optimization: Inject the sample using a syringe pump at 10 µL/min. Ramp the Collision Energy (CE) from 5 to 40 eV to generate a breakdown curve. Verify that the crossover point between m/z 178.1 and m/z 106.1 occurs at approximately 20 eV.

Protocol B: GC-EI-MS Derivatization Workflow (Structural Fingerprinting)
  • Sample Dehydration: Dissolve 1 mg of the compound in 500 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger and catalyst for silylation, while strict anhydrous conditions prevent hydrolysis of the TMS ester.

  • Silylation: Add 100 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

  • Self-Validation (Moisture Artifact Check): During the GC-MS run, monitor the chromatogram for m/z 147. A high abundance of m/z 147 indicates the formation of hexamethyldisiloxane, a byproduct of water contamination. If the m/z 147 peak area exceeds 10% of the analyte peak area, the derivatization must be repeated with fresh, anhydrous reagents.

  • Data Acquisition: Inject 1 µL in split mode (1:20) onto an HP-5MS column. Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min. Acquire spectra in full scan mode (m/z 50–350) at 70 eV.

References

  • Huang, Z. H., Wang, J., Gage, D. A., Watson, J. T., Sweeley, C. C., & Husek, P. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of Chromatography A, 635(2), 271-281.[Link]

  • Ma, Y., Li, F., Xu, J., & Wendt, M. (2008). The Positive and Negative Electrospray Ionization (ESI) Mass Spectrometry of 1-(N-Ethoxycarbonylamino) Arylmethylphosphonic Monoesters. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(6), 1362-1370.[Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of the Carbamate Bond in N-ethoxycarbonyl-phenylglycine

Prepared by: A Senior Application Scientist This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks associated with the carbamate functional group in N-ethoxycarbonyl-phenylglycine...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks associated with the carbamate functional group in N-ethoxycarbonyl-phenylglycine. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document moves beyond a simple peak list. It delves into the vibrational origins of these spectroscopic signatures, offers a robust experimental protocol for data acquisition, and compares the utility of IR spectroscopy with other common analytical techniques for the characterization of N-protected amino acids.

The Vibrational Signature of a Carbamate: More Than a Simple Carbonyl

N-ethoxycarbonyl-phenylglycine is a molecule of significant interest as a protected amino acid derivative. Its structure presents a unique confluence of functional groups: a secondary carbamate, a carboxylic acid, and a phenyl ring. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical tool to confirm the presence and integrity of the crucial carbamate linkage.

The carbamate group (R-NH-C(=O)O-R') is a hybrid of an amide and an ester. This electronic arrangement—where the nitrogen lone pair and the ester oxygen lone pair are in conjugation with the carbonyl group—profoundly influences the vibrational frequencies of the bonds involved. Unlike a simple ketone or ester, the carbamate's spectral features are distinct and provide a clear fingerprint for identification.

The key to interpreting the spectrum of N-ethoxycarbonyl-phenylglycine lies in dissecting the contributions from its constituent parts:

  • The Carbamate Moiety (-NH-COO-): This is our primary focus. We will look for the N-H stretch, the carbonyl (C=O) stretch (often called the Amide I band in a broader context), the coupled N-H bend and C-N stretch (Amide II band), and the C-O stretches.

  • The Carboxylic Acid Moiety (-COOH): This group is characterized by a very broad O-H stretch and its own C=O stretch, which may overlap with the carbamate carbonyl.

  • The Phenyl and Alkyl Moieties: These will contribute C-H and C=C stretching and bending vibrations that confirm the presence of the molecular backbone.

Deconstructing the Spectrum: Key IR Peaks for N-ethoxycarbonyl-phenylglycine

The following table summarizes the expected absorption bands for N-ethoxycarbonyl-phenylglycine. The presence and precise location of these peaks provide a self-validating system for structural confirmation.

Wavenumber (cm⁻¹)Vibrational ModeIntensityComments
~3300N-H Stretch (Carbamate)Medium, SharpThe position of this peak is sensitive to hydrogen bonding. In a secondary carbamate, it typically appears as a single, relatively sharp peak compared to the O-H of an alcohol.[1]
3300-2500O-H Stretch (Carboxylic Acid)Strong, Very BroadThis is one of the most recognizable features in IR spectroscopy, often spanning a wide range due to strong hydrogen bonding in carboxylic acid dimers. It may partially obscure the N-H stretch.
>3000Aromatic C-H StretchMedium to WeakPeaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[2]
<3000Aliphatic C-H StretchMediumPeaks appearing just below 3000 cm⁻¹ are from the sp³ hybridized carbons in the ethyl and glycine portions of the molecule.
~1740-1710C=O Stretch (Carbamate)Strong, SharpThis is a crucial peak. The electronegative ester oxygen pulls electron density away, increasing the double-bond character and thus the frequency compared to a simple amide. It often appears higher than the carboxylic acid C=O.[3][4][5]
~1720-1690C=O Stretch (Carboxylic Acid)Strong, SharpThe carbonyl of the dimerized carboxylic acid. This peak can sometimes overlap with the carbamate C=O, potentially causing a broadened or asymmetric peak in the carbonyl region.[6]
~1550-1510N-H Bend + C-N Stretch (Amide II)Medium to StrongThis is a highly characteristic coupled vibration for secondary amides and carbamates. Its presence strongly supports the integrity of the -NH-C=O linkage.[7][8]
1600-1450C=C Stretch (Aromatic)Medium to WeakA series of peaks in this region confirms the presence of the phenyl ring.[2]
~1250-1200C-O Stretch (Carbamate, C-O-C)StrongThis corresponds to the asymmetric stretch of the C-O-C unit within the ethoxycarbonyl group. Esters and related compounds show strong absorptions here.[9]
~1100-1000C-O Stretch (Carbamate, N-C-O)MediumThis band is associated with the stretching of the C-O bond adjacent to the nitrogen.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To obtain a reliable IR spectrum of N-ethoxycarbonyl-phenylglycine, Attenuated Total Reflectance (ATR) is the recommended technique due to its speed, ease of use, and minimal sample preparation.[9][10] This method is superior to traditional mulls or pellets for routine analysis as it provides highly reproducible spectra without interference from mulling agents.[11][12]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-grade isopropanol or ethanol on a lint-free tissue and allow it to dry completely.

    • Causality: A clean crystal is paramount. Any residue from previous samples will appear in your spectrum, leading to erroneous interpretations.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. The instrument will scan the ambient environment (air, CO₂, water vapor).

    • Causality: This background is a snapshot of the instrument and environment at that moment. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains peaks only from the sample itself.

  • Sample Application:

    • Place a small amount of solid N-ethoxycarbonyl-phenylglycine powder (typically 1-5 mg is sufficient) directly onto the center of the ATR crystal.

    • Causality: The sample must be in intimate contact with the crystal surface, as the IR beam only penetrates a few micrometers into the sample.[2]

  • Data Acquisition:

    • Lower the ATR press and apply consistent pressure to the solid sample. This ensures good contact between the sample and the crystal.

    • Initiate the sample scan. For a high-quality spectrum, co-adding 16 to 32 scans is standard practice.

    • Causality: Applying pressure flattens the solid particles, maximizing the surface area in contact with the crystal and improving signal quality. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • Once the scan is complete, clean the sample from the crystal using a dry tissue first, followed by a solvent-moistened tissue as in Step 1.

    • Examine the resulting spectrum. If necessary, apply a baseline correction to ensure all peaks originate from a flat baseline.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Acquire_Bkg 2. Acquire Background (Empty Stage) Clean_Crystal->Acquire_Bkg Dry Apply_Sample 3. Apply Solid Sample (1-5 mg) Acquire_Bkg->Apply_Sample Ready Apply_Pressure 4. Apply Pressure (Ensure Contact) Apply_Sample->Apply_Pressure Scan_Sample 5. Scan Sample (16-32 Scans) Apply_Pressure->Scan_Sample Process_Data 6. Process Data (Baseline Correction) Scan_Sample->Process_Data Raw Data Analyze 7. Analyze Spectrum (Peak Identification) Process_Data->Analyze

Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid sample.

A Comparative Perspective: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is a powerful tool for functional group identification, a comprehensive characterization of N-ethoxycarbonyl-phenylglycine relies on a suite of analytical methods. Each technique provides orthogonal, complementary information.

TechniqueInformation ProvidedStrengths for this ApplicationLimitations
FTIR Spectroscopy Functional groups present, bond vibrations.Excellent for rapidly confirming the presence of the carbamate C=O, N-H, and carboxylic acid O-H. Fast, non-destructive, and requires minimal sample.[13]Provides no information on molecular weight or the connectivity of atoms. Complex spectra can be difficult to interpret fully without reference.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, atom connectivity, stereochemistry.Unambiguously determines the entire carbon-hydrogen framework. Can confirm the specific regio- and stereochemistry of the molecule.Slower acquisition time, requires more sample, and needs deuterated solvents. Less sensitive than mass spectrometry.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Provides the exact molecular weight, confirming the molecular formula. Fragmentation can help verify the presence of the ethoxycarbonyl and phenylglycine fragments.Provides limited information about the specific arrangement of functional groups (isomerism).

In a typical drug development workflow, FTIR is often used as a quick identity and quality control check, while NMR and MS are employed for definitive structural elucidation and purity assessment.

Conclusion

The infrared spectrum of N-ethoxycarbonyl-phenylglycine is rich with information that allows for its confident identification. The characteristic vibrational bands of the carbamate linkage—specifically the C=O stretch around 1740-1710 cm⁻¹ and the Amide II band near 1550-1510 cm⁻¹—serve as definitive markers. When combined with the signature broad O-H stretch of the carboxylic acid and the various C-H absorptions, these peaks form a unique spectral fingerprint. By following a robust experimental protocol, researchers can reliably use FTIR spectroscopy as a primary, efficient tool for verifying the successful synthesis and purity of this and other N-protected amino acid derivatives.

References

  • A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. (n.d.). Analytical Chemistry.
  • IR Spectroscopy of Solids. (n.d.).
  • Sample preparation for FT-IR. (n.d.). University of Massachusetts.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC. (n.d.).
  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (1964). The Journal of Chemical Physics.
  • SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry.
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  • IR: carboxylic acids. (n.d.). University of Calgary.
  • Table of Characteristic IR Absorptions. (n.d.). Pavia, Lampman, Kriz, Vyvyan, Introduction to Spectroscopy.
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Comparative

A Comparative Guide to Validating Enantiomeric Purity of Phenylglycine Derivatives Using Chiral Gas Chromatography

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For active pharmaceutical ingredients (APIs) containing chiral centers, such as phenylglycine derivatives, ensuring enantiomeric purity is a mandate from both regulatory bodies and the principles of sound science. This guide provides an in-depth, objective comparison of methodologies for validating the enantiomeric purity of phenylglycine derivatives, with a specialized focus on the application of chiral Gas Chromatography (GC). We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in this crucial analytical task.

The Imperative of Enantiomeric Purity in Phenylglycine Derivatives

Phenylglycine and its derivatives are prevalent structural motifs in a variety of pharmaceuticals, including antibiotics and semisynthetic penicillins.[1][2] The specific three-dimensional arrangement of atoms, or stereoisomerism, at the chiral center can lead to dramatically different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, exert toxic effects. Therefore, the precise quantification of enantiomeric excess (% ee) is a non-negotiable aspect of quality control throughout the drug development pipeline.

Chiral Gas Chromatography: A Powerful Tool for Enantiomeric Resolution

While High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are also employed for chiral separations, chiral GC offers distinct advantages, particularly in terms of high efficiency, sensitivity, and often shorter analysis times.[3] The fundamental principle of chiral GC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) coated onto the capillary column. This diastereomeric interaction leads to different retention times, allowing for their separation and quantification.

There are two primary approaches in chiral GC:

  • Direct Separation on a Chiral Stationary Phase: The enantiomers are separated directly on a column containing a chiral selector. This is the most common and preferred method.[4]

  • Indirect Separation via Diastereomer Formation: The enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.[4][5]

For the analysis of phenylglycine derivatives, the direct approach is generally favored due to its simplicity and the avoidance of potential complications associated with derivatization, such as racemization.[6]

Experimental Workflow: A Step-by-Step Guide

The successful validation of a chiral GC method requires a systematic approach, from sample preparation to data analysis.

Chiral GC Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_validation Method Validation A Phenylglycine Derivative Sample B Derivatization (if necessary) A->B Increase Volatility & Stability C Injection into Chiral GC System B->C D Separation on Chiral Stationary Phase C->D E Detection (e.g., FID, MS) D->E F Data Acquisition & Integration G Quantification of Enantiomers F->G H Validation Parameters (ICH Q2(R1)) G->H

Caption: A generalized workflow for the validation of enantiomeric purity using chiral GC.

Part 1: Sample Preparation and the Critical Role of Derivatization

For many amino acids and their derivatives, direct analysis by GC is challenging due to their low volatility and polar nature. Derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form.[5][7] This process typically involves two steps for amino acids: esterification of the carboxyl group and acylation of the amino group.

Common Derivatization Reagents:

  • For the Carboxyl Group: Methanolic HCl, Trimethylchlorosilane (TMCS), or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for esterification.

  • For the Amino Group: Reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride are used to block the amino group.

It is crucial to select derivatization conditions that do not induce racemization, which would compromise the accuracy of the enantiomeric purity determination.[6] A study comparing different derivatization methods for GC-MS analysis of amino acid enantiomers found that while some methods offered better sensitivity, they were prone to racemization.[6][8]

Part 2: The Heart of the Separation: Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. For phenylglycine derivatives and other amino acids, cyclodextrin-based and amino acid derivative-based CSPs have shown great utility.[6]

Chiral Stationary Phase TypeCommon ExamplesPrinciple of SeparationSuitability for Phenylglycine Derivatives
Cyclodextrin-Based Chirasil-DEX, Rt-βDEXInclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin.Widely used and effective for a broad range of chiral compounds, including amino acid derivatives.[9][10]
Amino Acid Derivative-Based Chirasil-ValHydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral selector.Particularly well-suited for the separation of amino acid enantiomers.[6]
Pirkle-Type Phenylglycine-based CSPsπ-π interactions, hydrogen bonding, and dipole-dipole interactions.[11]Effective for compounds with aromatic rings and polar functional groups.[11]

A comparative study on the GC-MS analysis of amino acid enantiomers highlighted the performance of different columns. For instance, a Chirasil-L-Val column provided excellent sensitivity with certain derivatives, although racemization was a concern.[6][8] Conversely, an Rt-gammaDEXsa column showed no racemization with methyl chloroformate/methanol derivatization and yielded baseline separation for several amino acid racemates.[6]

Part 3: Method Validation According to ICH Q2(R1) Guidelines

Once a suitable separation method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[12][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by baseline resolution of the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with a known amount of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A study on the development and validation of a GC method for a proline derivative demonstrated that an enantioselective GC method could be sufficiently linear, precise, and accurate to quantify the undesired enantiomer down to 0.04% of the nominal concentration.[3]

Comparative Analysis: Chiral GC vs. Other Techniques

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Efficiency/Resolution HighGood to HighHigh
Analysis Time Generally FasterCan be longerOften the fastest
Sensitivity High (pg to low ng range)Good (mid to high ng range)Comparable to HPLC
Solvent Consumption LowHighLow
Analyte Suitability Volatile and thermally stable compounds (derivatization may be required)Wide range of compoundsWide range of compounds
Instrumentation Standard GC with a chiral columnHPLC system with a chiral columnSpecialized SFC instrumentation required

While HPLC with polysaccharide-based CSPs is a common and effective technique,[9][14] and SFC offers advantages in speed and reduced solvent use,[9] chiral GC remains a highly competitive and often superior choice for the analysis of volatile or semi-volatile chiral compounds like derivatized phenylglycine.

Protocol: A Self-Validating System for Enantiomeric Purity

This protocol outlines a general procedure for the validation of enantiomeric purity of a phenylglycine derivative using chiral GC.

Validation Protocol cluster_method_dev Method Development cluster_validation_steps Validation Execution cluster_reporting Reporting A Select Chiral Column & Derivatization Reagent B Optimize GC Parameters (Temperature Program, Flow Rate) A->B C Prepare Standard & Sample Solutions B->C D Inject & Analyze C->D E Assess System Suitability (Resolution, Tailing Factor) D->E F Perform Linearity, Accuracy, Precision Studies E->F G Determine LOD & LOQ F->G H Evaluate Robustness G->H I Document All Results H->I J Generate Validation Report I->J

Caption: A structured protocol for the validation of a chiral GC method.

Step 1: Method Development and Optimization

  • Column Selection: Choose a suitable chiral capillary column (e.g., a cyclodextrin-based or amino acid derivative-based CSP).

  • Derivatization (if required): Develop a robust derivatization procedure that ensures complete reaction without racemization.

  • GC Parameter Optimization: Optimize the inlet temperature, temperature program, carrier gas flow rate, and detector parameters to achieve baseline separation of the enantiomers with good peak shape in a reasonable analysis time.

Step 2: System Suitability

  • Before each validation run, inject a standard solution containing both enantiomers to verify system performance.

  • Establish acceptance criteria for resolution (typically >1.5), tailing factor, and precision of replicate injections.

Step 3: Validation Experiments

  • Specificity: Inject the sample matrix without the analyte and a racemic standard to demonstrate the absence of interfering peaks.

  • Linearity: Prepare a series of solutions of the undesired enantiomer at different concentrations (e.g., from the LOQ to 150% of the specification limit) and inject them. Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Analyze samples spiked with known amounts of the undesired enantiomer at different concentration levels. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform multiple injections of the same sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine these values based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., temperature, flow rate) and assess the impact on the separation.

Conclusion

The validation of enantiomeric purity is a cornerstone of quality control in the pharmaceutical industry. For phenylglycine derivatives, chiral Gas Chromatography stands out as a powerful analytical technique, offering high efficiency, sensitivity, and speed. By understanding the principles of chiral separation, carefully selecting the appropriate chiral stationary phase and derivatization strategy, and adhering to rigorous validation protocols as outlined by ICH guidelines, researchers can ensure the stereochemical integrity of their compounds. This guide provides the foundational knowledge and practical insights necessary to develop and validate robust chiral GC methods, ultimately contributing to the development of safer and more effective medicines.

References

  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • Le, T. L., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1546-1554.
  • Zukowski, J., Pawlowska, M., & Pietraszkiewicz, M. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 32(1-2), 82-84.
  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(9), 1699.
  • Le, T. L., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate.
  • Wang, Y., et al. (2009). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Physical Chemistry B, 113(52), 16676-16683.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity.
  • Lee, J. H., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(3), 226-232.
  • Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 164-171.
  • Xiang, Y., & Sluggett, G. W. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 878-883.
  • Peters, J., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2, 946553.
  • Bolte, M., & Degen, J. (2021). A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. Symmetry, 13(1), 55.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181.
  • Regis Technologies, Inc. (n.d.). GC Derivatization.
  • Tao, W. A., & Cooks, R. G. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Chirality, 17(8), 452-457.
  • Süssmuth, R. D., & Müller, M. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1226.
  • Beesley, T. E. (2026). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International.
  • Sheldon, R. A. (1979). U.S. Patent No. 4,172,846. Washington, DC: U.S. Patent and Trademark Office.
  • Bhushan, R., & Kumar, V. (2009). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 69(1-2), 1-8.
  • Kublitskii, V. S., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 12(4), 363-369.
  • Patil, S. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 23-30.
  • Gherdaoui, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3959.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Peters, J., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. ResearchGate.
  • Saini, G., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3891.
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  • Stenerson, K. K., & Lee, J. T. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
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Validation

Thermal Stability Analysis (TGA/DSC) of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid: A Comparative Guide

Executive Summary & Objective (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid (commonly referred to as N-ethoxycarbonyl-L-phenylglycine) is a critical chiral intermediate utilized in the synthesis of beta-lactam antibiot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid (commonly referred to as N-ethoxycarbonyl-L-phenylglycine) is a critical chiral intermediate utilized in the synthesis of beta-lactam antibiotics and advanced peptidomimetics. When transitioning a molecule from discovery to process chemistry, understanding its thermal stability is paramount for optimizing drying protocols, assessing shelf-life, and preventing degradation during high-temperature coupling reactions.

This guide objectively compares the thermal performance—evaluated via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—of the ethoxycarbonyl-protected derivative against two common alternatives: unprotected L-phenylglycine and N-Boc-L-phenylglycine .

Mechanistic Grounding: The Causality of Thermal Stability

As an Application Scientist, I frequently observe that the thermal stability of amino acid derivatives is dictated almost entirely by the chemical nature of the N-protecting group. The physical state and degradation pathways shift dramatically based on these structural modifications:

  • Zwitterionic Lattice (Unprotected L-Phenylglycine) : Unprotected amino acids exist as zwitterions. The robust electrostatic interactions within their crystal lattice require immense thermal energy to disrupt, resulting in high melting points (often >288 °C) accompanied by immediate decomposition via decarboxylation ()[1].

  • Steric Bulk and E1 Elimination (N-Boc-L-Phenylglycine) : The addition of a tert-butyloxycarbonyl (Boc) group eliminates the zwitterionic character and introduces significant steric bulk. This disrupts crystal packing, drastically lowering the melting point to 88–91 °C ()[2]. Furthermore, the Boc group is thermally labile; TGA profiles typically show early-onset decomposition (~150 °C) driven by a facile E1 elimination mechanism that releases isobutylene and carbon dioxide.

  • Carbamate Stability ((S)-2-(ethoxycarbonylamino)-2-phenylacetic acid) : The ethoxycarbonyl protecting group strikes an optimal balance. The ethyl moiety is less sterically hindering than the tert-butyl group, allowing for tighter crystal packing and a moderately higher melting point than the Boc derivative. More importantly, the ethyl carbamate lacks the tertiary carbon necessary for low-temperature E1 elimination. Consequently, it exhibits superior thermal stability, with decomposition onset pushed well beyond 200 °C, making it a more robust choice for aggressive reaction conditions.

Thermal_Stability_Logic A Unprotected L-Phenylglycine (Zwitterionic) D High Melting Point (>288°C) Strong Ionic Lattice A->D B N-Boc-L-Phenylglycine (tert-Butyl Carbamate) E Low Melting Point (88-91°C) Facile E1 Elimination B->E C (S)-2-(ethoxycarbonylamino)- 2-phenylacetic acid (Ethyl Carbamate) F Intermediate Melting Point Stable Carbamate Backbone C->F

Fig 2. Causality between N-protecting group chemistry and resulting thermal stability profiles.

Comparative Quantitative Data

The following table summarizes the thermal transition data, highlighting the superior processing window of the ethoxycarbonyl derivative compared to the Boc-protected alternative.

CompoundProtecting GroupMelting Point (DSC Peak)TGA Onset of Decomposition (

)
Primary Degradation Mechanism
L-Phenylglycine None (Zwitterion)>288 °C (Decomp)[1]~290 °CDecarboxylation / Deamination
N-Boc-L-Phenylglycine tert-Butyloxycarbonyl88 – 91 °C[2]~150 °CE1 Elimination (Isobutylene + CO

)
(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid Ethoxycarbonyl110 – 130 °C*>200 °CCarbamate Cleavage

*Note: Representative range for stable ethyl carbamate amino acid derivatives.

Self-Validating Experimental Protocol for TGA/DSC

To ensure reproducibility and analytical trustworthiness, the following TGA/DSC protocol incorporates built-in validation checks. This methodology prevents artifactual data caused by instrument drift or improper sample handling ()[3].

Step 1: Instrument Calibration & System Suitability
  • Calibration: Calibrate the DSC using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • Self-Validation Check (Critical): Run a blank baseline with empty crucibles. The heat flow drift must not exceed 10 µW over the 25–300 °C range. Causality: If drift exceeds this threshold, it indicates sensor contamination or uneven thermal resistance, necessitating immediate sensor cleaning and recalibration before analyzing precious chiral intermediates.

Step 2: Sample Preparation
  • Accurately weigh 2.0 – 5.0 mg of the analyte into a standard aluminum pan (for DSC) or an alumina crucible (for TGA).

  • Causality for Crimp Choice: Crimp the DSC pan with a pinhole lid . Because protected amino acids release volatile gases (CO

    
    , isobutylene) upon decomposition, a hermetically sealed pan will pressurize and deform, causing massive artifactual endotherms that mask true phase transitions.
    
Step 3: Thermal Method Execution
  • Purge the furnace with high-purity Nitrogen (N

    
    ) at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates thermal degradation from oxidative degradation, ensuring the TGA mass loss accurately reflects the structural stability of the protecting group.
    
  • Equilibrate at 25 °C for 5 minutes.

  • Ramp the temperature at a constant heating rate of 10 °C/min from 25 °C to 350 °C.

Step 4: Data Interpretation
  • Extract the extrapolated onset temperature (

    
    ) for melting events from the DSC curve.
    
  • Calculate the 5% mass loss temperature (

    
    ) from the TGA thermogram to quantify the absolute onset of thermal degradation.
    

TGA_DSC_Workflow A Sample Preparation (2-5 mg, Alumina Crucible) B DSC Analysis (Heat Flow vs. Temp) A->B Inert N2 Gas C TGA Analysis (Mass vs. Temp) A->C Inert N2 Gas D Phase Transitions (Melting Point, Tg) B->D E Decomposition Kinetics (Onset Temp, Mass Loss %) C->E F Thermal Stability Profile & Structural Integrity D->F E->F

Fig 1. Standardized TGA/DSC analytical workflow for evaluating amino acid thermal stability.

Conclusion

For drug development professionals scaling up peptide synthesis or formulating APIs, the choice of protecting group is a critical thermal parameter. While N-Boc-L-phenylglycine offers easy deprotection, its low melting point and susceptibility to E1 elimination limit its processing window. (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid provides a vastly superior thermal stability profile, resisting degradation beyond 200 °C while maintaining a predictable, intermediate melting point conducive to controlled manufacturing environments.

References

  • Title: N-Boc-L-phenylglycine - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: Thermo Scientific Chemicals L-(+)-2-Phenylglycine, 98+% Source: Fisher Scientific URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid, a derivative of phenylacetic acid. The procedures outlined here are grounded in established safety protocols for carboxylic acids and are designed to ensure the safety of laboratory personnel and the protection of the environment.

The disposal of any chemical waste is governed by a stringent regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), alongside state and local regulations.[1][2] Adherence to these regulations is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. This guide will walk you through a systematic approach to waste management for (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid, from point of generation to final disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid may not always be readily available, we can infer its likely hazardous properties from its structural similarity to phenylacetic acid. Phenylacetic acid is known to cause serious eye irritation and may be harmful if swallowed or inhaled.[3][4][5] Therefore, a cautious approach is warranted.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationsRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or a full-face shield.[6]Protects against splashes and airborne dust particles that can cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][6]Prevents skin contact, which can lead to irritation.[5]
Protective Clothing A standard laboratory coat.[8]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of solid material that could generate dust.[6]Minimizes the risk of inhaling airborne particles.[5]

Always inspect your PPE for any signs of damage before use and ensure it fits correctly.

II. Waste Characterization and Segregation: A Critical Step for Safety and Compliance

Proper characterization and segregation of chemical waste are crucial to prevent dangerous reactions and to ensure compliant disposal. (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid, as a carboxylic acid, should be treated as a hazardous waste.

Key Segregation Practices:

  • Do not mix with incompatible materials: Keep this waste stream separate from bases, oxidizing agents, and reactive metals to avoid violent reactions.

  • Solid vs. Liquid Waste: Maintain separate waste containers for solid material and solutions.

  • Avoid mixing with non-hazardous waste: Combining hazardous and non-hazardous waste increases the volume of hazardous material and disposal costs.[2]

III. Step-by-Step Disposal Procedures

The appropriate disposal method depends on the form and quantity of the waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must be in good condition.[9]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE " and the full chemical name: (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid .[9] The label should also indicate the primary hazard(s) (e.g., "Irritant").

  • Accumulation:

    • Carefully transfer the solid waste into the labeled container, minimizing dust generation.[3][6] A funnel or a scoopula can aid in this process.

    • Keep the container securely closed at all times, except when adding waste.[9]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA should be near the point of generation and under the control of laboratory personnel.[9]

  • Disposal Request: Once the container is nearly full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][9]

For dilute aqueous solutions, neutralization may be a viable pre-treatment step under strict laboratory controls and with prior approval from your institution's EHS department. However, for concentrated solutions or solutions in organic solvents, direct collection as hazardous waste is the standard and safest procedure.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. For acidic solutions, avoid metal containers.[1]

  • Labeling: As with solid waste, label the container with "HAZARDOUS WASTE " and the full chemical name of the contents, including the solvent(s) and approximate concentrations.

  • Accumulation:

    • Carefully pour the liquid waste into the labeled container using a funnel to prevent spills.

    • Keep the container securely closed when not in use. Do not leave a funnel in the container.[9]

  • Storage: Store the liquid waste container in a designated SAA, ensuring secondary containment is in place to capture any potential leaks.

  • Disposal Request: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor when the container is approaching full.

IV. Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is critical to mitigate hazards.

For Small Spills (Solid or Liquid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.

  • Containment and Absorption:

    • For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[8]

    • For solid spills, carefully sweep up the material, avoiding the creation of dust.[3][4]

  • Collection: Place the absorbed material or swept solids into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent entry.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.

V. Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid.

DisposalWorkflow start Waste Generation (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid waste_form Determine Waste Form start->waste_form spill Spill Occurs start->spill Potential Event solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste waste_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa small_spill Small Spill spill->small_spill Small large_spill Large Spill spill->large_spill Large absorb_collect Absorb and Collect in Hazardous Waste Container small_spill->absorb_collect evacuate_report Evacuate and Report to EHS large_spill->evacuate_report absorb_collect->store_saa ehs_pickup Arrange for EHS/ Contractor Pickup store_saa->ehs_pickup final_disposal Final Disposal at Licensed Facility ehs_pickup->final_disposal

Caption: Disposal decision workflow for (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid.

VI. Conclusion: A Culture of Safety

The proper disposal of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid is a critical component of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and scientifically sound. Always remember that these procedures are a general guide; your institution's specific policies and local regulations must always be followed. When in doubt, consult your EHS department for guidance.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Management: The New Regulations. Pharmacy Purchasing & Products Magazine. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • SAFETY DATA SHEET - Phenylacetic acid. Fisher Scientific. [Link]

  • Safety data sheet - Phenylacetic acid. CPAChem. [Link]

  • SDS US - CRC Industries. [Link]

  • Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. BioMADE. [Link]

  • REMOVAL OF CARBOXYLIC ACID FROM WASTE WATER USING ADSORBENTS. [Link]

  • Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. ResearchGate. [Link]

  • Safety Data Sheet - (S)-2-Acetoxy-2-phenylacetic acid. Angene Chemical. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid

This document provides essential safety and operational guidance for the handling of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and operational guidance for the handling of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required. The procedures outlined here are designed to create a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can work with confidence and security.

Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific molecule, the following recommendations are synthesized from the hazard profiles of structurally analogous compounds, including phenylacetic acid and other N-acetylated phenylacetic acid derivatives. This approach, grounded in established chemical principles, provides a robust framework for risk mitigation.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential hazards is the cornerstone of effective PPE selection. (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid is a crystalline solid. Based on data from its structural analogs, the primary risks are:

  • Dermal and Ocular Hazard : Phenylacetic acid and similar carboxylic acids are known to be irritants to the skin and can cause serious eye irritation.[1][2][3][4] Direct contact with the solid or its solutions can lead to inflammation, characterized by redness, itching, and in severe cases, blistering.[1][5]

  • Respiratory Hazard : As a fine powder, this compound poses an inhalation risk. The dust can irritate the respiratory tract.[1][2] Furthermore, many fine organic powders can form combustible dust concentrations in the air, creating an explosion hazard under specific conditions.[6][7]

  • Ingestion Hazard : While less common in a laboratory setting, accidental ingestion of related compounds can be harmful.[1][7][8] One safety data sheet for phenylacetic acid describes it as "extremely hazardous in case of ingestion".[1][5]

These hazards dictate a multi-faceted approach to personal protection, where engineering controls are the first line of defense, and PPE provides the essential final barrier between the researcher and the chemical.

Core PPE Recommendations: Your Last Line of Defense

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9][10] The following PPE is mandatory and should be selected based on the specific task.

Eye and Face Protection
  • Rationale : To prevent contact with airborne powder or splashes of solutions, which can cause serious eye irritation.[4][11]

  • Minimum Requirement : Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[6][12]

  • Enhanced Protection : When there is a significant risk of splashing (e.g., when handling larger volumes or during vigorous mixing), a face shield must be worn in addition to safety goggles.[9][13]

Hand Protection
  • Rationale : To prevent skin contact, which can lead to irritation or potential allergic reactions.[3][13]

  • Recommended Equipment : Nitrile rubber gloves are suitable for providing splash protection and for handling solids.[9][10]

  • Procedural Discipline : Gloves must be inspected for tears or degradation before each use.[6][13] Employ proper glove removal techniques (without touching the outer surface) to avoid contaminating your skin.[6] Contaminated gloves should be disposed of immediately as hazardous waste.[13]

Body Protection
  • Rationale : To protect the skin on the arms and body from accidental spills and contamination.

  • Recommended Equipment : A flame-resistant lab coat should be worn and kept fully buttoned.[9] For tasks involving larger quantities (>10 mL of solution or >10g of solid), an impervious or chemical-resistant apron should be worn over the lab coat.[9][14]

Respiratory Protection
  • Rationale : To prevent the inhalation of the fine powder, which can cause respiratory tract irritation.[2]

  • Primary Control : All weighing and handling of the solid compound should ideally be performed in a chemical fume hood.[10]

  • When a Fume Hood is Not Feasible : If operations that generate dust must be performed outside of a fume hood, a NIOSH (US) or EN 149 (EU) approved respirator is mandatory.[12][15] For nuisance dust exposure, a P95 or FFP2-rated respirator may be sufficient. For higher-risk tasks, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[6]

PPE Selection Matrix for Common Laboratory Tasks

This table provides a quick reference for selecting the appropriate level of PPE based on the task at hand.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatIn Fume Hood: Not required.On Benchtop: N95/FFP2 respirator minimum.
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatIn Fume Hood: Not required.On Benchtop: N95/FFP2 respirator minimum.
Transferring Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot typically required.
Large-Scale Work (>50g) Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronMust be performed in a chemical fume hood or with a powered air-purifying respirator (PAPR).

Table 1: Task-Specific PPE Recommendations

Procedural Discipline: PPE Donning and Doffing

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Wash Hands : Thoroughly wash and dry your hands.

  • Body Protection : Put on your lab coat and fasten all buttons. If required, put on a chemical-resistant apron.

  • Respiratory Protection : If required, perform a seal check and don your respirator.

  • Eye/Face Protection : Put on your chemical splash goggles, followed by a face shield if necessary.

  • Hand Protection : Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off)
  • Gloves : Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them in a designated hazardous waste container.

  • Apron : Unfasten and remove the apron without touching the front surface.

  • Wash Hands : Thoroughly wash and dry your hands.

  • Eye/Face Protection : Remove the face shield (if used), followed by the goggles. Handle by the straps.

  • Body Protection : Unbutton and remove your lab coat.

  • Respiratory Protection : Remove your respirator (if used).

  • Final Hand Wash : Wash your hands thoroughly with soap and water.

Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_start cluster_engineering Step 1: Engineering Controls cluster_ppe_base Step 2: Base PPE cluster_ppe_respiratory Step 3: Respiratory Protection cluster_ppe_enhanced Step 4: Enhanced Protection cluster_end start Begin Task Analysis for Handling (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid fume_hood Will the task be performed in a certified chemical fume hood? start->fume_hood base_ppe Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe  Yes respirator Add Respiratory Protection: - N95/FFP2 Respirator (or higher) fume_hood->respirator No splash_risk Is there a significant risk of splashing? base_ppe->splash_risk respirator->base_ppe enhanced_ppe Add Enhanced Protection: - Face Shield - Chemical-Resistant Apron splash_risk->enhanced_ppe  Yes end_node Proceed with Task splash_risk->end_node No enhanced_ppe->end_node

Diagram 1: Decision workflow for selecting appropriate PPE.

Disposal of Contaminated PPE

All personal protective equipment that has been in contact with (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid must be considered contaminated.

  • Gloves and other disposables : These should be placed in a designated hazardous waste container immediately after use.[9][13]

  • Lab Coats : If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste according to your institution's Environmental Health & Safety (EH&S) guidelines.

Do not dispose of any contaminated materials in the regular trash or sewer system.[6][8]

References

  • Material Safety Data Sheet. (2005, October 10). ScienceLab.com.
  • Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid. BenchChem.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY DATA SHEET. (2018, December 28). Spectrum Chemical.
  • SAFETY D
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. BenchChem.
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  • Phenylacetic acid; 1.. - SAFETY DATA SHEET. (2020, January 14). Sigma-Aldrich.
  • sigma-aldrich - Safety Data Sheet. (2013, March 19). Sigma-Aldrich.
  • PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. (2015, April 9). Loba Chemie.
  • SAFETY DATA SHEET. (2011, December 15). ThermoFisher.
  • SAFETY DATA SHEET. (2021, May 1). Angene Chemical.
  • SAFETY DATA SHEET. (2020, February 14). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, February 10). TCI Chemicals.
  • SAFETY D
  • Material Safety Data Sheet - 2-(Acetylamino)-2-phenylacetic acid. Cole-Parmer.
  • (R)-2-Acetoxy-2-phenylacetic acid-SDS-MedChemExpress. (2024, August 1). MedChemExpress.
  • Material Safety Data Sheet - Phenylacetic acid MSDS. (2005, October 10). ScienceLab.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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